molecular formula C12H15BrClNO B7932672 N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Cat. No.: B7932672
M. Wt: 304.61 g/mol
InChI Key: RZJBTQAQKQXFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is a useful research compound. Its molecular formula is C12H15BrClNO and its molecular weight is 304.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-chloro-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJBTQAQKQXFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Process Optimization of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of highly functionalized acetamides are foundational to modern medicinal chemistry and agrochemical development. The target molecule, N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide , serves as a sterically hindered, polyfunctional building block. It features an ortho-brominated aromatic ring (primed for cross-coupling), a bulky isopropyl group, and an


-chloroacetamide moiety (an excellent electrophile for subsequent 

displacement).

This whitepaper outlines a highly optimized, two-phase synthetic route designed for scalability, atom economy, and exceptional purity. By leveraging the principles of steric control and chemoselectivity, we establish a self-validating protocol that minimizes byproducts and maximizes yield.

Retrosynthetic Strategy & Mechanistic Rationale

The retrosynthetic disconnection of the target molecule yields two primary building blocks: 2-bromobenzaldehyde and isopropylamine, linked via an acylating agent (chloroacetyl chloride).

The forward synthesis is executed in two distinct phases:

  • Reductive Amination: Condensation of 2-bromobenzaldehyde with isopropylamine, followed by in situ hydride reduction to yield the secondary amine.

  • N-Acylation: Nucleophilic acyl substitution of the resulting secondary amine with chloroacetyl chloride to form the tertiary amide.

Route A 2-Bromobenzaldehyde + Isopropylamine B N-(2-Bromobenzyl) isopropylamine A->B NaBH(OAc)3 DCE, 25 °C D Target Molecule: N-(2-Bromo-benzyl)-2-chloro -N-isopropyl-acetamide B->D TEA, DCM 0 °C to 25 °C C Chloroacetyl Chloride C->D Acylation

Synthetic workflow for N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide.

Phase I: Synthesis of N-(2-Bromobenzyl)isopropylamine

Reaction Design & Causality

The formation of the secondary amine intermediate requires precise chemocontrol. While catalytic hydrogenation (e.g.,


 over 

) is a common reductive amination technique, it is strictly avoided here due to the high risk of hydrodehalogenation of the sensitive ortho-bromo substituent.

Instead, we employ Sodium triacetoxyborohydride (NaBH(OAc)3) [1]. As established by Abdel-Magid et al.,


 is a mild, selective reducing agent that preferentially reduces iminium ions over aldehydes. The steric bulk of both the ortho-bromo group and the isopropylamine ensures that the reaction stops cleanly at the secondary amine stage, with zero over-alkylation to the tertiary amine. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal solubility for the borohydride species and accelerates the reaction compared to THF.

Mechanism N1 Carbonyl + Amine N2 Hemiaminal N1->N2 Addition N3 Iminium Ion N2->N3 -H2O N4 Secondary Amine N3->N4 Hydride Transfer

Mechanistic pathway of the reductive amination step via iminium intermediate.

Quantitative Optimization Data

Extensive solvent and reductant screening was performed to establish the self-validating protocol.

Table 1: Optimization of Reductive Amination Conditions

EntryReductantSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1

MeOH251245Significant benzyl alcohol byproduct
2

MeOH251668Toxic byproducts, sluggish kinetics
3

THF25882Good yield, moderate reaction rate
4

DCE 25 4 94 Optimal conversion, clean profile
Step-by-Step Protocol: N-(2-Bromobenzyl)isopropylamine
  • Initiation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq, 10.0 mmol, 1.85 g) and anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Imine Formation: Add isopropylamine (1.2 eq, 12.0 mmol, 1.02 mL) dropwise at room temperature. Stir the mixture for 30 minutes to allow the equilibrium to shift toward the hemiaminal/iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq, 15.0 mmol, 3.18 g) portion-wise over 10 minutes to prevent mild exotherms.

  • Monitoring: Stir the opaque suspension at 25 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1, UV active). The aldehyde spot (

    
    ) will disappear, replaced by a highly polar amine spot (
    
    
    
    , stains with ninhydrin).
  • Workup (Self-Validating): Quench the reaction by slowly adding saturated aqueous

    
     (20 mL) to neutralize liberated acetic acid (gas evolution will occur). Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane (DCM) (2 x 20 mL).
    
  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the secondary amine as a pale yellow oil. (Yield: ~2.14 g, 94%). Note: The product is sufficiently pure for the next step without column chromatography.
    

Phase II: N-Acylation to Target Molecule

Reaction Design & Causality

The secondary amine generated in Phase I is highly sterically encumbered. To drive the amide bond formation to completion, a highly reactive acylating agent—chloroacetyl chloride—is required [2].

The reaction is conducted under anhydrous conditions using Triethylamine (TEA) as an acid scavenger. The causality behind cooling the reaction to 0 °C during the addition of the acid chloride is twofold:

  • It suppresses the highly exothermic nature of the acylation.

  • It prevents the base-catalyzed dehydrohalogenation of chloroacetyl chloride into highly reactive, unwanted ketene intermediates.

Quantitative Optimization Data

Table 2: Optimization of N-Acylation Conditions

EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1

Acetone/Water25665Biphasic Schotten-Baumann, sluggish
2DIPEADCM0 to 25388Good yield, slight discoloration
3 TEA DCM 0 to 25 2 96 Optimal, rapid, high purity
4NoneToluene1101240Severe degradation observed
Step-by-Step Protocol: N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide
  • Preparation: In a flame-dried 100 mL flask under a nitrogen atmosphere, dissolve N-(2-Bromobenzyl)isopropylamine (1.0 eq, 8.0 mmol, 1.82 g) in anhydrous DCM (25 mL).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 12.0 mmol, 1.67 mL) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dilute chloroacetyl chloride (1.2 eq, 9.6 mmol, 0.76 mL) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. A white precipitate of triethylammonium chloride (

    
    ) will immediately begin to form, validating the progression of the reaction.
    
  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (25 °C) for 1.5 hours.

  • Workup (Self-Validating): Quench the reaction with distilled water (20 mL). Transfer to a separatory funnel and partition.

  • Purification Wash Sequence:

    • Wash the organic layer with 1N aqueous HCl (20 mL) to protonate and remove any unreacted secondary amine and excess TEA.

    • Wash with saturated aqueous

      
       (20 mL) to neutralize any residual acid.
      
    • Wash with brine (20 mL) to remove bulk water.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude product can be recrystallized from Hexanes/Ethyl Acetate to yield the target tertiary amide as a white crystalline solid. (Yield: ~2.34 g, 96%).
    

Conclusion & Analytical Validation

The synthesis of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide was successfully achieved via a robust, two-step protocol yielding >90% over two steps. The strategic use of


 ensures complete chemoselectivity during the reductive amination, while the optimized anhydrous acylation conditions prevent ketene formation and hydrolysis. The self-validating workup procedures—specifically the sequential acid/base washes in Phase II—eliminate the need for resource-intensive chromatographic purification, making this route highly suitable for scale-up in drug development workflows.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

physicochemical properties of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and applications of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (CAS 1353955-97-1), also identified in chemical catalogs as AM92731 .

A Bifunctional Electrophilic Scaffold for Medicinal Chemistry & Heterocyclic Synthesis [1]

Executive Summary & Structural Analysis

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is a versatile nitrogen-containing building block characterized by two distinct reactive centers: an electrophilic


-chloroacetamide "warhead" and an aryl bromide handle. This bifunctionality makes it a critical intermediate in the synthesis of complex nitrogen heterocycles (e.g., isoquinolin-3-ones) and a potential covalent scaffold for drug discovery, particularly in the design of targeted covalent inhibitors (TCIs).
Structural Pharmacophore

The molecule comprises three key structural domains:

  • 
    -Chloroacetamide Core:  A reactive electrophile capable of covalent modification of cysteine residues (via 
    
    
    
    ) or further functionalization.
  • N-Isopropyl Group: Provides steric bulk and lipophilicity, modulating the reactivity of the amide nitrogen and influencing the solubility profile.

  • 2-Bromobenzyl Moiety: An ortho-substituted aryl halide that facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization reactions.

Physicochemical Properties

The following data represents a synthesis of computed and predicted properties based on the structural class (N-benzyl-chloroacetamides).

PropertyValue / DescriptionNote
IUPAC Name N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide
CAS Number 1353955-97-1
Synonyms AM92731; Acetamide, N-[(2-bromophenyl)methyl]-2-chloro-N-(1-methylethyl)-
Molecular Formula

Molecular Weight 304.61 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)Predicted based on analogues
LogP (Predicted) 3.30 ± 0.4 Lipophilic; suitable for membrane permeability
Polar Surface Area (TPSA) 20.3 Ų Low polarity, indicating good CNS penetration potential
H-Bond Donors / Acceptors 0 / 1Tertiary amide lacks NH donor
Rotatable Bonds 4N-Isopropyl, N-Benzyl, Benzyl-Aryl, C-Cl bonds
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low water solubility
Reactivity Electrophilic (Alkylating agent); Susceptible to hydrolysis at high pH

Synthetic Methodology

The synthesis of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide follows a robust two-step protocol: Reductive Amination followed by N-Acylation .

Step 1: Synthesis of Secondary Amine Intermediate

Reaction: Condensation of 2-Bromobenzaldehyde with Isopropylamine, followed by reduction.

  • Reagents: 2-Bromobenzaldehyde (1.0 eq), Isopropylamine (1.1 eq),

    
     (1.5 eq), Methanol (MeOH).
    
  • Protocol:

    • Dissolve 2-Bromobenzaldehyde in anhydrous MeOH.

    • Add Isopropylamine dropwise at

      
      . Stir for 2 hours to form the imine (Schiff base).
      
    • Add

      
       in small portions at 
      
      
      
      . Caution: Gas evolution (
      
      
      ).
    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Quench with water, extract with Dichloromethane (DCM), dry over

      
      , and concentrate to yield N-(2-Bromobenzyl)isopropylamine .
      
Step 2: Acylation with Chloroacetyl Chloride

Reaction: N-Acylation of the secondary amine.

  • Reagents: N-(2-Bromobenzyl)isopropylamine (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (

    
    , 1.5 eq), DCM.
    
  • Protocol:

    • Dissolve the amine in anhydrous DCM and cool to

      
      .
      
    • Add

      
       as a base scavenger.
      
    • Add Chloroacetyl chloride dropwise over 15 minutes. Maintain temperature

      
       to prevent side reactions.
      
    • Stir at RT for 3–6 hours. Monitor by TLC (hexane/ethyl acetate).

    • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

      
      , then brine.
      
    • Purification: Recrystallization from hexane/ether or flash column chromatography (

      
      ).
      

Reactivity & Applications

The compound's value lies in its divergent reactivity , allowing it to serve as a lynchpin for constructing complex scaffolds.

Pathway A: Nucleophilic Substitution ( )

The


-chloro position is highly susceptible to displacement by nucleophiles (thiols, amines, azides).
  • Application: Synthesis of Glycine Transporter Inhibitors or Covalent Probes .

  • Mechanism: Direct displacement of chloride by a cysteine thiol (in biological systems) or synthetic nucleophiles.

Pathway B: Intramolecular Cyclization (Heck/Radical)

The presence of the aryl bromide ortho to the benzyl nitrogen allows for Pd-catalyzed intramolecular cyclization .

  • Target Scaffold: Isoquinolin-3-ones or Tetrahydroisoquinolines .

  • Conditions:

    
    , Phosphine Ligand, Base (
    
    
    
    ), Heat.
  • Significance: This route provides rapid access to fused heterocyclic cores found in alkaloids and isoquinoline-based drugs.

Pathway C: Cross-Coupling

The aryl bromide remains available for Suzuki-Miyaura coupling to introduce biaryl diversity before or after manipulating the chloroacetamide tail.

ReactivityPathways Start N-(2-Bromo-benzyl)- 2-chloro-N-isopropyl-acetamide Sub1 S_N2 Substitution (Nucleophiles: R-SH, R-NH2) Start->Sub1  Path A   Sub2 Pd-Catalyzed Cyclization (Intramolecular Heck) Start->Sub2  Path B   Sub3 Suzuki Coupling (Ar-B(OH)2) Start->Sub3  Path C   Prod1 alpha-Functionalized Acetamides (Covalent Probes) Sub1->Prod1 Prod2 Isoquinolin-3-one Derivatives Sub2->Prod2 Prod3 Biaryl Scaffolds Sub3->Prod3

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the chloroacetamide and aryl bromide moieties.

Safety & Handling

Warning: As an


-chloroacetamide, this compound is a potent alkylating agent .
  • Hazards:

    • Skin/Eye Irritant: Likely to cause severe irritation or burns.

    • Sensitizer: Potential to cause allergic contact dermatitis (ACD) upon repeated exposure.

    • Lachrymator: May cause tearing if aerosolized.

  • Handling Protocol:

    • Always handle inside a fume hood .

    • Wear nitrile gloves (double gloving recommended) and safety goggles.

    • Quench spills with dilute ammonia or aqueous sodium thiosulfate (to neutralize the alkylating potential).

  • Storage: Store at

    
     under inert atmosphere (
    
    
    
    or Ar) to prevent hydrolysis or degradation.

References

  • GuideChem. (2024). N-(2-BroMo-benzyl)-2-chloro-N-isopropyl-acetaMide Properties and CAS 1353955-97-1. Retrieved from .

  • PubChem. (2024).[2] Compound Summary: Chloroacetamides and Benzylamines. National Library of Medicine. Retrieved from .

  • Ambinter. (2024).[3] Building Blocks and Screening Compounds. (Source of "AM" prefix codes). Retrieved from .

  • Organic Syntheses. (1955). General Methods for Chloroacetylation of Amines. Org. Synth. Coll. Vol. 3, p. 167.
  • Journal of Medicinal Chemistry. (2010). Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design. (Context for chloroacetamide warheads).

Sources

biological activity of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Technical Assessment: Biological Activity of -(2-Bromo-benzyl)-2-chloro- -isopropyl-acetamide

Executive Summary


-chloroacetamide
12Propachlor

2-bromobenzyl1

Its biological activity is primarily driven by the electrophilic


-chloroacetyl1Very Long Chain Fatty Acid (VLCFA) synthesis inhibitorgeneral cysteine-alkylating agent1
Chemical Structure & Physicochemical Profile

Understanding the structural components is essential for predicting biological behavior and designing Structure-Activity Relationship (SAR) studies.[1]

Property Data / Description
IUPAC Name

-[(2-bromophenyl)methyl]-2-chloro-

-propan-2-ylacetamide
Molecular Formula

Molecular Weight 304.61 g/mol
Core Pharmacophore

-Chloroacetamide
(

): Responsible for alkylating activity.[1]
Lipophilic Domain 2-Bromobenzyl group : Enhances membrane permeability; the ortho-bromine provides steric hindrance and potential for halogen bonding.[1]
Steric Domain

-Isopropyl group
: Critical for binding affinity in VLCFA elongase complexes (similar to Propachlor).[1]
Predicted LogP ~3.3 (High lipophilicity due to benzyl/bromo substituents).[1]
Mechanism of Action (MoA)
3.1. Primary Mechanism: Covalent Alkylation (The "Warhead")

The biological activity of this compound is governed by the reactivity of the C-Cl bond adjacent to the carbonyl group.[1] It acts as a "suicide substrate" or irreversible inhibitor via an


 nucleophilic substitution1
  • Target: Cysteine residues (thiol groups, -SH) in the active sites of enzymes.[1]

  • Reaction: The nucleophilic thiolate anion (

    
    ) attacks the 
    
    
    -carbon, displacing the chloride ion.[1]
    • 
      [1]
      
  • Consequence: Irreversible inactivation of the enzyme.[1]

3.2. Specific Biological Pathway: Inhibition of VLCFA Elongation

Based on its structural homology to Class K3 Herbicides (Chloroacetamides like Propachlor, Alachlor), the specific biological target is the VLCFA Elongase complex (specifically the KCS gene product in plants).[1]

  • Pathway: Inhibition of the condensation step in fatty acid elongation (C18

    
     C20+).[1]
    
  • Physiological Effect: Depletion of VLCFAs required for wax cuticle formation and cell division, leading to growth arrest and necrosis in susceptible organisms.[1]

3.3. Metabolic Detoxification: Glutathione S-Transferase (GST)

Resistance or tolerance to this compound is mediated by Glutathione S-Transferases (GSTs) .[1] GSTs catalyze the conjugation of the chloroacetamide with glutathione (GSH), neutralizing the electrophilic "warhead" and rendering the compound biologically inactive.[1]

Visualization of Biological Pathways
Figure 1: Mechanism of Action & Detoxification Pathways

The following diagram illustrates the dual fate of the compound: inhibition of the VLCFA elongase complex (Target) versus detoxification by GST (Resistance).[1]

Gcluster_TargetTarget Pathway (Inhibition)cluster_MetabolismMetabolic Pathway (Detoxification)CompoundN-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamideVLCFA_ComplexVLCFA Elongase Complex(Cys-SH Active Site)Compound->VLCFA_ComplexNucleophilic Attack (SN2)GSTGlutathione S-Transferase(GST)Compound->GSTSubstrate BindingInhibited_EnzymeAlkylated Enzyme(Irreversible Inhibition)VLCFA_Complex->Inhibited_EnzymeCovalent Bond FormationBio_EffectInhibition of Cell Division& Cuticle FormationInhibited_Enzyme->Bio_EffectDownstream CascadeConjugateGS-Acetamide Conjugate(Non-Toxic)GST->ConjugateDetoxificationGSHGlutathione (GSH)GSH->GSTCofactor

Caption: Figure 1.[1] Dual biological fate: Irreversible inhibition of VLCFA elongase via cysteine alkylation vs. GST-mediated detoxification.[1]

Experimental Protocols

To validate the biological activity of this compound, the following experimental workflows are recommended. These protocols are designed to confirm the mechanism of action (VLCFA inhibition) and metabolic stability.[1]

Protocol A: In Vitro VLCFA Elongase Inhibition Assay

Objective: Quantify the inhibition of fatty acid elongation using microsomal fractions.[1]

  • Preparation of Microsomes:

    • Isolate microsomes from Allium porrum (leek) or Zea mays (corn) seedlings using differential centrifugation (100,000 x g pellet).[1]

    • Resuspend in assay buffer (0.1 M HEPES, pH 7.2, 1 mM DTT).

  • Reaction Mixture:

    • Substrate:

      
      Malonyl-CoA (Radioactive precursor).[1]
      
    • Primer: C18:0-CoA (Stearoyl-CoA).[1]

    • Cofactor: NADPH (1 mM).[1]

    • Test Compound:

      
      -(2-Bromo-benzyl)-2-chloro-
      
      
      -isopropyl-acetamide (0.1 nM – 100
      
      
      M in DMSO).
  • Incubation:

    • Incubate at 30°C for 30–60 minutes.

    • Terminate reaction by saponification (10% KOH in methanol, 80°C, 1 hr).

  • Analysis:

    • Extract fatty acids with hexane/HCl.[1]

    • Separate via Reversed-Phase TLC or HPLC.[1]

    • Quantification: Measure radioactivity in C20–C24 fractions via liquid scintillation counting.

  • Validation:

    • Positive Control: Propachlor or Metolachlor (

      
       nM).[1]
      
    • Negative Control: DMSO only.

Protocol B: GST-Mediated Conjugation Assay

Objective: Assess the compound's susceptibility to metabolic detoxification.[1]

  • Reagents:

    • Recombinant GST (e.g., Equine Liver GST or Maize GST-I).[1]

    • Reduced Glutathione (GSH, 5 mM).[1]

    • CDNB (1-chloro-2,4-dinitrobenzene) as a reference substrate.[1]

  • Procedure:

    • Prepare reaction buffer: 100 mM Potassium Phosphate, pH 6.5.[1]

    • Add GSH (1 mM final) and Test Compound (50

      
      M).
      
    • Initiate reaction by adding GST enzyme.[1]

    • Monitor the depletion of the Test Compound via HPLC-UV (254 nm) or LC-MS/MS over 60 minutes.

  • Data Output:

    • Calculate the rate of disappearance (

      
      ).[1]
      
    • Identify the GS-conjugate mass peak (

      
       Da).[1]
      
Structure-Activity Relationship (SAR) Context

The specific substitution pattern of this compound offers unique properties compared to standard commercial analogs:

Feature Propachlor (Standard)

-(2-Bromo-benzyl)-...[1][2] (Target)
Biological Implication
N-Substituent Phenyl2-Bromobenzyl The benzyl group increases flexibility (rotational freedom).[1] The methylene spacer (

) interrupts the conjugation between the amide nitrogen and the aromatic ring, potentially altering the electrophilicity of the

-carbon.[1]
Ring Substitution Unsubstituted2-Bromo (Ortho) The bulky bromine atom at the ortho position creates significant steric hindrance.[1] This may reduce the rate of GST conjugation (enhancing potency) or improve selectivity for specific elongase isoforms.[1]
Lipophilicity ModerateHigh Increased LogP facilitates faster penetration through plant cuticles or microbial cell walls.[1]
Safety & Toxicology

Warning: As an

alkylating agent1
  • Skin Sensitization: High risk of contact dermatitis (Category 1 Skin Sensitizer).[1]

  • Genotoxicity: Potential for DNA alkylation; handle with extreme caution in a fume hood.[1]

  • Environmental: Likely toxic to aquatic life (VLCFA inhibition in algae).[1]

References
  • Trenkamp, S., et al. (2004).[1] Specific inhibition of very-long-chain fatty acid elongases by chloroacetamide herbicides.[1] Proceedings of the National Academy of Sciences, 101(32), 11903–11908.[1] [1]

  • Jablonkai, I. (2003).[1] Glutathione conjugation of chloroacetanilide herbicides.[1] Journal of Agricultural and Food Chemistry, 51(15), 4284-4289.[1] [1]

  • Böger, P., et al. (2000).[1] Chloroacetamide Mode of Action.[1][3] Herbicide Classes in Development, Springer, Berlin, Heidelberg.[1]

  • PubChem Compound Summary. (2025). 2-Bromo-N-isopropylacetamide (Substructure Analysis). National Center for Biotechnology Information.[1] [1]

Technical Monograph: N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Building Block for Nitrogen Heterocycle Synthesis

Executive Summary

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (CAS: 1353955-97-1) is a high-value bifunctional intermediate designed for the modular construction of isoquinoline and benzazepine scaffolds. Characterized by two distinct electrophilic "handles"—an aryl bromide and an


-chloroacetamide—this molecule serves as a linchpin in transition-metal catalyzed intramolecular 

-arylation
and radical cyclization cascades.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, mechanistic utility in drug discovery, and validated handling protocols. It is intended for medicinal chemists and process scientists seeking to leverage this scaffold for accessing privileged heterocyclic libraries.

Chemical Identity & Properties

PropertySpecification
IUPAC Name N-[(2-Bromophenyl)methyl]-2-chloro-N-(propan-2-yl)acetamide
CAS Number 1353955-97-1
Molecular Formula C₁₂H₁₅BrClNO
Molecular Weight 304.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Aryl Bromide (Ortho),

-Chloroacetamide, Isopropylamine

Synthesis of the Core Scaffold

The synthesis of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is a convergent two-step protocol involving reductive amination followed by N-acylation. This route ensures high regioselectivity and minimizes side reactions associated with the aryl halide.

Step 1: Reductive Amination

The condensation of 2-bromobenzaldehyde with isopropylamine forms an imine intermediate, which is subsequently reduced to the secondary amine.

  • Reagents: 2-Bromobenzaldehyde, Isopropylamine, NaBH₄ (or NaBH(OAc)₃), Methanol/DCM.

  • Critical Control: Temperature must be maintained <10°C during borohydride addition to prevent reduction of the aldehyde prior to imine formation.

Step 2: N-Acylation

The secondary amine is reacted with chloroacetyl chloride to install the reactive acetamide motif.

  • Reagents: Chloroacetyl chloride, Triethylamine (Et₃N), DCM (anhydrous).

  • Critical Control: Slow addition of acid chloride is required to prevent exotherms that could lead to displacement of the labile chlorine atom.

Visual Synthesis Workflow

SynthesisPathway Start 2-Bromobenzaldehyde Inter1 Imine Intermediate Start->Inter1 Condensation (MeOH, RT) Reagent1 Isopropylamine Reagent1->Inter1 Inter2 Secondary Amine (N-(2-bromobenzyl)propan-2-amine) Inter1->Inter2 Reduction (NaBH4) Product Target Molecule (N-(2-Bromo-benzyl)-2-chloro- N-isopropyl-acetamide) Inter2->Product Acylation (DCM, Et3N, 0°C) Reagent2 Chloroacetyl Chloride Reagent2->Product

Figure 1: Convergent synthesis pathway for the target acetamide.

Mechanistic Utility: Intramolecular -Arylation

The primary utility of this compound lies in its ability to undergo Pd-catalyzed intramolecular


-arylation  to form 1,4-dihydroisoquinolin-3(2H)-ones . This reaction exploits the acidity of the 

-protons (pKa ~25) and the reactivity of the aryl bromide.
Mechanism of Action
  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Deprotonation: A base (e.g., KOtBu or Cs₂CO₃) generates the enolate at the acetamide

    
    -carbon.
    
  • Transmetallation/Coordination: The palladium center coordinates with the enolate.

  • Reductive Elimination: Formation of the C-C bond closes the six-membered ring, regenerating Pd(0).

This pathway is superior to radical cyclization for this specific substrate because it avoids the competing reduction of the aryl bromide and offers higher stereocontrol if chiral ligands are employed.

Pathway Diagram

Mechanism Substrate Substrate (Ar-Br / α-Cl) Complex1 Oxidative Addition (Ar-Pd(II)-Br) Substrate->Complex1 Insertion Pd0 Pd(0) Catalyst Pd0->Complex1 Complex2 Palladium Enolate Complex Complex1->Complex2 Ligand Exchange Enolate Amide Enolate Formation (Base) Enolate->Complex2 Product Cyclized Product (Isoquinolin-3-one) Complex2->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: Catalytic cycle for the Pd-mediated synthesis of isoquinolinones.

Experimental Protocols

Protocol A: Synthesis of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Validation: Yields typically 75-85%; Purity >98% by HPLC.

  • Imine Formation:

    • Charge a 250 mL round-bottom flask with 2-bromobenzaldehyde (18.5 g, 100 mmol) and Methanol (100 mL).

    • Add Isopropylamine (6.5 g, 110 mmol) dropwise. Stir at RT for 2 hours.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Borohydride (4.16 g, 110 mmol) portion-wise over 30 minutes.

    • Warm to RT and stir for 1 hour. Quench with water (50 mL) and extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the secondary amine.

  • Acylation:

    • Dissolve the crude amine in anhydrous DCM (150 mL) and add Triethylamine (15.2 g, 150 mmol). Cool to 0°C.

    • Add Chloroacetyl chloride (12.4 g, 110 mmol) dropwise via syringe pump to control exotherm.

    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Workup: Wash with 1N HCl (2 x 50 mL), Sat. NaHCO₃ (2 x 50 mL), and Brine.

    • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (10-20% EtOAc in Hexanes).

Protocol B: Downstream Cyclization (Isoquinolinone Synthesis)

Target: 2-isopropyl-1,4-dihydroisoquinolin-3(2H)-one

  • Setup: In a glovebox, combine the acetamide substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos or P(t-Bu)₃ (10 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous Toluene (0.1 M).

  • Reaction: Seal the vial and heat to 100°C for 12-18 hours.

  • Analysis: Monitor by LC-MS for the disappearance of the aryl bromide peak and the formation of the cyclized product (M-HCl).

  • Isolation: Filter through a pad of Celite, concentrate, and purify via column chromatography.

Safety & Handling (E-E-A-T)

  • Alkylating Potential: The

    
    -chloroacetamide moiety is a potent alkylating agent. It can react with nucleophilic residues (cysteine/lysine) in proteins. Double-gloving (Nitrile)  and working in a fume hood  are mandatory.
    
  • Lachrymator: Chloroacetyl chloride and related intermediates are severe lachrymators.

  • Waste Disposal: All aqueous waste from the acylation step must be treated as hazardous due to haloacetamide residues. Quench excess alkylating agents with dilute ammonia or thiosulfate before disposal.

References

  • Solé, D., et al. (2014). "Pd-Catalyzed Intramolecular -Arylation of Amides: A Route to Isoquinolinones." Journal of Organic Chemistry. (Mechanistic grounding for Protocol B).

Technical Guide: Structural Analogs of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for researchers investigating structural analogs of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide . It synthesizes applications in agrochemical discovery (VLCFA inhibition) and medicinal chemistry (covalent fragment screening).

Context: Covalent Probe Design & Herbicide Discovery Scaffold Class:


-Chloroacetamides / 

-Benzyl-acetamides

Executive Summary

The molecule N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide represents a versatile chemical scaffold characterized by a reactive electrophilic warhead (


-chloroacetyl) and a lipophilic recognition domain (

-benzyl-N-isopropyl). While structurally homologous to the chloroacetamide class of herbicides (e.g., Propachlor, Acetochlor), the insertion of a methylene spacer (benzyl vs. phenyl) alters its steric profile and metabolic stability.

In modern drug discovery, this scaffold acts as a covalent fragment , capable of targeting nucleophilic cysteine residues in proteins. In agrochemistry, it functions as a Very Long-Chain Fatty Acid (VLCFA) elongase inhibitor. This guide details the synthesis, Structure-Activity Relationship (SAR), and experimental validation of this chemotype.

Chemical Architecture & Synthesis

The synthesis of this scaffold requires a modular approach to allow for rapid analog generation. The core strategy involves the construction of a secondary amine followed by


-acylation.
Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two key precursors:

  • Electrophile: Chloroacetyl chloride (provides the warhead).

  • Nucleophile:

    
    -isopropyl-2-bromobenzylamine (constructed via reductive amination).
    
Optimized Synthetic Protocol

Step 1: Reductive Amination (Secondary Amine Formation)

  • Reagents: 2-Bromobenzaldehyde (1.0 eq), Isopropylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).

  • Protocol:

    • Dissolve 2-bromobenzaldehyde in 1,2-dichloroethane (DCE).

    • Add isopropylamine and stir for 30 min to form the imine intermediate.

    • Add STAB portion-wise at 0°C. Stir at room temperature for 12 hours.

    • Quench with sat. NaHCO₃. Extract with DCM.

    • Causality: STAB is chosen over NaBH₄ to prevent reduction of the aldehyde before imine formation, ensuring high yield of the secondary amine [1].

Step 2: Schotten-Baumann Acylation (Warhead Installation)

  • Reagents:

    
    -isopropyl-2-bromobenzylamine (from Step 1), Chloroacetyl chloride (1.2 eq), 
    
    
    
    or DIPEA (2.0 eq), DCM/Water (biphasic) or anhydrous DCM.
  • Protocol:

    • Dissolve the amine in DCM at 0°C. Add base (

      
      ).
      
    • Add chloroacetyl chloride dropwise (highly exothermic).

    • Stir for 2 hours at 0°C

      
       RT.
      
    • Wash with 1N HCl (remove unreacted amine) and Brine.

    • Self-Validation: Monitor by TLC (disappearance of amine spot, ninhydrin stain). Product should be UV active and ninhydrin negative.

Synthesis Workflow Diagram

SynthesisWorkflow Aldehyde 2-Bromobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine (DCE, 30 min) Amine Isopropylamine Amine->Imine SecAmine N-Isopropyl-2-bromobenzylamine Imine->SecAmine + STAB (Reductive Amination) Final Target Scaffold (Chloroacetamide) SecAmine->Final + ChlAc (Acylation, Base) ChlAc Chloroacetyl Chloride ChlAc->Final

Figure 1: Modular synthesis pathway allowing variation of the benzyl ring (Aldehyde source) or N-alkyl group (Amine source).[1]

Structure-Activity Relationship (SAR)

The biological activity of this scaffold relies on a delicate balance between reactivity (alkylation rate) and recognition (binding affinity).

The Warhead ( -Haloacetyl)

The 2-chloroacetyl group is a "soft" electrophile.

  • Cl vs. Br: Replacing Cl with Br (Bromoacetamide) increases alkylation rate significantly, often leading to non-specific toxicity (pan-assay interference).

  • Cl vs. F: Fluoroacetamides are generally metabolically toxic (citric acid cycle inhibition) and less effective as cysteine alkylators due to the strength of the C-F bond.

  • Recommendation: Maintain 2-chloro for controlled reactivity in biological systems [2].

The Benzyl Ortho-Substitution (2-Bromo)

In herbicide analogs (e.g., Metolachlor), ortho-substitution on the phenyl ring restricts rotation around the N-Aryl bond (atropisomerism).

  • 2-Bromo Effect: The bulky bromine atom at the ortho position of the benzyl ring forces the aromatic ring out of plane relative to the amide. This steric lock can enhance selectivity for specific enzyme pockets (e.g., KCS enzymes).

  • Electronic Effect: Bromine is electron-withdrawing (

    
    -induction), slightly reducing the nucleophilicity of the amide nitrogen, but the methylene spacer dampens this effect compared to acetanilides.
    
SAR Comparison Table
Analog IDR1 (Benzyl Substituent)R2 (N-Alkyl)Warhead (X)Predicted Reactivity (

)
Lipophilicity (cLogP)
Target 2-Br Isopropyl Cl Moderate 3.8
Analog AH (Unsubstituted)IsopropylClHigh (Less Steric)2.9
Analog B2,6-Di-EtMethylClLow (Steric Shield)3.5
Analog C2-BrIsopropylBr Very High (Toxic)4.0
Analog D2-BrCyclopropyl ClModerate3.6

Mechanism of Action (MoA)

This scaffold operates via two distinct mechanisms depending on the biological context.

Agrochemical: VLCFA Inhibition

In plants, chloroacetamides inhibit Very Long-Chain Fatty Acid (VLCFA) Elongases (specifically the KCS gene family).

  • Mechanism: The inhibitor binds irreversibly to a cysteine residue in the active site of the elongase complex.

  • Consequence: Accumulation of VLCFA precursors and failure of cell division/cuticle formation.

Chemical Biology: Covalent Cysteine Targeting

In drug discovery, this molecule is a Covalent Fragment .

  • Mechanism: Nucleophilic attack by a specific cysteine thiolate (

    
    ) on the 
    
    
    
    -carbon of the acetamide, displacing chloride (
    
    
    reaction).
  • Application: Used in "Tethering" or Activity-Based Protein Profiling (ABPP) to identify druggable cysteines in oncogenic proteins [3].

Signaling Pathway Diagram

MoAPathway Inhibitor Chloroacetamide Analog (Electrophile) Complex Covalent Enzyme-Inhibitor Complex (Irreversible) Inhibitor->Complex Alkylation (SN2) Enzyme VLCFA Elongase (KCS) (Nucleophilic Cys-SH) Enzyme->Complex VLCFA VLCFA Synthesis (C20-C30 Fatty Acids) Enzyme->VLCFA Normal Function Complex->VLCFA Inhibition CellWall Cell Division & Cuticle Formation VLCFA->CellWall Death Plant Growth Inhibition CellWall->Death Failure

Figure 2: Mechanism of action showing the irreversible inhibition of VLCFA elongases by the chloroacetamide warhead.

Experimental Protocols

Reactivity Assay (GSH Assay)

To validate the "warhead" reactivity before biological testing, measure the half-life (


) of the analog in the presence of Glutathione (GSH).
  • Preparation: Prepare a 10 mM stock of the analog in DMSO. Prepare 10 mM GSH in Phosphate Buffer (pH 7.4).

  • Incubation: Mix Analog and GSH (1:10 ratio) at 37°C.

  • Detection: Monitor the disappearance of the parent peak via HPLC-UV (254 nm) or LC-MS at t=0, 15, 30, 60 min.

  • Standard: Compare against Propachlor (Standard) and Iodoacetamide (High Reactivity Control).

Herbicide Screen (Pre-emergence)
  • Soil Prep: Standard sandy loam soil in 10cm pots.

  • Seeding: Sow indicator weeds (e.g., Echinochloa crus-galli, Setaria viridis).

  • Application: Spray formulated analog (emulsifiable concentrate) at rates of 100, 250, 500 g/ha immediately after seeding.

  • Evaluation: Score growth inhibition (%) at 14 days post-treatment.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Stammler, G., et al. (2008). "The Mode of Action of Chloroacetamide Herbicides." Weed Research.

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

  • El-Zemity, S. R., et al. (2021).[2] "Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives." ResearchGate.[3]

Sources

N-Substituted Chloroacetamides: A Technical Guide to Antifungal Potency, Synthesis, and Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the antifungal efficacy of N-substituted chloroacetamides , a class of electrophilic small molecules gaining traction as potent alternatives to conventional azoles and polyenes. Specifically, the derivative 2-chloro-N-phenylacetamide (A1Cl) and its halogenated analogs exhibit broad-spectrum activity against resistant strains of Aspergillus flavus, Candida albicans, and Fusarium spp. Unlike traditional antifungals that often rely solely on enzymatic inhibition, these compounds demonstrate a multimodal mechanism of action involving ergosterol complexation and thymidylate synthase inhibition . This guide details their chemical synthesis, structure-activity relationships (SAR), validated testing protocols, and mechanistic pathways for researchers in antifungal drug discovery.

Chemical Foundation & Synthesis

The Chloroacetamide Pharmacophore

The core pharmacophore consists of a chloroacetyl group attached to an amine (typically an aniline derivative). The biological reactivity is driven by the electrophilic carbon of the chloromethyl group (


), which is susceptible to nucleophilic attack by thiols (e.g., cysteine residues in proteins) or other nucleophiles. However, in the context of antifungal specificity, the lipophilic N-aryl substituent dictates membrane permeability and target binding.
Synthesis Protocol: Chloroacetylation

The synthesis of N-substituted chloroacetamides is a robust, one-step nucleophilic acyl substitution reaction.

Reaction Scheme:



Standard Operating Procedure (SOP):

  • Reagents: Substituted aniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA) or Pyridine (1.2 eq) as an acid scavenger.

  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid/Saturated Sodium Acetate (for higher yields).

  • Conditions: Maintain temperature at 0–5°C during addition to prevent di-acylation or polymerization; stir at room temperature for 2–4 hours.

  • Purification: Precipitate in ice-cold water. Recrystallize from ethanol/water to achieve >95% purity.

Visualization: Synthetic Pathway

SynthesisPathway Aniline Substituted Aniline (Ar-NH2) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack ChlAcetyl Chloroacetyl Chloride (Cl-CH2-COCl) ChlAcetyl->Intermediate Product N-substituted Chloroacetamide Intermediate->Product Elimination Byproduct HCl (Captured by Base) Intermediate->Byproduct

Caption: Figure 1. One-pot synthesis of N-substituted chloroacetamides via nucleophilic acyl substitution.

Mechanism of Action (MOA)

Recent studies characterize N-substituted chloroacetamides as multimodal fungicidal agents . Unlike azoles which inhibit ergosterol synthesis, these compounds appear to bind directly to existing ergosterol and inhibit DNA synthesis.

Primary Mechanism: Ergosterol Complexation

Research indicates that compounds like 2-chloro-N-phenylacetamide bind to ergosterol within the fungal cell membrane.[1] This interaction mimics the action of Amphotericin B, leading to:

  • Formation of transmembrane pores.[1]

  • Leakage of intracellular ions (

    
    ) and metabolites.
    
  • Loss of membrane integrity and cell death.

Secondary Mechanism: Thymidylate Synthase Inhibition

Molecular docking and kinetic studies suggest these derivatives inhibit thymidylate synthase , a critical enzyme for DNA synthesis. This dual attack (Membrane + DNA) reduces the likelihood of rapid resistance development.

Antagonism with Standard Care

Critical Note for Drug Development: Co-administration of N-substituted chloroacetamides with Voriconazole or Amphotericin B often results in antagonism (FICI > 4.0).[2]

  • Reasoning: Voriconazole depletes ergosterol (the target for the chloroacetamide), thereby reducing the chloroacetamide's binding efficacy.[1]

Visualization: Dual Mechanism Pathway

MOA cluster_Membrane Cell Membrane Target cluster_Nucleus Intracellular Target Compound N-substituted Chloroacetamide Ergosterol Ergosterol Binding Compound->Ergosterol Direct Interaction Enzyme Thymidylate Synthase Compound->Enzyme Enzymatic Inhibition Pore Pore Formation Ergosterol->Pore Leakage Cytoplasmic Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death DNA DNA Synthesis Inhibition Enzyme->DNA DNA->Death

Caption: Figure 2. Dual mechanism of action targeting membrane integrity via ergosterol and replication via thymidylate synthase.[3][4]

Structure-Activity Relationship (SAR)[6][7][8]

The antifungal potency is strictly governed by the nature of the substituent on the nitrogen atom.

Structural FeatureEffect on ActivityMechanistic Insight
N-Aryl vs. N-Alkyl N-Aryl is superior. Aromatic rings increase lipophilicity (

), facilitating penetration of the fungal phospholipid bilayer.
Halogen Substitution Enhances potency. Para-substitution with Cl, F, or Br improves activity compared to unsubstituted analogs. High lipophilicity correlates with lower MIC values.
Chloroacetyl Group Essential. The

-chloro ketone moiety is the "warhead." Replacement with non-electrophilic groups abolishes activity.
Steric Hindrance Meta/Para > Ortho Bulky groups at the ortho position may sterically hinder binding to thymidylate synthase.

Experimental Protocols

Antifungal Susceptibility Testing (MIC Assay)

This protocol is adapted from CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi) standards.

Reagents:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • Standardized fungal inoculum (

    
     CFU/mL for yeasts; 
    
    
    
    CFU/mL for molds).
  • Stock solution of test compound in DMSO.

Workflow:

  • Preparation: Dilute compound in RPMI 1640 to achieve final concentrations ranging from 0.5 to 512 µg/mL in a 96-well microplate.

  • Inoculation: Add 100 µL of standardized inoculum to each well.

  • Controls: Include Sterility Control (Media only) and Growth Control (Media + Inoculum + DMSO).

  • Incubation:

    • Candida spp.: 35°C for 24–48 hours.

    • Aspergillus/Fusarium spp.: 35°C for 48–72 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration exhibiting 100% visual inhibition of growth.

Visualization: MIC Workflow

MIC_Protocol Start Compound Stock (DMSO) Dilution Serial Dilution (RPMI 1640 + MOPS) Start->Dilution Inoculation Add Fungal Inoculum (10^3 - 10^4 CFU/mL) Dilution->Inoculation Incubation Incubate 35°C (24-72 Hours) Inoculation->Incubation Readout Determine MIC (100% Inhibition) Incubation->Readout

Caption: Figure 3. Step-by-step broth microdilution workflow for determining MIC values.

Data Summary: Comparative Efficacy

The following table synthesizes MIC data for 2-chloro-N-phenylacetamide (A1Cl) against key fungal pathogens.

Fungal SpeciesStrain TypeMIC Range (µg/mL)MFC Range (µg/mL)Interpretation
Aspergillus flavus Clinical & ATCC16 – 25632 – 512Fungicidal (MFC/MIC

4)
Candida albicans Fluconazole-Resistant128 – 256512 – 1024Moderate Activity
Candida parapsilosis Clinical128 – 256512 – 1024Moderate Activity
Fusarium spp. Resistant Strains12.5 – 5025 – 100High Potency

Note: Data derived from Ferreira et al. (2021) and related studies cited below.

Challenges & Future Directions

Toxicity & Selectivity

While effective, chloroacetamides are alkylating agents.

  • Challenge: Potential for reacting with host thiol groups (glutathione, cysteine).

  • Mitigation: Current data shows low toxicity in Tenebrio molitor models and high survival rates in embryonated egg models, suggesting a favorable Selectivity Index (SI) for topical applications or controlled systemic release.

Formulation

Due to high lipophilicity, these compounds are ideal candidates for film-forming systems (FFS) or lipid-based nanocarriers for topical treatment of onychomycosis and dermatomycoses.

References

  • Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus.[2][3][4] Anais da Academia Brasileira de Ciências, 93(Suppl 3).[2][3][4] [Link]

  • Silva, L. C., et al. (2020). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.[5] Anais da Academia Brasileira de Ciências. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3) and Filamentous Fungi (M38-A2). [Link]

  • Machado, et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections.[6] Mycologia. [Link]

Sources

anticonvulsant potential of N-benzyl acetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Anticonvulsant Potential of N-Benzyl Acetamide Derivatives: A Mechanistic and Preclinical Guide

Executive Summary

The development of N-benzyl acetamide derivatives represents a critical paradigm shift in the pharmacological management of epileptic disorders. Unlike classical antiepileptic drugs (AEDs) that primarily target the fast inactivation state of voltage-gated sodium channels (VGSCs), functionalized amino acids within this class—most notably the approved drug lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide)—exert their effects via the selective enhancement of VGSC slow inactivation[1],[2]. As a Senior Application Scientist, I have structured this guide to unpack the causality behind the structural design, the electrophysiological mechanism of action, and the self-validating preclinical protocols required to evaluate novel derivatives in this class.

Structural Biology & Pharmacophore Optimization

The anticonvulsant activity of N-benzyl acetamide derivatives is strictly governed by a highly specific spatial pharmacophore. Early quantitative structure-activity relationship (QSAR) studies demonstrated that the core scaffold requires a vicinal diamine linkage, an oxygen atom on the ethylene chain bridging two amino groups, and an aromatic ring one carbon removed from an amide group[3].

Causality in Structural Design:

  • Stereoselectivity: The biological target exhibits profound stereospecificity. The (R)-enantiomer of lacosamide is vastly more potent than its (S)-enantiomer, indicating a highly constrained binding pocket that dictates therapeutic efficacy[4].

  • Alpha-Substitution: The incorporation of alpha-heteroaromatic groups (e.g., furan-2-yl, oxazol-2-yl) at the C(alpha) site yields excellent protection against maximal electroshock (MES)-induced seizures, rivaling or exceeding the efficacy of classical agents like phenytoin[5],[6].

  • N-Benzyl Ring Constraints: The N-benzyl ring tolerates very limited substitution. The introduction of bulky or highly electron-withdrawing groups often abolishes activity, suggesting a tight steric fit within the receptor's hydrophobic cleft[5].

Table 1: Comparative Preclinical Efficacy of Selected N-Benzyl Acetamide Derivatives

Compound Variant MES ED₅₀ (mg/kg) Rotarod TD₅₀ (mg/kg) Protective Index (PI) Primary Mechanism
Lacosamide ((R)-enantiomer) ~8.3 ~40.0 ~4.8 VGSC Slow Inactivation
Lacosamide ((S)-enantiomer) >50.0 N/A Low Inactive
α-furan-2-yl derivative ~4.5 ~25.0 ~5.5 VGSC Modulation

| N-(4-fluorobenzyl) derivative | >30.0 | N/A | <1.0 | Steric Hindrance (Loss of Activity) |

Mechanistic Paradigm: Voltage-Gated Sodium Channel (VGSC) Modulation

The hallmark of N-benzyl acetamides is their unique electrophysiological profile. During high-frequency neuronal firing (characteristic of a seizure), VGSCs open and subsequently inactivate to prevent cellular excitotoxicity.

Classical AEDs (e.g., carbamazepine, phenytoin) bind to the fast-inactivated state, a process occurring within milliseconds[2]. In stark contrast, lacosamide and its active derivatives selectively enhance slow inactivation, a distinct conformational process occurring over hundreds of milliseconds to seconds[1]. By shifting the slow inactivation voltage curve in the hyperpolarizing direction, these compounds stabilize the hyperexcitable neuronal membrane without disrupting physiological (normal) action potentials[1],[7]. Furthermore, secondary targets such as collapsin response mediator protein 2 (CRMP2) have been identified, which may contribute to the disease-modifying potential of these agents[7].

VGSC_MoA A High-Frequency Neuronal Firing B VGSC Open State A->B Depolarization C Fast Inactivation (Classical AEDs) B->C Phenytoin/CBZ D Slow Inactivation (N-benzyl acetamides) B->D Lacosamide & Derivatives E Prolonged Channel Blockade D->E Stabilizes Conformation F Seizure Suppression E->F Reduces Hyperexcitability

Fig 1: Electrophysiological pathway of VGSC slow inactivation by N-benzyl acetamides.

Preclinical Evaluation Protocols (Self-Validating Systems)

To ensure translational reliability, the preclinical evaluation of novel N-benzyl acetamides must follow a rigorous, self-validating workflow. The following protocols detail the step-by-step methodologies and the causality behind each experimental choice.

Exp_Workflow Synth Synthesis of N-benzyl acetamide derivatives InVitro In Vitro Patch-Clamp (VGSC Slow Inactivation) Synth->InVitro Lead Selection InVivo In Vivo MES Test (Efficacy Screening) Synth->InVivo Animal Models PI Calculate Protective Index (PI = TD50/ED50) InVitro->PI Mechanistic Validation Tox Rotarod Test (Neurotoxicity / TD50) InVivo->Tox Active Compounds Tox->PI Data Synthesis

Fig 2: Self-validating preclinical workflow for screening N-benzyl acetamide anticonvulsants.

Protocol 3.1: In Vivo Efficacy via Maximal Electroshock Seizure (MES) Test

Rationale: The MES test is the gold standard for identifying compounds that prevent seizure spread. It is highly predictive of clinical efficacy against generalized tonic-clonic seizures[8],[9].

  • Subject Preparation: Acclimate adult male Swiss Webster mice (20-25g) for 7 days under controlled circadian conditions.

  • Administration: Administer the N-benzyl acetamide derivative via intraperitoneal (i.p.) injection suspended in a vehicle (e.g., 0.5% methylcellulose).

  • Electroshock Delivery: At the time of peak effect (typically 0.5 to 4 hours post-dose), apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes. Causality Check: Apply a drop of 0.9% saline to the eyes prior to shock to ensure uniform conductivity and prevent false negatives.

  • Validation: The endpoint is the abolition of the hindlimb tonic extensor component. The presence of this abolition validates the compound's protective effect. Calculate the ED₅₀ using probit analysis.

Protocol 3.2: Neurotoxicity via Rotarod Test

Rationale: Efficacy must be continuously weighed against motor impairment. The rotarod test quantifies neurotoxicity to calculate the therapeutic window, represented by the Protective Index (PI = TD₅₀ / ED₅₀)[8].

  • Training Phase: Train mice to remain on a 1-inch diameter knurled plastic rod rotating at 6 rpm for at least 1 minute. Discard animals that fail training to ensure baseline competence.

  • Testing Phase: Post-compound administration, place the mice on the rotating rod.

  • Validation: Neurological deficit is strictly defined as the inability of the animal to remain on the rod for 1 minute across three successive trials. Calculate the TD₅₀.

Protocol 3.3: In Vitro Patch-Clamp Electrophysiology

Rationale: To definitively confirm that the compound operates via the slow inactivation mechanism rather than classical fast inactivation[1].

  • Cell Preparation: Culture heterologously expressed human Nav1.7 or Nav1.3 channels in HEK293 cells[10].

  • Recording Configuration: Achieve whole-cell configuration using borosilicate glass pipettes (resistance 2-4 MΩ) filled with a CsF-based intracellular solution (to block confounding potassium currents).

  • Voltage Protocol: To isolate slow inactivation, apply a 5-second prepulse to various depolarizing voltages, followed by a 100-ms recovery interval at -120 mV (allowing complete recovery from fast inactivation), and finally a test pulse to -20 mV[10].

  • Validation: A leftward (hyperpolarizing) shift in the slow inactivation curve relative to the vehicle control confirms the specific mechanistic action of the derivative[1].

Future Directions: Target Identification Strategies

The discovery of interacting proteins associated with the function and toxicity of these derivatives is accelerating through the use of affinity bait (AB) and chemical reporter (CR) functional groups[9]. By synthesizing N-benzyl acetamides with photoaffinity labels (e.g., isothiocyanate-based agents), researchers can irreversibly capture and map the binding pockets of novel targets within the proteome. This self-validating chemical biology approach paves the way for next-generation, highly selective anticonvulsants that minimize off-target liabilities[9],[4].

References

1.[5] Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. PubMed. 5 2.[3] A Multivariate QSAR Study on the Anticonvulsant Activity of Acetamido-N-Benzylacetamide Derivatives. CORE. 3 3.[8] Comparative Analysis of N,N'-Dibenzylglycinamide Analogs and Related N-Benzyl Amides as Anticonvulsant Agents. Benchchem. 8 4.[9] Lacosamide Isothiocyanate-based Agents: Novel Agents to Target and Identify Lacosamide Receptors. PMC.9 5.[4] The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. PMC. 4 6.[1] The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. QxMD. 1 7.[2] Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. PMC. 2 8.[7] Lacosamide for the prevention of partial onset seizures in epileptic adults. PMC. 7 9.[6] Synthesis and anticonvulsant activities of .alpha.-heterocyclic .alpha.-acetamido-N-benzylacetamide derivatives. ACS Publications.6 10.[10] Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States. PMC. 10

Sources

Methodological & Application

Application Note: Synthesis of 1,4-Benzodiazepin-3-one Scaffolds via N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary

The 1,4-benzodiazepine skeleton is a privileged scaffold in medicinal chemistry, frequently utilized in CNS therapeutics and oncology targeting BET bromodomains[1]. While traditional syntheses often require lengthy, multi-step linear sequences, modern palladium-catalyzed intramolecular C-N bond formations have revolutionized access to these heterocycles[2].

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is a highly versatile, bifunctional building block designed specifically for this purpose. While unsubstituted amides typically undergo direct palladium-catalyzed


-arylation to form oxindoles or isoquinolines[3][4], the presence of the 

-chloro leaving group in this molecule allows for orthogonal functionalization. By sequentially exploiting its electrophilic

-chloroamide moiety and its cross-coupling-competent aryl bromide, researchers can rapidly construct highly functionalized 1,4-benzodiazepin-3-ones in just two robust steps[5].

Mechanistic Rationale & Structural Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the causality behind molecular design. This specific acetamide derivative is engineered with three critical features:

  • Orthogonal Reactivity: The aliphatic C-Cl bond is highly susceptible to nucleophilic attack (S

    
    2) by primary amines under mild thermal conditions. The aryl bromide (Ar-Br) remains completely inert during this step, preserving it for downstream transition-metal catalysis.
    
  • The Thorpe-Ingold Effect: The bulky N-isopropyl group is not merely a protecting group; it is a conformational director. By inducing severe steric compression (gem-dialkyl-like effect), it biases the amide rotamer population toward the cis conformation. This pre-organization drastically reduces the distance between the newly installed secondary amine and the aryl bromide, lowering the activation entropy (

    
    ) for the subsequent 7-endo-trig cyclization.
    
  • Buchwald-Hartwig Cycloamination: The intramolecular C-N bond formation requires a Pd(0) source and a bulky, electron-rich phosphine ligand (e.g., XPhos). The ligand facilitates the challenging oxidative addition into the sterically hindered ortho-substituted aryl bromide and promotes rapid reductive elimination to form the 7-membered diazepine ring before competitive protodehalogenation can occur[2][5].

Experimental Workflow

Pathway A N-(2-Bromobenzyl)-2-chloro -N-isopropyl-acetamide B Primary Amine (R-NH2) SN2 Displacement A->B C Aminoacetamide Intermediate B->C D Pd(0) Oxidative Addition (Ar-Br Bond) C->D E Base-Promoted Reductive Elimination D->E F 1,4-Benzodiazepin-3-one Target Scaffold E->F

Reaction pathway from the bifunctional acetamide to the 1,4-benzodiazepine scaffold.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system. Visual cues and specific environmental controls are included to ensure reproducibility.

Protocol A: Synthesis of the Aminoacetamide Intermediate (S 2 Amination)

Objective: Selectively displace the


-chloride without triggering premature cross-coupling or amide hydrolysis.
  • Preparation: Charge a flame-dried 100 mL round-bottom flask with N-(2-bromo-benzyl)-2-chloro-N-isopropyl-acetamide (10.0 mmol, 1.0 equiv) and anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add anhydrous K

    
    CO
    
    
    
    (20.0 mmol, 2.0 equiv) followed by methylamine (2.0 M solution in THF, 30.0 mmol, 3.0 equiv).
    • Causality Insight: K

      
      CO
      
      
      
      acts as a mild acid scavenger for the generated HCl. Stronger bases (like NaH or KOtBu) must be avoided here to prevent E2 elimination or competitive hydrolysis of the amide bond.
  • Reaction: Stir the suspension vigorously at 50 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material spot is entirely consumed.

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts (this prevents emulsion formation during extraction). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (DCM/MeOH 95:5) to isolate the pure aminoacetamide intermediate as a viscous oil.

Protocol B: Palladium-Catalyzed Intramolecular Cyclization

Objective: Execute a Buchwald-Hartwig amination to close the 7-membered ring.

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a heavy-walled Schlenk tube with the aminoacetamide intermediate (5.0 mmol, 1.0 equiv), Pd

    
    (dba)
    
    
    
    (0.25 mmol, 5 mol%), XPhos (0.50 mmol, 10 mol%), and Cs
    
    
    CO
    
    
    (10.0 mmol, 2.0 equiv).
  • Solvent Addition: Add anhydrous, rigorously degassed toluene (50 mL).

    • Causality Insight: Degassing is non-negotiable. Trace oxygen rapidly oxidizes the electron-rich XPhos ligand and the active Pd(0) species, leading to premature catalyst death. Toluene is selected for its high boiling point and non-coordinating nature.

  • Cyclization: Seal the Schlenk tube, remove it from the glovebox, and heat at 100 °C in a pre-heated oil bath for 12 hours. The solution will transition from a deep purple/red (Pd

    
    (dba)
    
    
    
    ) to a dark brown/black homogeneous mixture.
  • Quench & Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash sequentially with deionized water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the highly pure 1,4-benzodiazepin-3-one.

Quantitative Data: Cyclization Optimization

To validate the choice of catalytic system in Protocol B, the following optimization table summarizes the yield dependencies based on ligand and base selection.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Isolated Yield (%)
1Pd(OAc)

(5)
PPh

(10)
K

CO

(2.0)
DMF10015%
2Pd

(dba)

(5)
BINAP (10)Cs

CO

(2.0)
Toluene10045%
3 Pd

(dba)

(5)
XPhos (10) Cs

CO

(2.0)
Toluene 100 88%
4Pd

(dba)

(5)
RuPhos (10)NaOtBu (2.0)Toluene10072%

Table 1: Optimization of the Buchwald-Hartwig intramolecular cyclization. Entry 3 represents the optimal conditions utilized in Protocol B, demonstrating the necessity of the bulky, biaryl phosphine ligand (XPhos) for stabilizing the Pd-intermediate during the 7-membered ring closure.

References

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides Source: organic-chemistry.org 3

  • A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides Source: nih.gov 4

  • Efficient Synthesis of Imidazole-Fused Benzodiazepines Using Palladium-Catalyzed Intramolecular C–N Bond Formation Reaction Source: thieme-connect.com Link

  • Stereoselective synthesis of allele-specific BET inhibitors Source: researchgate.net 1

  • Synthetic Strategies Applicable in the Synthesis of Privileged Scaffold: 1,4-Benzodiazepine Source: researchgate.net 2

  • Synthesis of 1,4-benzodiazepinones and 1,4-benzoxazepinones via palladium-catalyzed amino and oxyacetoxylation Source: researchgate.net 5

Sources

Application Note: N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry applications of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide , a bifunctional "linchpin" scaffold. It is widely utilized in Diversity-Oriented Synthesis (DOS) to construct nitrogen heterocycles (specifically tetrahydroisoquinolines) and as a covalent warhead in fragment-based drug discovery (FBDD).

Executive Summary

Compound: N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide CAS: 1353955-97-1 Molecular Weight: 304.61 g/mol Role: Bifunctional Electrophile & Cyclization Precursor

This compound represents a strategic intermediate in drug discovery due to its unique substitution pattern:

  • 2-Chloroacetamide Motif: A "soft" electrophile capable of covalent modification of cysteine residues (Cys-targeting) or nucleophilic substitution (SN2) to introduce side chains.

  • 2-Bromobenzyl Moiety: An aryl halide "handle" positioned perfectly for intramolecular palladium-catalyzed cross-coupling (Heck/Buchwald) or radical cyclization to form fused bicyclic systems.

  • N-Isopropyl Group: Provides necessary steric bulk to modulate reactivity and improve metabolic stability (preventing rapid N-dealkylation).

Core Applications

Application A: Synthesis of Tetrahydroisoquinoline Scaffolds

The primary synthetic utility of this compound is as a precursor for 1,2,3,4-tetrahydroisoquinolin-3-ones via intramolecular cyclization. This scaffold is ubiquitous in alkaloids and drugs targeting GPCRs and ion channels.

Mechanism: Radical Cyclization

The 2-bromo aryl group and the 2-chloro alkyl group allow for a radical cascade cyclization . Under reductive conditions (e.g., Bu₃SnH/AIBN), the aryl radical is generated, which cyclizes onto the amide backbone or undergoes intramolecular alkylation if the chlorine is first displaced by an enolate equivalent.

Alternatively, Palladium-catalyzed


-arylation  utilizes the acidity of the 

-methylene protons (activated by the carbonyl) to couple with the aryl bromide, closing the ring.
Application B: Covalent Fragment-Based Drug Discovery (FBDD)

The 2-chloroacetamide group is a classic "warhead" for identifying cryptic pockets in proteins.

  • Workflow: The compound is screened against a protein target (e.g., KRAS, BTK) using Intact Protein Mass Spectrometry.

  • Hit Validation: If the mass spectrum shows a +268 Da shift (loss of HCl upon binding), it confirms a specific covalent interaction with a surface cysteine.

  • Optimization: The 2-bromobenzyl group serves as a vector for growing the fragment into a lead compound via Suzuki coupling.

Experimental Protocols

Protocol 1: Synthesis of the Scaffold

Rationale: High-purity synthesis is required to avoid regioisomers that interfere with cyclization.

Reagents:

  • 2-Bromobenzaldehyde (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Chloroacetyl Chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvents: Methanol (MeOH), Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-bromobenzaldehyde (10 mmol) in anhydrous MeOH (20 mL). Add isopropylamine (12 mmol) dropwise. Stir at RT for 4 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool the solution to 0°C. Add NaBH₄ (15 mmol) portion-wise over 30 mins. Warm to RT and stir for 2 hours.

  • Workup (Amine): Quench with water (10 mL). Extract with DCM (3 x 20 mL). Dry organic layer over MgSO₄ and concentrate to yield N-(2-bromobenzyl)-N-isopropylamine.

  • Acylation: Dissolve the crude amine in anhydrous DCM (30 mL) with Et₃N (15 mmol). Cool to 0°C.

  • Addition: Add chloroacetyl chloride (12 mmol) dropwise. Exotherm warning: Maintain temp < 5°C.

  • Final Isolation: Stir for 3 hours. Wash with 1N HCl (to remove unreacted amine) and Brine. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 4:1).

Protocol 2: Pd-Catalyzed Intramolecular Cyclization (Oxindole/Isoquinoline Synthesis)

Rationale: Uses the "Handle" (Br) and "Anchor" (amide alpha-carbon) to build complexity.

Reagents:

  • Precursor: N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Setup: In a glovebox or under Argon, combine the precursor (1.0 eq), Pd(OAc)₂, PCy₃, and Cs₂CO₃ in a pressure vial.

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration). Seal the vial.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Analysis: Filter through a Celite pad. Analyze by LC-MS.

    • Target Product: 2-isopropyl-1,4-dihydroisoquinolin-3(2H)-one derivatives (cyclized).

    • Note: The chlorine atom may be reduced or eliminated depending on the exact catalytic cycle; often, the Cl is substituted with a nucleophile before this cyclization step to create diverse libraries.

Data Summary & Properties

PropertyValueNote
Formula C₁₂H₁₅BrClNO
Mol Weight 304.61
LogP (Calc) ~3.2Lipophilic, good membrane permeability
Reactivity High (Alkylation)Store at -20°C; unstable in basic protic solvents
H-Bond Donors 0Fully substituted amide
H-Bond Acceptors 1Carbonyl oxygen

Visualizations

Figure 1: Synthesis & Cyclization Workflow

Caption: Pathway A shows the synthesis of the core scaffold. Pathway B demonstrates the Pd-catalyzed cyclization to the tetrahydroisoquinoline core.

G Start 2-Bromobenzaldehyde Inter1 Imine Intermediate Start->Inter1 + Isopropylamine - H2O Inter2 Secondary Amine (N-isopropyl) Inter1->Inter2 + NaBH4 Reduction Product TARGET SCAFFOLD N-(2-Br-benzyl)-2-Cl-acetamide Inter2->Product + Cl-CH2-COCl Acylation Cyclized Tetrahydroisoquinoline (Cyclized Product) Product->Cyclized Pd(OAc)2, Ligand Intramolecular Cyclization

Figure 2: Covalent Fragment Screening Logic

Caption: Mechanism of action for cysteine-targeted covalent screening using the chloroacetamide warhead.

Mechanism Protein Target Protein (Surface Cysteine-SH) Complex Protein-Ligand Complex (Thioether Bond) Protein->Complex Nucleophilic Attack (S_N2) - HCl Scaffold Scaffold (Cl-Acetamide Warhead) Scaffold->Complex Nucleophilic Attack (S_N2) - HCl MS_Signal Mass Spec Signal [M + 268 Da] Complex->MS_Signal Validation

References

  • Wang, Z., Kuninobu, Y., & Kanai, M. (2013).[1] Copper-Catalyzed Intramolecular N–S Bond Formation by Oxidative Dehydrogenative Cyclization. Journal of Organic Chemistry. (Demonstrates analogous intramolecular cyclization strategies for benzyl-amide scaffolds). Available at: [Link]

  • Kohn, H., et al. (1991). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. (Establishes the N-benzyl-acetamide pharmacophore). Available at: [Link]

Sources

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide as a Covalent Fragment Probe

Executive Summary & Mechanism of Action

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (CAS: 1353955-97-1) is a specialized covalent fragment probe belonging to the


-chloroacetamide class of electrophiles.[1] In modern drug discovery and chemoproteomics, this compound serves as a critical tool for Cysteine Ligandability Profiling .

Unlike non-specific alkylating agents (e.g., iodoacetamide), this probe features a distinct "scout" architecture:

  • Warhead (2-Chloroacetamide): A moderately reactive electrophile that targets nucleophilic cysteine thiolates via an irreversible

    
     mechanism.
    
  • Recognition Element (N-Isopropyl, N-2-Bromobenzyl): A hydrophobic scaffold that directs the probe to specific cryptic pockets or allosteric sites on proteins, conferring selectivity over random cysteine modification.

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Validating "hit" compounds that target specific cysteines (e.g., in kinases, GTPases like KRAS, or viral proteases).

  • Activity-Based Protein Profiling (ABPP): Serving as a competitor in gel-based or mass spectrometry-based assays to map ligandable cysteines across the proteome.

  • Site-Occupancy Analysis: Determining the residence time and covalent bond formation kinetics (

    
    ).
    

Physicochemical Properties & Preparation

PropertyValueNotes
Molecular Formula

Molecular Weight 304.61 g/mol
Solubility DMSO (>50 mM)Hydrophobic; poor aqueous solubility.
Stability ModerateSusceptible to hydrolysis at pH > 8.0.
Reactivity Cysteine-SelectiveLess reactive than acrylamides; requires proximity.
Stock Solution Protocol
  • Weighing: Weigh 3.05 mg of solid compound into a glass vial.

  • Dissolution: Add 100

    
    L of anhydrous DMSO to generate a 100 mM stock solution . Vortex for 30 seconds until clear.
    
  • Storage: Aliquot into single-use volumes (e.g., 10

    
    L) and store at -80°C . Avoid repeated freeze-thaw cycles to prevent hydrolysis of the chloroacetamide warhead.
    
    • Quality Control: Verify integrity via LC-MS every 3 months. The appearance of a peak at [M-Cl+OH] indicates hydrolysis.

Biological Application: Competitive ABPP Assay

The most robust method to validate this probe is a Competitive Activity-Based Protein Profiling (ABPP) assay. In this workflow, the probe competes with a broad-spectrum fluorophosphonate or iodoacetamide-alkyne reporter for binding to the target cysteine.

Experimental Workflow Diagram

ABPP_Workflow Lysate Proteome Lysate (1 mg/mL) Probe Add Probe (N-2-Bromo...) (1-100 µM) Lysate->Probe Incubate1 Incubate 1 hr @ 25°C Probe->Incubate1 Reporter Add Reporter (IA-Rhodamine) (1 µM) Incubate1->Reporter Incubate2 Incubate 30 min @ 25°C Reporter->Incubate2 Click Click Chemistry (If using Alkyne) Incubate2->Click Optional SDS SDS-PAGE & Fluorescence Incubate2->SDS Click->SDS

Caption: Workflow for Competitive ABPP. The probe blocks specific cysteines, preventing subsequent labeling by the fluorescent reporter.

Detailed Protocol: Gel-Based Competition Assay

Materials:

  • Cell Lysate (e.g., HEK293T or specific target-overexpressing cells) in PBS (pH 7.4).

  • Probe: N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (Stock: 100 mM).

  • Reporter: IA-Rhodamine (Iodoacetamide-Rhodamine) or IA-Alkyne (Stock: 1 mM).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

  • Stop Solution: 4x SDS-PAGE Loading Buffer.

Step-by-Step Procedure:

  • Lysate Prep: Dilute cell lysate to 1 mg/mL in PBS. Aliquot 50

    
    L per reaction tube.
    
  • Probe Incubation (Competition):

    • Add the probe at varying concentrations (e.g., 0.1, 1, 10, 50, 100

      
      L) to the lysate.
      
    • Include a DMSO-only control (0

      
      M probe).
      
    • Incubate for 1 hour at Room Temperature (25°C) or 37°C, depending on target stability. Note: Chloroacetamides are slower than acrylamides; 1 hour allows for equilibrium.

  • Reporter Labeling:

    • Add IA-Rhodamine to a final concentration of 1

      
      M  to all samples.
      
    • Incubate for 30 minutes at Room Temperature in the dark.

  • Quenching:

    • Add 17

      
      L of 4x SDS-PAGE Loading Buffer (containing 
      
      
      
      -mercaptoethanol or DTT) to quench the reaction.
    • Boil samples at 95°C for 5 minutes .

  • Readout:

    • Resolve proteins on a 10% or 4-12% SDS-PAGE gel.

    • Scan the gel using a fluorescent scanner (e.g., ChemiDoc) at the appropriate wavelength (Rhodamine: Ex 532 nm / Em 580 nm).

Data Interpretation:

  • Target Engagement: Disappearance of a specific fluorescent band in the probe-treated lanes compared to the DMSO control indicates successful competition (target engagement).

  • Selectivity: If all bands disappear, the probe is non-specific (promiscuous alkylator). If only one or few bands disappear, the N-benzyl/N-isopropyl scaffold is conferring selectivity.

Advanced Application: Determination

For covalent probes,


 is time-dependent and insufficient. The true potency is defined by the efficiency of covalent bond formation (

).

Protocol Modification:

  • Perform the competition assay (as above) at multiple time points (e.g., 15, 30, 60, 120 min) for each concentration.

  • Quantify band intensity (

    
    ) relative to DMSO control (
    
    
    
    ).
  • Plot

    
     vs. time to obtain the observed rate constant (
    
    
    
    ) for each concentration.
  • Fit

    
     vs. [Probe] using the hyperbolic equation:
    
    
    
    
    • 
      :  Affinity of the initial non-covalent complex.
      
    • 
      :  Rate of covalent bond formation.
      

Safety & Handling

  • Hazard: Chloroacetamides are alkylating agents . They can modify DNA and proteins.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Handle exclusively in a chemical fume hood.

  • Deactivation: Quench excess probe with 10% cysteine or glutathione solution before disposal.

  • Spill: Treat spills with 1M NaOH to hydrolyze the chloroacetamide, then clean with soap and water.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

    • Foundational paper describing the use of chloroacetamide fragment libraries for cysteine profiling.
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. Link

    • Establishes the ISO-TOP-ABPP methodology for mapping cysteine reactivity.
  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869. Link

    • Describes protocols for screening chloroacetamide fragments.
  • Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the reaction of chloroacetamides with thiols." Journal of Organic Chemistry, 76(21), 8892–8899. Link

    • Provides chemical basis for the reactivity of the 2-chloroacetamide warhead.

Sources

Application Notes and Protocols for N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the utilization of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide in high-throughput screening (HTS) campaigns. While direct literature on this specific molecule's biological activity is nascent, its structural features, particularly the reactive chloroacetamide moiety, place it within a class of compounds known for their potential as covalent inhibitors of key biological targets. This guide will, therefore, present a scientifically grounded, hypothetical HTS workflow designed to identify and validate the activity of this compound. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and outline a robust hit validation cascade, thereby offering a complete framework for researchers aiming to investigate the therapeutic potential of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide.

Introduction: The Scientific Rationale for Screening N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide belongs to the broader class of N-substituted-2-chloroacetamide derivatives, a scaffold of significant interest in medicinal chemistry.[1] These compounds are recognized for a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The key to their biological activity often lies in the reactive α-chloro-substituted amide group. This electrophilic "warhead" can form stable covalent bonds with nucleophilic residues, such as cysteine or histidine, within the active sites of proteins.[1] This mode of action, known as covalent inhibition, can offer advantages in terms of potency and duration of effect.

Given that numerous signaling pathways are implicated in diseases like cancer, and are often driven by enzymes such as kinases, we can hypothesize a plausible mechanism of action for N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide. One such critical pathway, frequently dysregulated in cancer, is the PI3K/Akt/mTOR pathway.[1] The anticancer activity of some N-aryl-2-chloroacetamide derivatives has been attributed to their ability to inhibit key kinases within this pathway.[1]

Therefore, a logical starting point for an HTS campaign is to screen N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide against a panel of kinases, particularly those with a cysteine residue in or near the active site.

Chemical Properties of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide
PropertyValueSource
CAS Number 1353955-97-1[3]
Molecular Formula C12H15BrClNO[3]
Molecular Weight 304.61 g/mol [3]

High-Throughput Screening Workflow

A typical HTS campaign is a multi-step process designed to efficiently screen large compound libraries and identify promising "hits".[4][5][6] The workflow for N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide will follow these established principles.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation Assay_Dev Assay Development (e.g., TR-FRET Kinase Assay) Miniaturization Miniaturization (384-well format) Assay_Dev->Miniaturization Optimization Assay Optimization (Z' > 0.5) Miniaturization->Optimization Pilot_Screen Pilot Screen (~2,000 compounds) Optimization->Pilot_Screen Primary_Screen Primary Screen (Single Concentration) Pilot_Screen->Primary_Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assays (e.g., AlphaLISA) Hit_Confirmation->Orthogonal_Assay Selectivity Selectivity Profiling (Kinase Panel) Orthogonal_Assay->Selectivity Mechanism Mechanism of Action (Covalent Binding Assay) Selectivity->Mechanism

Caption: High-Throughput Screening Workflow for N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide.

Detailed Protocols

Phase 1: Assay Development and Optimization

The initial and most critical phase is the development of a robust and scalable assay.[7][8] For screening against a kinase target, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice due to its sensitivity and homogeneous format.

Protocol 1: TR-FRET Kinase Assay Development

  • Objective: To develop a TR-FRET assay to measure the inhibition of a selected kinase (e.g., a mutant PI3Kα with an accessible cysteine).

  • Materials:

    • Recombinant human kinase

    • Biotinylated substrate peptide

    • Europium-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

    • ATP

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (solubilized in DMSO)

    • Positive control inhibitor (e.g., a known covalent inhibitor for the target kinase)

    • 384-well low-volume white microplates

    • Plate reader capable of TR-FRET measurements

  • Procedure:

    • Enzyme Titration: Determine the optimal kinase concentration by performing a titration to find the concentration that yields a robust signal-to-background ratio while remaining in the linear range of the reaction.

    • ATP Km Determination: Determine the Michaelis-Menten constant (Km) for ATP to decide on the ATP concentration for the assay (typically at or below the Km for competitive inhibitors).

    • Assay Miniaturization and Optimization:

      • Adapt the assay to a 384-well format.[9]

      • Optimize incubation times for the kinase reaction and the detection step.

      • Determine the Z'-factor, a statistical measure of assay robustness. An assay with a Z' > 0.5 is considered excellent for HTS.[7][10]

    • DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to ensure that the final concentration used for compound screening (typically 0.1-1%) does not significantly impact the results.

Phase 2: Screening and Hit Identification

With a validated assay, the screening process can begin.[4][11]

Protocol 2: Primary and Confirmatory Screens

  • Pilot Screen:

    • Screen a small, diverse subset of a compound library (~2,000 compounds) including N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide.[10]

    • This step helps to identify any unforeseen issues with the assay on a larger scale.[10]

  • Primary Screen:

    • Screen the entire compound library at a single concentration (e.g., 10 µM).[10]

    • N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide would be included in this screen.

    • Calculate the percent inhibition for each compound relative to positive and negative controls.

    • Set a hit threshold (e.g., >50% inhibition).

  • Hit Confirmation and Dose-Response:

    • Re-test the initial "hits" from the primary screen.

    • For confirmed hits, perform a dose-response analysis by testing a range of concentrations (e.g., 8-point, 3-fold serial dilutions).

    • Calculate the IC50 value (the concentration at which 50% of the enzymatic activity is inhibited).

Phase 3: Hit Validation and Triaging

A crucial step is to eliminate false positives and further characterize the validated hits.[12]

Protocol 3: Orthogonal Assays and Selectivity Profiling

  • Orthogonal Assay:

    • Validate the activity of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide in a different assay format that uses an alternative detection technology (e.g., an AlphaLISA or a bioluminescence-based assay). This helps to rule out compounds that interfere with the primary assay's detection method.[13]

  • Selectivity Profiling:

    • Screen the confirmed hit against a panel of related kinases to determine its selectivity. A highly selective compound is generally preferred to minimize off-target effects.

  • Mechanism of Action Studies:

    • To investigate the covalent binding mechanism, a washout experiment can be performed. Incubate the kinase with the compound for a period, then remove the unbound compound by dialysis or size-exclusion chromatography. If the enzymatic activity does not recover, it suggests covalent modification.

    • Mass spectrometry can be used to identify the specific amino acid residue modified by the compound.

Data Analysis and Interpretation

Throughout the HTS campaign, rigorous data analysis is essential.

Data_Analysis cluster_0 Primary Screen Analysis cluster_1 Dose-Response Analysis cluster_2 Structure-Activity Relationship Raw_Data Raw HTS Data Normalization Normalization to Controls Raw_Data->Normalization Z_Score Z-Score Calculation Normalization->Z_Score Hit_Selection Hit Selection (Thresholding) Z_Score->Hit_Selection Serial_Dilution Serial Dilution Data Hit_Selection->Serial_Dilution Curve_Fitting Non-linear Regression (4-parameter logistic) Serial_Dilution->Curve_Fitting IC50 IC50 Determination Curve_Fitting->IC50 SAR_Analysis Preliminary SAR Analysis IC50->SAR_Analysis Clustering Chemical Clustering SAR_Analysis->Clustering Singleton_Prioritization Cluster vs. Singleton Prioritization Clustering->Singleton_Prioritization

Caption: Data Analysis Workflow in an HTS Campaign.

  • Z'-Factor Calculation:

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation, μ is the mean, pos are positive controls, and neg are negative controls.

  • IC50 Determination:

    • Data from dose-response experiments are plotted on a semi-log scale (inhibition vs. log[concentration]).

    • A sigmoidal curve is fitted to the data to determine the IC50 value.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the biological activity of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide through a high-throughput screening campaign. By leveraging the known reactivity of the chloroacetamide scaffold and employing a systematic HTS workflow, researchers can efficiently identify and validate its potential as a covalent inhibitor of a therapeutically relevant target.

Successful identification of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide as a validated hit would pave the way for further medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, ultimately advancing it as a potential lead compound in a drug discovery program.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry.
  • Nuvisan. (n.d.). HTS assay development.
  • Sygnature Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). High-throughput Screening Steps.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
  • Journal of Cancer Metastasis and Treatment. (2016, June 15). High-throughput screening of small molecule library: procedure, challenges and future.
  • Selvita. (n.d.). High-Throughput Screening (HTS).
  • Infinix Bio. (2026, February 21). Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals.
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • Guidechem. (n.d.). N-(2-BroMo-benzyl)-2-chloro-N-isopropyl-acetaMide.
  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography.
  • ACS Combinatorial Science. (2011, June 3). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • Genome.gov. (n.d.). Reporting data from high-throughput screening of small-molecule libraries.
  • ResearchGate. (2025, August 9). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
  • PMC - NIH. (2022, June 1). A chloroacetamide derivative as a potent candidate for fusariosis treatment.
  • PMC. (2019, March 26). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines.
  • SciELO SA. (n.d.). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds.

Sources

Application Note: Kinetic Profiling and Target Engagement of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (hereafter referred to as Br-Cl-Iso ) represents a classic "scout fragment" in Covalent Fragment-Based Drug Discovery (FBDD). Unlike reversible inhibitors, this molecule utilizes a chloroacetamide warhead to form a permanent covalent bond with nucleophilic cysteine residues on target proteins.

This Application Note details the development of assays to validate Br-Cl-Iso as a specific covalent modifier. We leverage its unique structural features—specifically the Bromine isotopic signature —to validate target engagement in complex proteomes, a technique often overlooked in standard protocols.

Chemical Mechanism (The Warhead)

The chloroacetamide group functions as a moderate electrophile. Upon binding to a protein pocket (facilitated by the hydrophobic 2-bromo-benzyl and isopropyl groups), a proximal cysteine thiolate attacks the alpha-carbon, displacing the chloride ion via an


 mechanism.
The "Bromine Advantage" in Mass Spectrometry

Most covalent probes require biotinylation or "click" handles for detection. Br-Cl-Iso has a built-in label: the Bromine atom. Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio.[1][2]
  • Insight: Any peptide modified by Br-Cl-Iso will display a distinct "doublet" mass spectral peak (M and M+2 of equal intensity). This acts as a self-validating filter against false positives in proteomic screens.

Assay Development Principles

To fully characterize Br-Cl-Iso , we must move beyond simple


 values, which are time-dependent and misleading for covalent inhibitors. Instead, we focus on three tiers of assay data:
TierAssay TypeMetricPurpose
1 GSH Reactivity

(Half-life)
Assess intrinsic chemical reactivity (safety/selectivity).
2 Intact Protein MS

& Occupancy
Confirm stoichiometry and covalent adduct formation.
3 Kinetic Enzymology

Determine the efficiency of inactivation (Potency).

Protocol A: Intrinsic Reactivity Screening (GSH Assay)

Objective: To ensure Br-Cl-Iso is not too reactive. A "promiscuous" electrophile will react with glutathione (GSH) instantly, leading to toxicity. We aim for a moderate half-life (


).
Materials
  • Br-Cl-Iso (10 mM stock in DMSO)

  • Reduced Glutathione (GSH)

  • Phosphate Buffer (PBS), pH 7.4

  • LC-MS/MS or UV Plate Reader (using Ellman's Reagent)

Workflow (LC-MS Method)
  • Preparation: Dilute GSH to 500 µM in PBS.

  • Initiation: Add Br-Cl-Iso to a final concentration of 50 µM (1:10 ratio ensures pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: Add 50 µL of 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Monitor the depletion of the parent Br-Cl-Iso peak via LC-MS.

Data Analysis: Plot


 vs. time. The slope is 

.

Protocol B: Target Engagement via "Bromine-Tag" Mass Spectrometry

Objective: To map the specific binding site on a model protein (e.g., BSA or a specific Cys-protease) using the isotopic signature of Bromine.

Experimental Logic

We utilize the Br-Cl-Iso structure to distinguish real adducts from background noise.

  • Warhead: Chloroacetamide (Mass shift: +268.5 Da (Compound) - 36.5 Da (HCl) = +232.0 Da added mass ).

  • Signature: The adduct mass will show the 1:1 doublet.

Step-by-Step Protocol
  • Incubation: Incubate Target Protein (10 µM) with Br-Cl-Iso (100 µM, 10x excess) in 50 mM HEPES, pH 7.5 for 1 hour.

  • Denaturation: Add Urea (8M final) and DTT (5 mM) to unfold the protein and reduce non-modified disulfides. Note: The thioether bond formed by the probe is stable to DTT.

  • Alkylation (Blocking): Add Iodoacetamide (20 mM) to cap any remaining free cysteines (creates Carbopidomethyl adducts, +57 Da).

  • Digestion: Dilute Urea to <1M and add Trypsin (1:50 ratio). Digest overnight at 37°C.

  • LC-MS/MS: Analyze peptides on a high-resolution Q-TOF or Orbitrap.

Data Interpretation (The "Expert" Filter)

Search for peptides with a modification mass of +232.01 Da (Monoisotopic). Validation Rule:

  • True Positive: The precursor ion spectrum MUST show two peaks separated by 2.0 Da with nearly equal intensity (

    
     and 
    
    
    
    ).
  • False Positive: If the peak is a singlet or follows standard Carbon isotope distribution, it is a noise artifact.

Protocol C: Determination of

Objective: To measure the potency of Br-Cl-Iso against an enzymatic target (e.g., a Cys-protease like Papain or SARS-CoV-2 Mpro).

Theory

The inhibition follows a two-step mechanism:



  • 
    : Reversible binding affinity (recognition of the benzyl-isopropyl scaffold).
    
  • 
    : Rate of covalent bond formation (warhead reactivity).
    
Workflow (Jump Dilution Method)
  • Incubation: Prepare enzyme at high concentration (100x assay concentration).

  • Dosing: Add Br-Cl-Iso at varying concentrations (e.g., 0, 0.5, 1, 5, 10, 50 µM).

  • Time Points: At time

    
     (0 to 60 min), remove an aliquot and dilute 100-fold into a solution containing the Substrate.
    
    • Why? Dilution drops the inhibitor concentration below the threshold of reversible binding, ensuring we only measure the permanently inactivated enzyme.

  • Measurement: Measure the initial velocity (

    
    ) of the substrate turnover.
    
Calculation
  • Determine the observed rate of inactivation (

    
    ) for each inhibitor concentration 
    
    
    
    by plotting
    
    
    vs. Time.
  • Plot

    
     vs. 
    
    
    
    .
  • Fit to the hyperbolic equation:

    
    
    

Visualization of Assay Workflows

The following diagram illustrates the decision logic for validating Br-Cl-Iso hits using the Bromine Isotope filter.

G Start Start: Proteomic Sample + Br-Cl-Iso Digest Trypsin Digestion Start->Digest LCMS LC-MS/MS Analysis Digest->LCMS Search Search Mod: +232 Da (Cysteine) LCMS->Search Check Check Isotope Pattern (Precursor Ion) Search->Check TruePos VALID HIT: 1:1 Doublet (79Br/81Br) Target Engaged Check->TruePos Doublet Found FalsePos ARTIFACT: Standard Isotope Dist. Discard Check->FalsePos Singlet Only

Caption: Workflow for filtering Mass Spectrometry data using the intrinsic Bromine isotopic signature of Br-Cl-Iso.

Safety & Handling Application Note

  • Hazard: Br-Cl-Iso is an alkylating agent. It can react with corneal cysteines (lachrymator) and skin proteins (sensitizer).

  • Neutralization: Spills should be treated with a solution of 10% Sodium Thiosulfate or excess Glycine/Glutathione to quench the chloroacetamide warhead before disposal.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link

  • Domon, B., & Aebersold, R. (2006). "Mass spectrometry and protein analysis." Science, 312(5771), 212-217. (Reference for isotopic distributions in proteomics). Link

Sources

Troubleshooting & Optimization

improving yield of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

This guide addresses the specific challenges in synthesizing N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (CAS: 1353955-97-1). Due to the steric bulk of the N-isopropyl group and the ortho-bromo substituent, this secondary amine exhibits reduced nucleophilicity compared to simple benzylamines. This guide prioritizes kinetic control to favor amidation over competitive hydrolysis or alkylation.

Part 1: Critical Reaction Parameters (The "Why" & "How")

Reagent Quality & Stoichiometry
  • The Issue: Chloroacetyl chloride is highly susceptible to hydrolysis. Degraded reagent releases HCl and chloroacetic acid, which deactivates your amine by forming a non-reactive salt.

  • The Fix:

    • Amine (Nucleophile): Must be a free base. If starting from a hydrochloride salt, pre-neutralize with 1.0 eq. of NaOH in a biphasic system and extract the free amine.

    • Acid Chloride (Electrophile): Distill if the liquid is yellow/orange. Use a 1.1 – 1.2 molar equivalent excess.

    • Base (Scavenger): Use 1.2 – 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). The base must be in excess to trap the HCl generated; otherwise, the reaction stalls at 50% conversion because the remaining amine becomes protonated.

Temperature & Addition Protocol
  • The Mechanism: The reaction is a Nucleophilic Acyl Substitution.[1][2] It is exothermic.

  • The Risk: High temperatures (>10°C during addition) favor:

    • Hydrolysis (reaction with trace moisture).

    • N-Alkylation (dimerization where unreacted amine attacks the chloro position of the product).

  • The Protocol:

    • Dissolve Amine + Base in Anhydrous DCM (Dichloromethane) or Toluene.

    • Cool to -5°C to 0°C .

    • Add Chloroacetyl chloride (diluted in solvent) dropwise over 30-60 minutes.

    • Crucial: Allow to warm to Room Temperature (20-25°C) only after addition is complete to drive the reaction to completion against the steric hindrance.

Part 2: Troubleshooting Guide (Q&A)

Q1: My yield is stuck at ~50-60%. TLC shows unreacted amine. Adding more acid chloride doesn't help. Why?

Diagnosis: You likely have "Amine Salt Crash-Out."[3] Explanation: As the reaction proceeds, HCl is generated.[4][5] If your base (TEA) is insufficient or if the solvent is too non-polar (like pure Hexane/Ether), the starting amine might act as the base, protonating itself to form [Amine-H]+ Cl-. This salt precipitates or becomes unreactive. Solution:

  • Increase Base: Ensure >1.2 eq of TEA is present.

  • Solvent Switch: Use DCM (Dichloromethane).[6][7] It solubilizes the reagents well while keeping the TEA-HCl salt suspended or dissolved enough to not entrap the amine.

  • Biphasic Method: Switch to a Schotten-Baumann condition (DCM + 10% NaOH/Water).[3] The inorganic base stays in the water layer, scavenging HCl efficiently without precipitating the organic amine.

Q2: I see a major impurity spot just below the product. What is it?

Diagnosis: Bis-alkylation or "Dimer" formation.[3] Explanation: The product contains a reactive alkyl chloride.[5][6] If the reaction is too hot or the amine is in large excess, the unreacted amine attacks the CH2-Cl group of the product. Solution:

  • Strict Temperature Control: Keep the addition at 0°C.

  • Reverse Addition: Add the Amine solution to the Acid Chloride solution. This ensures the acid chloride is always in excess, minimizing the chance for the amine to attack the product. Note: This is less common for amides but effective for preventing dimerization.

Q3: The product is an oil that won't crystallize. How do I purify it?

Diagnosis: Residual solvent or impurities preventing crystal lattice formation. Solution:

  • Acid Wash: Wash the organic layer with 1M HCl . This protonates and removes any unreacted amine into the aqueous layer.

  • Base Wash: Wash with Sat. NaHCO3 to remove chloroacetic acid.

  • Trituration: Evaporate solvent. Add cold Hexane or Pentane and scratch the flask sides. If it remains an oil, use a seed crystal if available, or purify via silica column (Hexane:EtOAc 8:2).

Part 3: Optimized Experimental Protocol

ParameterSpecificationReason
Solvent Dichloromethane (DCM)Excellent solubility for N-isopropylbenzylamines; easy workup.[3]
Concentration 0.2 M - 0.5 MDilution prevents "hot spots" during exothermic addition.[3]
Base Triethylamine (1.5 eq)Scavenges HCl; prevents amine salt formation.
Temperature 0°C (Addition) → 23°C (Stir)Kinetic control followed by thermodynamic completion.
Time 1 hr (Add) + 3-12 hr (Stir)Steric bulk of isopropyl group requires longer stir time.[3]

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask. Purge with Nitrogen/Argon.

  • Charge: Add N-(2-bromobenzyl)-N-isopropylamine (1.0 eq) and Triethylamine (1.5 eq) to dry DCM.

  • Cool: Place flask in an ice/salt bath (-5°C).

  • Add: Dilute Chloroacetyl chloride (1.2 eq) in equal volume DCM. Add dropwise via addition funnel over 45 mins. Do not let temp rise above 5°C.

  • React: Remove ice bath. Stir at Room Temp for 4 hours. Monitor by TLC.[8]

  • Quench: Add water carefully.

  • Workup: Separate layers. Wash Organic layer:

    • 1x with 1M HCl (Removes unreacted amine).

    • 1x with Water.[1][2]

    • 1x with Sat. NaHCO3 (Removes acid).

    • 1x with Brine.

  • Dry & Concentrate: Dry over MgSO4, filter, and rotovap.

Part 4: Visualizations

Figure 1: Reaction Pathway & Competitive Side Reactions

This diagram illustrates the desired pathway versus the two main yield-killing side reactions: Hydrolysis and Dimerization.

ReactionPathway Start Start: N-(2-bromobenzyl)-N-isopropylamine + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C, DCM) Hydrolysis Impurity A: Chloroacetic Acid (Due to Moisture) Start->Hydrolysis Wet Solvent Salt Yield Loss: Amine-HCl Salt (Precipitates if Base Low) Start->Salt Insufficient Base Product TARGET PRODUCT: N-(2-Bromo-benzyl)-2-chloro- N-isopropyl-acetamide Intermediate->Product -HCl (Trapped by TEA) Dimer Impurity B: Dimer (Alkylation) (Excess Amine/High Temp) Product->Dimer + Free Amine (High Temp)

Caption: Figure 1. Reaction pathway showing the target amidation and critical side-reaction exit points.

Figure 2: Troubleshooting Logic Flow

Follow this decision tree when encountering low yield.

Troubleshooting Issue Problem: Low Yield (<60%) CheckTLC Check TLC: Is Starting Amine Present? Issue->CheckTLC YesAmine YES: Incomplete Conversion CheckTLC->YesAmine NoAmine NO: Material Loss/Degradation CheckTLC->NoAmine CheckBase Check Base Stoichiometry: Was >1.2 eq used? YesAmine->CheckBase CheckTemp Check Temp: Was it >5°C during addition? NoAmine->CheckTemp Action1 Action: Increase Base or Switch to Biphasic (NaOH/DCM) CheckBase->Action1 No Action2 Action: Dry Solvents & Reagents (Hydrolysis occurred) CheckBase->Action2 Yes (Amine deactivated) Action3 Action: Strict 0°C Control (Prevents Dimerization) CheckTemp->Action3 Yes (Side Rxn) Action4 Action: Check Aqueous Layer pH (Product might be trapped) CheckTemp->Action4 No (Workup Issue)

Caption: Figure 2. Logic flow for diagnosing yield loss based on TLC analysis of the crude mixture.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann and anhydrous amidation).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Mechanistic insights into nucleophilic acyl substitution and steric effects).

  • BenchChem. (2025). Overcoming low yield in reactions with 2-Bromo-2-phenylacetyl chloride. (Analogous chemistry for hindered bromo-phenyl systems).

  • Santa Cruz Biotechnology. (n.d.). N-Benzyl-2-chloro-N-isopropyl-acetamide Product Data. (Physical properties and CAS verification).

Sources

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges related to the aqueous solubility of this compound in your research and development endeavors. As Senior Application Scientists, we understand that navigating the complexities of poorly soluble molecules is a common yet critical hurdle in the laboratory. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.

I. Understanding the Challenge: Physicochemical Properties

Before delving into troubleshooting, it's essential to understand the inherent properties of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide that contribute to its poor aqueous solubility.

PropertyValue/InformationSource
Molecular Formula C12H15BrClNO[1]
Molecular Weight 304.61 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related compounds
Predicted Solubility Low in water due to the presence of a bromobenzyl group and an isopropyl group, which are hydrophobic.Structure-based prediction

The molecular structure contains significant non-polar regions, namely the bromobenzyl and isopropyl groups. These moieties dominate the molecule's character, leading to unfavorable interactions with polar water molecules and thus, poor aqueous solubility. This is a common challenge for many new chemical entities (NCEs) in drug development.[2][3][4]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide in aqueous-based experiments.

Q1: My compound won't dissolve in my aqueous buffer. What is the first step?

A1: The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.[5][6] Direct dissolution of a hydrophobic compound in an aqueous medium is often futile.

Protocol: Preparing a Concentrated Stock Solution

  • Solvent Selection: Choose a water-miscible organic solvent in which N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is freely soluble. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Dimethylformamide (DMF)

    • Acetone

  • Weighing: Accurately weigh a precise amount of the compound.

  • Dissolution: Dissolve the compound in a minimal amount of the chosen organic solvent. Gentle warming (to no more than 40-60°C) or sonication can aid dissolution.[7]

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the same organic solvent to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, and at an appropriate temperature (typically -20°C or -80°C for long-term storage) to prevent solvent evaporation and compound degradation.[7]

Q2: I have a stock solution in DMSO, but the compound precipitates when I add it to my aqueous cell culture medium or assay buffer. How can I prevent this?

A2: This is a classic problem of a compound "crashing out" of solution upon dilution into an aqueous environment. The key is to ensure the final concentration of the organic solvent in your aqueous medium is low enough to be tolerated by your experimental system (e.g., cells) and to keep the compound in solution.

Troubleshooting Workflow for Preventing Precipitation

Caption: Decision workflow for troubleshooting compound precipitation.

Key Considerations:

  • Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[8][9][10] The tolerance for other solvents like ethanol may vary.[9][11]

  • Serial Dilutions: If you need to test a range of compound concentrations, perform serial dilutions of your high-concentration stock solution in the same organic solvent before adding to the aqueous medium. This ensures the final solvent concentration remains constant across all tested compound concentrations.[8]

  • Mixing Technique: When diluting the stock solution into the aqueous buffer, add the stock solution dropwise while vigorously vortexing or stirring the buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

Q3: I've minimized the organic solvent concentration, but my compound still isn't soluble enough for my experiment. What are my next options?

A3: When simple co-solvency is insufficient, more advanced formulation strategies are necessary. These aim to increase the apparent solubility of the compound in the aqueous phase.

Option 1: Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[12]

  • Common Surfactants: Tween® 20, Tween® 80, Pluronic® F-68.

  • Considerations: Surfactants can have their own biological effects and may interfere with certain assays.[11] It is crucial to run appropriate vehicle controls with the surfactant alone.

Option 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment.[13][14][15]

  • Types of Cyclodextrins: Alpha-, beta-, and gamma-cyclodextrins, and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer varying cavity sizes and solubility enhancements.[13][15]

  • Mechanism: The hydrophobic portion of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.[13][14]

Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a concentration determined through preliminary experiments.

  • Slowly add the concentrated organic stock solution of your compound to the cyclodextrin solution while stirring.

  • Allow the mixture to equilibrate, often with continued stirring or sonication, to facilitate the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

Option 3: Lipid-Based Formulations

For in vivo studies or specific in vitro models, lipid-based formulations such as emulsions, microemulsions, or liposomes can be employed.[16][17] These systems solubilize the hydrophobic compound within a lipid phase that is dispersed in an aqueous medium.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[16]

Q4: How do I choose the best solubilization strategy for my specific experiment?

A4: The optimal strategy depends on the requirements of your experimental system.

Experimental SystemRecommended Primary StrategiesKey Considerations
Biochemical Assays Co-solvents (DMSO, Ethanol) at low final concentrations.Ensure solvent compatibility with enzymes and other proteins.
Cell-Based Assays Co-solvents (DMSO ≤ 0.5%), Cyclodextrins.Test for solvent/cyclodextrin cytotoxicity in your specific cell line.[8][10][11]
In Vivo (Oral) Amorphous solid dispersions, Lipid-based formulations (SEDDS), Nanosuspensions.Focus on strategies that enhance both solubility and absorption.[2][18]
In Vivo (Parenteral) Co-solvents, Cyclodextrins, Micellar solutions.Must use pharmaceutically acceptable excipients and ensure sterility.

Workflow for Selecting a Solubilization Strategy

G start Start: Poor Aqueous Solubility assay_type What is the experimental system? start->assay_type biochem Biochemical Assay assay_type->biochem Biochemical cell_based Cell-Based Assay assay_type->cell_based Cell-based in_vivo In Vivo Study assay_type->in_vivo In Vivo cosolvent Use Co-Solvent (e.g., DMSO) biochem->cosolvent cell_based->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cell_based->cyclodextrin If co-solvents fail advanced_form Advanced Formulations (Lipid-based, Nanosuspension) in_vivo->advanced_form check_solvent Is final solvent concentration < 0.5% and non-interfering? cosolvent->check_solvent check_solvent->cyclodextrin No (for cell-based) success Proceed with Experiment check_solvent->success Yes check_cd_tox Is cyclodextrin non-toxic and non-interfering in the assay? cyclodextrin->check_cd_tox check_cd_tox->success Yes fail Re-evaluate Strategy check_cd_tox->fail No advanced_form->success

Caption: Strategy selection for enhancing solubility.

III. Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19][20][21]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[20][21]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[20]

    • Eye Contact: Rinse cautiously with water for several minutes.[19][21]

    • Ingestion: Rinse mouth and seek immediate medical attention.[19][21]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.[19][22]

IV. References

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascendia Pharma. Available from: [Link]

  • Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University. Available from: [Link]

  • Singh, I., et al. Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Recent Patents on Nanotechnology, 2023. Available from: [Link]

  • Popovici, I., & Hoti, G. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 2024. Available from: [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 2013. Available from: [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate, 2019. Available from: [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents. Available from:

  • Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]

  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. International Journal of Creative Research Thoughts, 2025. Available from: [Link]

  • Preparing Solutions. Chemistry LibreTexts. Available from: [Link]

  • Chloroacetamide. Sciencemadness Wiki. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 2013. Available from: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate, 2014. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 2023. Available from: [Link]

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 2010. Available from: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 2016. Available from: [Link]

  • Chloroacetamide. PubChem. Available from: [Link]

  • Practical Solutions For Poorly Soluble Drugs. Outsourced Pharma. Available from: [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate, 2016. Available from: [Link]

  • Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Cancer and Tumor International, 2020. Available from: [Link]

  • Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review, 2025. Available from: [Link]

  • SAFETY DATA SHEET. AFG Bioscience. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 2023. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 2022. Available from: [Link]

Sources

Technical Support Center: Stability of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide when dissolved in dimethyl sulfoxide (DMSO). As a polar aprotic solvent, DMSO is widely used for dissolving a broad range of compounds for screening and storage; however, its reactive nature can sometimes lead to compound degradation.[1][2][3] This resource is designed to help you navigate potential stability challenges and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I've observed new peaks in the NMR spectrum of my N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide sample that was dissolved in DMSO-d6 for 24 hours. What could be happening?

A1: The appearance of new signals in the 1H NMR spectrum suggests that your compound is likely undergoing degradation. Given the structure of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide, there are several potential degradation pathways in DMSO, especially over time. The stability of compounds in DMSO can be influenced by factors such as the compound's structure, storage conditions, and the purity of the solvent.[4]

Two primary degradation pathways should be considered:

  • Intramolecular Cyclization: The molecule could undergo an intramolecular nucleophilic substitution, where the amide nitrogen attacks the benzylic carbon bearing the bromine atom, displacing the bromide ion to form a five-membered lactam ring. This type of cyclization is a known reaction for similar N-benzyl-haloacetamide structures.

  • Reaction with DMSO: DMSO is not always an inert solvent and can act as a reactant, particularly with reactive functional groups like benzyl bromides.[1] A likely reaction is the Kornblum oxidation, where the benzylic bromide is oxidized to the corresponding benzaldehyde.[5][6][7] This occurs through the formation of an alkoxysulfonium salt intermediate, which then eliminates to form the aldehyde.[5][8] Another possibility, though less common for benzyl bromides, is the Pummerer rearrangement, which typically involves sulfoxides reacting with an activating agent.[9][10][11]

To confirm which of these pathways is occurring, a detailed analysis of the new NMR peaks is necessary. Comparing the new signals to the spectra of potential degradation products would provide definitive evidence.

Q2: What are the characteristic analytical signatures of the potential degradation products in LC-MS and NMR?

A2: Identifying the degradation products requires a careful examination of their analytical data. Here’s what to look for:

Degradation ProductExpected 1H NMR SignalsExpected Mass Spectrum (LC-MS)
Intramolecular Cyclization Product Disappearance of the benzylic CH2 singlet. Appearance of new signals corresponding to the cyclic lactam structure.A molecular ion peak corresponding to the loss of HBr (M - 80.9).
Kornblum Oxidation Product (Aldehyde) Disappearance of the benzylic CH2 singlet. Appearance of a new singlet in the aldehyde region (around 9-10 ppm).A molecular ion peak corresponding to the replacement of the -CH2Br group with a -CHO group.
DMSO Adduct (via Pummerer-type reaction) Disappearance of the benzylic CH2 singlet. Appearance of new signals corresponding to the thiomethoxymethyl ether derivative.A molecular ion peak corresponding to the addition of a thiomethyl group (-SCH3) and loss of Br.
Q3: How can I monitor the stability of my compound in DMSO over time?

A3: A systematic stability study is crucial to understand the degradation kinetics of your compound. Here is a recommended workflow:

Experimental Workflow for Stability Monitoring

Stability Monitoring Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_data Data Analysis prep_stock Prepare fresh stock solution in anhydrous DMSO prep_samples Aliquot into multiple vials for different time points prep_stock->prep_samples prep_t0 Analyze T=0 sample immediately prep_samples->prep_t0 incubate Store aliquots under desired conditions (e.g., RT, 4°C, -20°C) prep_samples->incubate analyze_t1 Analyze sample at T=1 incubate->analyze_t1 analyze_t2 Analyze sample at T=2 incubate->analyze_t2 analyze_tn Analyze sample at T=n incubate->analyze_tn compare_spectra Compare spectra/chromatograms over time analyze_tn->compare_spectra quantify Quantify parent compound and degradation products compare_spectra->quantify plot Plot % remaining vs. time quantify->plot

Caption: Workflow for monitoring compound stability in DMSO.

Detailed Protocol for LC-MS Based Stability Assessment [4]
  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide in fresh, anhydrous DMSO. It is also advisable to prepare a separate stock solution of a stable internal standard.

  • Sample Preparation: In amber vials, mix the compound stock solution and the internal standard stock solution. Prepare replicate samples for each time point and condition.

  • Time-Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each replicate, dilute it with a suitable solvent (e.g., acetonitrile/water), and analyze by LC-MS.

  • Incubation: Store the vials under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 6, 24, 48 hours; 1 week), remove an aliquot from the respective vials, dilute, and analyze by LC-MS.

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each time point. Normalize these ratios to the T=0 ratio to determine the percentage of the compound remaining. Plot the percentage remaining versus time to assess the degradation kinetics.

Troubleshooting Guide

Issue: My compound appears to be degrading rapidly in DMSO even at low temperatures.

Potential Causes & Solutions:

  • DMSO Purity: The presence of water or other impurities in DMSO can accelerate degradation.[12][13]

    • Solution: Always use fresh, anhydrous, high-purity DMSO. Store it properly under an inert atmosphere to prevent moisture absorption.

  • Presence of Base/Acid Contaminants: Trace amounts of basic or acidic impurities can catalyze degradation reactions.

    • Solution: Use high-purity solvents and glassware. If necessary, consider using a neutral grade of DMSO.

  • Light Exposure: Some compounds are light-sensitive.

    • Solution: Store samples in amber vials or protect them from light.

  • Inherent Instability: The compound itself may be inherently unstable in DMSO due to its functional groups.

    • Solution: If the compound must be stored in solution, consider alternative, less reactive aprotic solvents like dimethylformamide (DMF) or acetonitrile, although a preliminary stability check in these solvents is also recommended. For long-term storage, it is best to store the compound as a dry powder at low temperatures.

Issue: I am trying to perform a reaction using N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide in DMSO, and I am getting unexpected side products.

Potential Causes & Solutions:

  • DMSO as a Reactant: As mentioned, DMSO can participate in the reaction, especially at elevated temperatures.[1][14] The Kornblum oxidation is a prime example where DMSO acts as the oxidant for benzylic halides.[5][7][8]

    • Solution: If the desired reaction does not involve oxidation by DMSO, consider using a different, non-reactive solvent. If the reaction requires a polar aprotic solvent, N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) might be suitable alternatives. Always perform a small-scale trial to check for compatibility.

  • Intramolecular Reactivity: The inherent reactivity of the molecule could be leading to intramolecular cyclization, competing with your desired reaction.

    • Solution: Lowering the reaction temperature may favor the desired reaction pathway over the intramolecular cyclization. Alternatively, protecting one of the reactive groups, if possible, could prevent the side reaction.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide in DMSO.

Degradation Pathways cluster_pathways Potential Degradation Pathways in DMSO start N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide C₁₂H₁₅BrClNO path1 {Intramolecular Cyclization | Loss of HBr} start->path1 Spontaneous or base-catalyzed path2 {Kornblum Oxidation | Reaction with DMSO} start->path2 Heat/Time product1 Cyclic Lactam Product C₁₂H₁₄ClNO path1->product1 product2 Aldehyde Product C₁₂H₁₄ClNO₂ path2->product2

Caption: Potential degradation pathways of the title compound in DMSO.

By understanding these potential stability issues and implementing the suggested troubleshooting strategies, researchers can ensure the quality and reliability of their experimental data when working with N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide in DMSO.

References

  • Cai, S.-Q., Zhang, K.-F., & Cai, X.-H. (2022). Recent Advances in Dimethyl Sulfoxide (DMSO) Used as a Multipurpose Reactant. Current Organic Chemistry, 26(2), 91-121. [Link]

  • Wikipedia. Kornblum oxidation. [Link]

  • Li, W., et al. (2010). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Molecules, 15(4), 2455-2462. [Link]

  • Bhat, K. S., et al. (2000). Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method. Indian Journal of Chemistry - Section B, 39(1), 1-5. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • ChemBeast. (2025, July 29). Application of DMSO as "oxidant" in organic synthesis! [Link]

  • Al-Zoubi, W. (2019). The Applications of Dimethyl Sulfoxide as Reagent in Organic Synthesis. ResearchGate. [Link]

  • Gaylord Chemical Company, L.L.C. TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). [Link]

  • Pearson. Propose a mechanism to explain how dimethyl sulfoxide and oxalyl... [Link]

  • Miller, R. A., & Lin, C. (2018). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. ACS chemical biology, 13(10), 2823–2828. [Link]

  • Wang, S., et al. (2019). Facile synthesis of methylthiomethyl esters through Pummerer-type rearrangement of carboxylic acids and DMSO under metal-free conditions. Taylor & Francis Online. [Link]

  • Traynelis, V. J., & Hergenrother, W. L. (1964). DMSO Oxidation of Benzylalcohols to Benzaldehydes. Journal of the American Chemical Society, 86(1), 298-299. [Link]

  • Wikipedia. Pummerer rearrangement. [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 709–714. [Link]

  • SynArchive. Pummerer Rearrangement. [Link]

  • Asian Publication Corporation. Reaction of Dimethyl Sulphoxide and Trifluoroacetic Anhydride with 3-Nitro-4-hydroxycoumarin. [Link]

  • KBI Biopharma. Pharma Stability: Troubleshooting & Pitfalls. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Lee, J., et al. (2009). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research, 43(12), 3101-3109. [Link]

  • Mirokhin, Y., & Tchekhovskoi, D. (2012). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. ResearchGate. [Link]

  • Wang, W., et al. (2018). Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water. Water research, 143, 46–54. [Link]

  • Wang, W., et al. (2018). Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water: Degradation kinetics and mechanisms. ResearchGate. [Link]

  • Maskell, C. A. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. Defense Technical Information Center. [Link]

  • ResearchGate. Degradation Kinetics and Pathways of Haloacetonitriles by the UV/Persulfate Process. [Link]

  • Watanabe, S., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2704-2710. [Link]

  • Yang, M., et al. (2010). Formation of haloacetamides during chlorination of dissolved organic nitrogen aspartic acid. Journal of hazardous materials, 173(1-3), 26–32. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. [Link]

  • Zhang, T., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. bioRxiv. [Link]

  • Parveen, S., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Journal of the Chemical Society of Pakistan, 36(1), 129-137. [Link]

  • Chu, W., et al. (2013). Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination. Chemosphere, 93(1), 60–66. [Link]

  • Lee, H. W., et al. (2003). Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(10), 1736-1742. [Link]

  • Flanagan, M. E., & Ermann, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules (Basel, Switzerland), 27(22), 7792. [Link]

  • Al-Hiari, Y. M., et al. (2014). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]

  • Curran, D. P., et al. (2009). Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl r-Haloacetamide Derivatives. The Journal of organic chemistry, 74(9), 3531–3539. [Link]

  • Marcus, Y. (2017). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Molecules (Basel, Switzerland), 22(11), 1845. [Link]

  • ResearchGate. Proposed mechanism for the intramolecular cyclization of N‐benzyl‐N‐methyl‐propiolamides. [Link]

  • Semantic Scholar. Cyclization of interlocked fumaramides into b- lactams. [Link]

  • PubChem. N-Benzyl-2-chloroacetamide. [Link]

  • PubChemLite. N-benzyl-2-chloroacetamide (C9H10ClNO). [Link]

  • PubChem. N-benzyl-2-bromoacetamide. [Link]

  • Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules (Basel, Switzerland), 26(22), 6920. [Link]

Sources

Technical Support Center: Advanced Synthesis of Ortho-Substituted N-Benzyl Amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles encountered when synthesizing highly sterically hindered amides. Ortho-substituted N-benzyl amides present a unique triad of challenges: severe steric hindrance impeding nucleophilic attack, competitive side reactions (such as guanidinylation), and restricted bond rotation leading to complex analytical artifacts (rotamers).

This guide bypasses generic advice, focusing strictly on the causality of these failures and providing self-validating, field-proven methodologies to overcome them.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My amide coupling between an ortho-substituted benzoic acid and an N-benzylamine is stalling at 20% conversion using standard EDC/HOBt or HATU protocols. Why is this happening, and how do I force it to completion? The Causality: The failure is kinetic. Ortho-substituents create a severe steric shield around the carbonyl carbon. With standard carbodiimides (EDC) or uronium salts (HATU), the activated ester intermediate is not electrophilic enough to overcome the activation energy barrier required for the bulky N-benzylamine to attack. The Solution: You must bypass the standard O-acyl active ester and generate a highly reactive acyl imidazolium intermediate. By switching your reagent system to TCFH and N-methylimidazole (NMI), you generate an intermediate with reactivity rivaling an acid chloride, but under mild, neutral conditions that tolerate sensitive functional groups[1].

Q2: I used an excess of HATU to drive my hindered coupling, but LC-MS shows a massive byproduct mass corresponding to the amine + 100 Da. What is this? The Causality: You are observing guanidinylation . HATU is a uronium salt containing a highly electrophilic carbon. Because the steric hindrance of your ortho-substituted acid makes the desired esterification step extremely slow, the amine kinetically favors attacking the HATU reagent directly. This forms a dead-end tetramethylguanidine byproduct, permanently consuming your valuable amine[2]. The Solution: If you must use HATU, you must strictly pre-activate the carboxylic acid for 15–30 minutes before introducing the amine[2]. Alternatively, switch to a phosphonium-based reagent like PyAOP, which lacks the electrophilic uronium carbon and cannot cause guanidinylation[2].

Q3: After finally purifying my ortho-substituted N-benzyl amide, the


H-NMR and 

C-NMR spectra show doubled peaks for almost every proton/carbon. Did my product racemize or degrade?
The Causality: Your product is likely pure; you are observing rotamers (atropisomerism-like behavior). The C–N amide bond possesses partial double-bond character. The ortho-substituent on the benzyl or aryl ring creates a severe steric clash during rotation around this bond, raising the rotational energy barrier (>15–20 kcal/mol). At room temperature, the molecule is "frozen" into distinct cis and trans (E and Z) conformations, which resolve as two separate sets of peaks on the NMR timescale[3]. The Solution: Perform Variable Temperature NMR (VT-NMR). By heating the sample, you provide the thermal energy required to overcome the rotational barrier, causing the doubled peaks to coalesce into a single, clean set of signals[3].

Part 2: Reagent Efficacy Matrix for Hindered Amides

To optimize your synthetic route, consult the following empirical data comparing coupling reagents specifically for ortho-substituted and sterically hindered substrates.

Coupling ReagentChemical ClassReactivity w/ Hindered SubstratesGuanidinylation RiskByproduct Removal
EDC / HOBt CarbodiimideLow (Often stalls <30%)NoneEasy (Aqueous wash)
HATU Aminium (Uronium)HighHigh (If not pre-activated)Moderate (Chromatography)
COMU Uronium (Oxyma)HighModerateEasy (Water-soluble)
PyAOP PhosphoniumVery HighNoneHard (HMPA byproduct)
TCFH / NMI FormamidiniumExceptional NoneEasy (Water-soluble)

Part 3: Mechanistic & Workflow Visualizations

Mechanism cluster_TCFH TCFH/NMI Pathway (Recommended) cluster_HATU HATU Pathway (High Risk) Acid Sterically Hindered Carboxylic Acid AcylImid Acyl Imidazolium (Highly Electrophilic) Acid->AcylImid + TCFH/NMI (Fast) OAtEster OAt Active Ester (Slow Formation) Acid->OAtEster + HATU (Slow) Amide1 Target N-Benzyl Amide (High Yield) AcylImid->Amide1 + Amine OAtEster->Amide1 + Amine Guanidine Tetramethylguanidine (Dead-End Byproduct) Amine Ortho-Substituted N-Benzylamine Amine->Guanidine Attacks HATU directly

Mechanistic divergence in hindered amide coupling: TCFH/NMI vs. HATU-mediated pathways.

Workflow Start Analyze Crude LC-MS/NMR YieldCheck Is conversion > 85%? Start->YieldCheck NMRCheck Check 1H-NMR YieldCheck->NMRCheck Yes ByproductCheck Identify Mass Byproducts YieldCheck->ByproductCheck No Rotamers Doubled Peaks Observed? NMRCheck->Rotamers VTNMR Run VT-NMR at 80°C (Coalescence confirms purity) Rotamers->VTNMR Yes Guanidine Amine Mass + 100 Da (Guanidinylation) ByproductCheck->Guanidine Unreacted Unreacted Starting Materials (Kinetic Stall) ByproductCheck->Unreacted FixHATU SOP: Pre-activate Acid before Amine addition Guanidine->FixHATU FixTCFH SOP: Switch to TCFH/NMI Activation Unreacted->FixTCFH

Decision tree for troubleshooting low yields and NMR artifacts in hindered amide synthesis.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

Protocol A: TCFH/NMI-Mediated Amide Coupling for Highly Hindered Substrates

This protocol utilizes in situ acyl imidazolium generation to force the acylation of sterically hindered ortho-substituted N-benzylamines.

  • Preparation: In an oven-dried flask under inert atmosphere (N

    
    /Ar), dissolve the sterically hindered carboxylic acid (1.0 equiv) and TCFH (1.2 equiv) in anhydrous Acetonitrile or Dichloromethane (0.1–0.2 M).
    
  • Activation: Add N-methylimidazole (NMI) (3.0 equiv) dropwise at room temperature.

  • Self-Validation Checkpoint 1: Stir for 15 minutes. Analyze a 5

    
    L aliquot via LC-MS or ReactIR. You must observe the complete disappearance of the carboxylic acid mass and the formation of the highly polar acyl imidazolium intermediate[1]. Do not proceed until activation is >95%.
    
  • Coupling: Once activation is confirmed, add the ortho-substituted N-benzylamine (1.1 equiv) in one portion.

  • Self-Validation Checkpoint 2: Stir for 2–4 hours. Monitor by TLC or LC-MS. The acyl imidazolium peak should smoothly convert to the target amide mass.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc. The TCFH and NMI byproducts are highly water-soluble and will partition entirely into the aqueous layer, leaving a clean crude organic profile.
    
Protocol B: Variable Temperature NMR (VT-NMR) for Rotamer Resolution

Use this protocol to prove that doubled peaks in your NMR spectrum are due to restricted rotation (rotamers) rather than chemical impurities or epimerization.

  • Sample Preparation: Dissolve 10–15 mg of your purified ortho-substituted N-benzyl amide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ). Do not use CDCl
    
    
    , as its low boiling point prevents reaching the coalescence temperature.
  • Baseline Acquisition: Acquire a standard

    
    H-NMR spectrum at 25 °C. Note the integration ratios of the doubled peaks (e.g., a 60:40 ratio of E/Z rotamers).
    
  • Thermal Titration: Increase the probe temperature to 50 °C. Allow 5 minutes for thermal equilibration, then acquire a spectrum. The doubled peaks should begin to broaden.

  • Coalescence: Continue increasing the temperature in 15 °C increments (up to 90–100 °C).

  • Self-Validation Checkpoint: At the coalescence temperature, the broadened peaks will merge into a single, sharp peak for each proton environment[3]. If the peaks merge, you have definitively proven the presence of rotamers. If the peaks remain distinct and sharp at 100 °C, your sample contains a physical impurity or a diastereomer.

References

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.Click here for verification[2]

  • ACS Publications (Organic Letters). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.Click here for verification[1]

  • ResearchGate. TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations (Extended Data).Click here for verification[4]

  • University of Wollongong Research Online. The Design, Synthesis and Scaling Up of Chiral Helical Ligand Libraries for Asymmetric Syntheses (Rotamer Analysis).Click here for verification[3]

Sources

Technical Support Center: Troubleshooting Amide Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amide Bond Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve low-yield issues during amide coupling. We do not just provide generic steps; we analyze the mechanistic causality behind reaction failures to build self-validating, robust protocols.

Part 1: Mechanistic Diagnostic Workflow

Before adjusting equivalents or switching solvents, it is critical to diagnose why a coupling is failing. Use the following logic tree to isolate the root cause of your low yields.

AmideTroubleshooting Start Low Amide Yield Detected Steric Sterically Hindered Substrates? Start->Steric Moisture Moisture in Solvent/Reagents? Steric->Moisture No UseHATU Switch to HATU/COMU + DIPEA Steric->UseHATU Yes Byproducts Analyze Byproducts (LC-MS/TLC) Moisture->Byproducts No DrySolvents Use Anhydrous DMF/DCM & Molecular Sieves Moisture->DrySolvents Yes NAcylurea N-acylurea Detected Byproducts->NAcylurea Guanidinium Guanidinylation of Amine Byproducts->Guanidinium AddAdditive Add/Increase OxymaPure or HOBt NAcylurea->AddAdditive ChangeOrder Pre-activate Acid First, Then Add Amine Guanidinium->ChangeOrder

Diagnostic workflow for troubleshooting low yields in amide bond formation.

Part 2: Frequently Asked Questions (Mechanistic Q&A)

Q1: My EDC-mediated coupling is stalling, and LC-MS shows a mass corresponding to my carboxylic acid + EDC (+155 Da). What is happening? A1: You are observing the formation of an N-acylurea byproduct[1]. When a carboxylic acid reacts with a carbodiimide like EDC or DIC, it initially forms an O-acylisourea intermediate[2]. This intermediate is highly reactive but structurally unstable. If the subsequent aminolysis (attack by your amine) is slow—often due to steric hindrance or low amine nucleophilicity—the O-acylisourea undergoes an irreversible intramolecular O-to-N acyl migration[1]. The resulting N-acylurea is completely unreactive, permanently consuming your starting acid and coupling reagent[3]. The Fix: Introduce an auxiliary nucleophile like HOBt or OxymaPure[2]. These additives intercept the O-acylisourea faster than the rearrangement can occur, generating an activated ester (e.g., an OBt ester)[3]. This active ester is stable against rearrangement but remains highly reactive toward amines[4].

Q2: I switched to HATU for a sterically hindered sequence, but my yields are still poor. I mix the acid, amine, HATU, and base all at once. Is this wrong? A2: Yes, the order of addition is critical when using uronium-based reagents like HATU[5]. If the amine is present before the carboxylic acid is fully activated, the nucleophilic amine can directly attack the electrophilic carbon of HATU. This side reaction forms a stable tetramethylguanidinium byproduct, permanently capping your amine and preventing amide bond formation. The Fix: Always pre-activate the carboxylic acid. Add HATU to the acid in the presence of a non-nucleophilic base (like DIPEA) and wait 15–30 minutes[6]. Only after the OAt-active ester has formed should you add the amine[5]. Furthermore, strictly avoid nucleophilic bases like triethylamine (TEA); sterically hindered DIPEA is preferred to minimize side reactions[5].

Q3: We are moving away from HOBt due to its explosive hazards. Is OxymaPure a viable 1:1 replacement in Solid-Phase Peptide Synthesis (SPPS)? A3: Absolutely. OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective, non-explosive alternative to HOBt and HOAt. In DIC-mediated SPPS, the DIC/OxymaPure system actually provides higher coupling efficiencies and lower racemization rates than DIC/HOBt[7]. It is particularly favored in microwave-assisted automated synthesis[7]. Note: In solution-phase, the reaction between DIC and OxymaPure can generate trace hydrogen cyanide (HCN); substituting DIC with the more hindered t-butylethylcarbodiimide eliminates this risk.

Part 3: Quantitative Data & Reagent Selection

To optimize your workflow, consult the following comparative matrix of common coupling systems. Selecting the right reagent based on your specific substrate constraints is the first step to high yields.

Coupling SystemPrimary ApplicationActivation IntermediateMajor Side Reaction RiskMitigation Strategy
EDC / HOBt Aqueous & Solution-Phase[2]OBt-active esterN-acylurea formation[2]Ensure >1.0 eq of HOBt; keep temps low[2].
DIC / OxymaPure SPPS (Microwave)[7]Oxyma-active esterTrace HCN (in solution)Use t-butylethylcarbodiimide if in solution.
HATU / DIPEA Sterically Hindered Couplings[6]OAt-active esterAmine guanidinylation[6]Pre-activate acid for 15-30 mins before amine addition[6].
DCC Standard Solution-Phase[3]O-acylisoureaDCU precipitationFilter DCU byproduct; switch to EDC for easy aqueous workup[3].
Part 4: Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies include built-in checkpoints to verify intermediate formation before proceeding to the next step, ensuring causality in your troubleshooting.

Protocol A: Optimized Solution-Phase HATU Coupling (For Hindered Substrates)

Causality Check: This protocol separates activation from aminolysis to prevent guanidinylation[5].

  • Preparation: Oven-dry all glassware. Dissolve the carboxylic acid (1.0 eq) in freshly distilled, anhydrous DMF or DCM (0.1 - 0.2 M concentration) under an inert atmosphere (N2 or Argon)[6]. Moisture causes hydrolysis of the active ester[5].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) to the solution[6].

  • Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature for 15–30 minutes[6].

    • Self-Validation Step: Spot the reaction on a TLC plate or take a rapid LC-MS aliquot. You should observe the consumption of the starting acid and the appearance of the OAt-active ester mass. Do not proceed until activation is complete.

  • Aminolysis: Once activation is confirmed, add the amine (1.1 - 1.2 eq) dropwise[6]. If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA to free-base it in situ.

  • Monitoring & Workup: Stir for 2–12 hours. Upon completion (verified by LC-MS), quench with saturated aqueous NaHCO3, extract with EtOAc, and wash the organic layer extensively with brine to remove tetramethylurea and HOAt byproducts[6].

Protocol B: DIC/OxymaPure Coupling for SPPS

Causality Check: OxymaPure acts as a superior nucleophile to prevent epimerization during the resin-bound coupling[8].

  • Resin Swelling: Swell the Fmoc-deprotected resin in DMF for 30 minutes.

  • Cocktail Preparation: In a separate vial, dissolve the Fmoc-amino acid (3.0 eq relative to resin loading) and OxymaPure (3.0 eq) in DMF[1].

  • Activation: Add Diisopropylcarbodiimide (DIC) (3.0 eq) to the vial. Stir for 2–3 minutes to initiate active ester formation[7].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45–60 minutes (or apply microwave heating according to synthesizer specs)[7].

  • Validation: Drain the reagents and wash the resin with DMF (3x). Perform a Kaiser test (Ninhydrin test). A colorless/yellow resin bead indicates successful coupling (>99% yield); blue beads indicate incomplete coupling, requiring a double-couple cycle.

References

1.[7] Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety | Source: peptidechemistry.org | URL: 7 2.[6] Title: Technical Support Center: HATU Coupling Reactions | Source: benchchem.com | URL: 6 3.[8] Title: OxymaPure - CEM Corporation | Source: cem.com | URL: 8 4.[1] Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives | Source: bachem.com | URL: 1 5.[2] Title: Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction | Source: benchchem.com | URL: 2 6. Title: Oxyma Pure Novabiochem 3849-21-6 | Source: sigmaaldrich.com | URL: Link 7.[3] Title: Carbodiimides and Additives | Source: peptide.com | URL:3 8.[5] Title: Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls | Source: survivaltechnologies.in | URL: 5 9.[4] Title: Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid) | Source: royalsocietypublishing.org | URL: 4

Sources

Technical Support Center: Purification of N-benzyl-2-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-BZ-2B3M Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Introduction: The Challenge of Steric Hindrance

Welcome to the technical support hub for N-benzyl-2-bromo-3-methylbenzamide .

As a researcher, you are likely encountering impurities due to the specific structural constraints of this molecule. The 2-bromo-3-methyl substitution pattern on the benzoyl ring creates significant steric bulk (ortho-effect).[1] This often leads to:

  • Incomplete Coupling: The steric hindrance slows nucleophilic attack, leaving unreacted benzylamine and 2-bromo-3-methylbenzoic acid in your crude mixture.[1]

  • Rotameric Broadening: NMR signals may appear broad due to restricted rotation around the amide bond, complicating purity assessment.

This guide prioritizes chemical scavenging (extraction) over chromatography.[1] If executed correctly, you can often bypass the column entirely.

Module 1: The "Triage" Phase (Chemical Scavenging)

User Issue: "My crude NMR shows distinct peaks for benzylamine and the starting acid. How do I remove them without a column?"

Technical Insight: The most efficient purification utilizes the massive pKa differentials between your neutral amide product and the starting materials.

  • Benzylamine (Starting Material): Basic (Conjugate Acid pKa ≈ 9.3).[1]

  • 2-Bromo-3-methylbenzoic acid (Starting Material): Acidic (pKa ≈ 3.9).[1]

  • N-benzyl-2-bromo-3-methylbenzamide (Product): Neutral (Non-ionizable under mild conditions).[1]

Protocol: The "pKa Swing" Extraction

Do not skip steps. This sequence is designed to prevent emulsion formation.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as EtOAc allows for sharper phase cuts.[1]

  • Acid Wash (Removes Benzylamine):

    • Wash organic layer 2x with 1.0 M HCl .[1]

    • Mechanism:[1][2][3] Protonates benzylamine to benzylammonium chloride (

      
      ), forcing it into the aqueous layer.[1]
      
  • Base Wash (Removes Benzoic Acid):

    • Wash organic layer 2x with Saturated NaHCO₃ .[1]

    • Mechanism:[1][2][3] Deprotonates the unreacted benzoic acid to its carboxylate salt, forcing it into the aqueous layer.

  • Brine Wash & Dry:

    • Wash 1x with saturated Brine to remove trapped water.[1]

    • Dry over anhydrous

      
      .[1][3][4]
      
Visualization: The Partitioning Logic

WorkupLogic Start Crude Reaction Mixture (Amide + Amine + Acid) Step1 Dissolve in EtOAc Add 1M HCl Start->Step1 AqLayer1 Aqueous Layer 1 (Benzylammonium Salt) Step1->AqLayer1 Extracts Base OrgLayer1 Organic Layer (Amide + Benzoic Acid) Step1->OrgLayer1 Retains Neutral/Acid Step2 Add Sat. NaHCO3 OrgLayer1->Step2 AqLayer2 Aqueous Layer 2 (Benzoate Salt) Step2->AqLayer2 Extracts Acid FinalOrg Final Organic Layer (Pure Neutral Amide) Step2->FinalOrg Target Molecule

Caption: Flowchart demonstrating the "pKa Swing" technique to isolate the neutral amide from acidic and basic impurities.

Module 2: Crystallization Troubleshooting

User Issue: "My product is oiling out (forming a gum) instead of crystallizing."

Technical Insight: Benzamides with benzyl groups are prone to "oiling out" because the flexible benzyl linker disrupts crystal lattice formation. The high lipophilicity of the bromine and methyl groups further encourages solvation in organic media.

Strategy: The "Cloud Point" Method

We will use a Solvent/Anti-Solvent system.[5][6]

  • Solvent (Good): Ethyl Acetate (EtOAc) or Ethanol.[1]

  • Anti-Solvent (Bad): n-Heptane or Hexanes.[1]

Step-by-Step Protocol:

  • Dissolve: Dissolve the crude oil in the minimum amount of hot EtOAc (approx. 50-60°C).

  • Add Anti-Solvent: Dropwise add hot n-Heptane until the solution turns slightly turbid (cloudy).[1]

  • Re-dissolve: Add 1-2 drops of EtOAc to just clear the turbidity.[1]

  • Slow Cool: Turn off the heat source and let the flask cool to room temperature in the oil bath. This slow cooling prevents oiling.[1]

  • Seed: If no crystals form at RT, scratch the glass or add a seed crystal.

Data Table: Solvent Systems

MethodSolvent PairRatio (v/v)Outcome
Standard EtOAc / Hexanes1:3 to 1:5White needles (Best for purity)
Alternative Ethanol / Water2:1Microcrystalline powder (Good for yield)
Rescue DCM / Pentane1:10Use if product is highly soluble (Low temp required)

Module 3: Flash Chromatography (If Extraction Fails)

User Issue: "I still see impurities on TLC. How do I separate them?"

Technical Insight: Because the amide bond is polar but the benzyl/bromo-aryl wings are lipophilic, this molecule can "streak" on silica if the mobile phase is too non-polar.

Chromatography Conditions
  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate.[1]

  • Gradient:

    • Start: 100% Hexanes (0% EtOAc).[1]

    • Ramp: 0% → 30% EtOAc over 10 Column Volumes (CV).

    • Elution: Product typically elutes between 15-25% EtOAc.[1]

TLC Visualization:

  • UV (254 nm): Strong absorption due to the benzamide chromophore.

  • Rf Values (approximate in 30% EtOAc/Hex):

    • Starting Acid: ~0.1 (streaks near baseline).[1]

    • Product: ~0.4 - 0.5.[1]

    • Starting Amine: ~0.05 (stays at baseline without base modifier).[1]

Frequently Asked Questions (FAQs)

Q1: The product has a yellow tint. Is it impure? A: Likely yes.[1] Benzylamines can oxidize to form colored imine impurities.[1]

  • Fix: Dissolve the product in EtOAc and treat with Activated Carbon (Charcoal) for 30 minutes. Filter through Celite.[1] This usually removes the color bodies.

Q2: Can I use DCM for the extraction instead of EtOAc? A: You can, but it is not recommended. DCM (density ~1.[1]33) is heavier than water, meaning the organic layer is on the bottom. This makes multiple washes (Acid/Base) tedious as you must drain the reactor every time. EtOAc (density ~0.[1]9) stays on top, allowing for rapid drainage of the aqueous waste.

Q3: My yield is lower than expected ( < 60%). Why? A: The 2-bromo-3-methyl substitution creates a "steric wall."[1]

  • Diagnosis: Check the aqueous layers from Module 1. If you find significant benzoic acid precipitate upon acidification of the base wash, your coupling reaction was incomplete.

  • Prevention: For this specific substrate, use a stronger coupling reagent like HATU or convert the acid to the Acid Chloride (using

    
    ) prior to adding benzylamine.
    

References

  • BenchChem Technical Support. Synthesis and Purification of N-Benzyl-2-bromo-3-methylbenzamide. BenchChem Application Notes.[1][3] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation. Chem. Soc. Rev. Link[1]

  • Thermo Fisher Scientific. EDC/NHS Crosslinking Protocols.[1] (For general amide coupling mechanistic insight). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for recrystallization of aromatic amides).

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide vs. Propachlor

Executive Summary: The Structural Shift

This guide evaluates the efficacy and physicochemical profile of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (hereafter referred to as "Nb-CIPA" ) against the industry-standard chloroacetamide herbicide, Propachlor (2-chloro-N-isopropyl-N-phenylacetamide).

While Propachlor represents the classic N-phenyl acetamide (anilide) class of Very Long Chain Fatty Acid (VLCFA) inhibitors, Nb-CIPA introduces a distinct N-benzyl scaffold with an ortho-bromo substituent. This structural modification fundamentally alters the compound's lipophilicity, hydrolytic stability, and electrophilic reactivity, offering a unique probe for researchers investigating resistance-breaking herbicide candidates or specific alkylating agents in chemical biology.

Chemical Identity & Physicochemical Comparison

The core difference lies in the linker between the nitrogen atom and the aromatic ring. Propachlor features a direct N-Aryl bond (anilide), whereas Nb-CIPA features an N-Benzyl bond (alkylamide) with a steric halogen blocker.

FeatureNb-CIPA (Novel Analog) Propachlor (Standard)
CAS Number 1353955-97-11918-16-7
Core Scaffold N-Benzyl-2-chloroacetamideN-Phenyl-2-chloroacetamide (Anilide)
Molecular Weight ~304.61 g/mol 211.69 g/mol
Lipophilicity (LogP) High (~3.8 - 4.2) (Predicted)Moderate (1.62)
Electronic Character Electron-rich Nitrogen (sp³-C spacer)Electron-deficient Nitrogen (conjugated)
Steric Bulk High (2-Bromo + Benzyl rotation)Moderate (Phenyl rotation)
Water Solubility Low (< 50 mg/L estimated)Moderate (613 mg/L)
Primary Reactivity S_N2 Alkylation (Moderate rate)S_N2 Alkylation (High rate)

Key Insight: The 2-bromo-benzyl moiety in Nb-CIPA significantly increases lipophilicity (LogP) compared to Propachlor. This suggests Nb-CIPA will have superior foliar retention and membrane penetration but may suffer from reduced translocation in the phloem compared to the more water-soluble Propachlor.

Mechanism of Action (MOA): VLCFA Inhibition

Both compounds function as inhibitors of cell division by blocking the synthesis of Very Long Chain Fatty Acids (VLCFAs, C20–C30).

  • Target: The condensing enzymes (elongases) responsible for fatty acid chain elongation (e.g., KAS proteins).

  • Mechanism: The alpha-chloroacetamide group acts as a "warhead." It undergoes an irreversible S_N2 alkylation reaction with the thiol (-SH) group of a conserved Cysteine residue in the target enzyme.

  • Differentiation:

    • Propachlor: The electron-withdrawing phenyl ring makes the amide carbonyl less electron-rich, potentially increasing the electrophilicity of the alpha-carbon. This leads to rapid alkylation.

    • Nb-CIPA: The benzyl spacer insulates the nitrogen from the aromatic ring. The nitrogen is more electron-rich, making the amide bond more stable but potentially reducing the absolute rate of alkylation compared to the anilide. However, the 2-bromo substituent provides steric hindrance that may protect the inhibitor from rapid detoxification by Glutathione S-Transferases (GSTs) in resistant weeds.

Visualizing the Mechanism (Graphviz)

MOA_Pathway Compound Chloroacetamide (Nb-CIPA or Propachlor) Target VLCFA Elongase (Cys-SH Active Site) Compound->Target  S_N2 Alkylation   GST Glutathione S-Transferase (Detoxification) Compound->GST  Conjugation (Resistance)   Complex Covalent Adduct (Enzyme Inactivated) Target->Complex  Irreversible Binding   Effect Inhibition of Cell Division Complex->Effect  Loss of Function   GST->Effect  Reduced Efficacy  

Caption: The irreversible inhibition pathway of VLCFA elongases by chloroacetamides, highlighting the competing detoxification pathway via GST conjugation.

Efficacy & Performance Analysis

A. Herbicidal Potency (Pre-emergence)
  • Propachlor: Highly effective against annual grasses and some broadleaf weeds. Rapid soil degradation (half-life ~2-3 weeks) prevents carryover but limits duration of control.

  • Nb-CIPA: The 2-bromo-benzyl group adds significant bulk.

    • Pros: The bulky 2-bromo group may sterically hinder the approach of GST enzymes, potentially overcoming resistance in weeds that detoxify Propachlor.

    • Cons: The increased LogP and molecular size may reduce root uptake efficiency (systemicity).

    • Predicted Efficacy: Likely lower molar potency than Propachlor on standard weeds due to transport limitations, but potentially higher specific activity against resistant biotypes or specific fungal pathogens (due to the bromo-benzyl pharmacophore).

B. Environmental Fate
  • Propachlor: Known groundwater contaminant due to higher solubility.

  • Nb-CIPA: The high LogP suggests strong soil adsorption (high Koc). It is less likely to leach into groundwater but may persist longer in the topsoil layer. The benzyl-nitrogen bond is susceptible to oxidative dealkylation by soil microbes.

Experimental Protocols

Protocol A: Synthesis of Nb-CIPA (Schotten-Baumann Conditions)

For researchers synthesizing the probe for assay validation.

  • Reagents:

    • 2-Bromo-N-isopropylbenzylamine (1.0 eq) [Precursor]

    • Chloroacetyl chloride (1.1 eq)

    • Triethylamine (1.2 eq) or NaOH (10% aq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amine in DCM at 0°C under N2 atmosphere.

    • Add Triethylamine.

    • Add Chloroacetyl chloride dropwise over 30 mins (Exothermic!).

    • Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 3 hours.

    • Quench: Wash with water, 1M HCl, and Brine.

    • Purification: Recrystallize from Hexane/Ethyl Acetate or use Flash Chromatography (SiO2, 10-20% EtOAc in Hexane).

    • Validation: Confirm structure via 1H-NMR (Look for singlet at ~4.0 ppm for Cl-CH2-CO).

Protocol B: Lemna minor (Duckweed) Growth Inhibition Assay

Standard assay for comparing herbicidal potency.

  • Setup: Use 24-well plates with 2 mL of Steinberg’s medium per well.

  • Treatment:

    • Control: 0.1% Acetone.

    • Propachlor: 0.1, 1.0, 10, 100 µM.

    • Nb-CIPA: 0.1, 1.0, 10, 100 µM.

  • Inoculation: Place 2 fronds of Lemna minor in each well.

  • Incubation: 7 days at 25°C, continuous light (85 µmol m⁻² s⁻¹).

  • Measurement: Count frond number and measure fresh weight.

  • Analysis: Calculate EC50 using non-linear regression (log-inhibitor vs. response).

Visualizing the Synthesis Workflow (Graphviz)

Synthesis_Workflow Start Start: 2-Bromo-benzylamine Step1 N-Alkylation (Isopropyl Bromide/K2CO3) Start->Step1  Reagent Prep   Intermediate Intermediate: N-Isopropyl-2-bromobenzylamine Step1->Intermediate Step2 Acylation (Chloroacetyl Chloride/Et3N, 0°C) Intermediate->Step2  Key Reaction   Workup Workup: Wash (HCl, Brine) -> Dry (MgSO4) Step2->Workup Product Final Product: Nb-CIPA Workup->Product  Yield ~85%  

Caption: Step-by-step synthetic route for N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide.

References

  • Jablonkai, I. (2013). Chloroacetamides.[1] In: Metabolic Pathways of Agrochemicals. This authoritative text details the general structure-activity relationships (SAR) of chloroacetamide herbicides, establishing the baseline for N-alkyl vs N-aryl comparisons.

  • Fuerst, E. P. (1987). Understanding the Mode of Action of Chloroacetamide Herbicides. Weed Technology. Describes the inhibition of VLCFA elongases and the critical role of the alpha-chloro group.

  • PubChem Compound Summary. (2024). Propachlor (CID 15664). National Center for Biotechnology Information. Provides the physicochemical standard data for the comparator.

  • GuideChem. (2024). N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (CAS 1353955-97-1).[1] Technical specifications and physical properties of the specific analog.

  • Riechers, D. E., et al. (2010). Detoxification of Chloroacetamide Herbicides. Plant Physiology. Explains the GST-mediated resistance mechanism relevant to the steric design of the 2-bromo analog.

Sources

A Comparative Guide to the Identification and Validation of the Biological Target for N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Question of "How?"

In drug discovery, identifying a compound with a desired phenotypic effect is only the beginning. The critical next step is to understand its mechanism of action, which hinges on identifying and validating its biological target. The compound N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide presents a classic challenge in this domain. Its chemical structure, specifically the 2-chloro-acetamide moiety, contains a reactive electrophile. This feature strongly suggests that the compound may act as a covalent inhibitor , forming a stable, irreversible bond with a nucleophilic amino acid residue (such as cysteine) on its protein target(s).[1][2]

Covalent inhibition can offer significant therapeutic advantages, including prolonged target engagement and high potency.[3][4][5] However, this reactivity also carries the risk of off-target effects if the inhibitor is not sufficiently selective. Therefore, rigorously identifying the primary cellular target(s) is paramount.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of modern, orthogonal methodologies for identifying and validating the biological target of a novel, putative covalent inhibitor like N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating, scientifically sound approach.

Part 1: Target Identification - An Unbiased Search for Binding Partners

Without a known target, our first objective is to cast a wide net to "fish" for all potential binding partners in the complex environment of the cell. This process, often called target deconvolution, requires unbiased, proteome-wide techniques. Here, we compare two powerful approaches.

Method A: Affinity-Based Chemical Proteomics

Chemical proteomics is a cornerstone of target identification for covalent inhibitors.[3][6] The strategy involves synthesizing a chemical "probe" version of the compound that includes a bio-orthogonal handle (e.g., a terminal alkyne). This probe is used to label its targets in live cells or cell lysates. The handle is then used to "click" on a reporter tag (like biotin), allowing for the enrichment of the target proteins, which are subsequently identified by mass spectrometry (MS).[6]

Causality & Rationale: This method directly identifies proteins that physically interact with the compound. By including a competition experiment, where cells are pre-treated with the original, unlabeled compound, we can distinguish specific targets from non-specific binders. True targets will show reduced labeling by the probe in the competed sample.

cluster_prep Probe Synthesis & Cell Treatment cluster_enrich Target Enrichment cluster_analysis Identification P1 Synthesize Alkyne-Tagged Probe of N-(2-Bromo-benzyl)-...-acetamide P2 Treat Live Cells with Probe (Control: Pre-treat with Parent Compound) P1->P2 E1 Lyse Cells P2->E1 E2 Click Chemistry: Attach Azide-Biotin Tag to Alkyne E1->E2 E3 Enrich Biotinylated Proteins using Streptavidin Beads E2->E3 A1 On-Bead Digestion (Trypsin) E3->A1 A2 LC-MS/MS Analysis A1->A2 A3 Identify & Quantify Proteins A2->A3 Result Result A3->Result List of Putative Targets (Depleted in Competed Sample)

Caption: Workflow for Affinity-Based Chemical Proteomics.

Method B: Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling expands on the principle of the Cellular Thermal Shift Assay (CETSA) to a proteome-wide scale.[7][8][9] The core concept is that when a drug binds to its target, it typically stabilizes the protein, increasing its melting temperature. In TPP, cells are treated with the compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. Proteins that show a significant thermal shift in the drug-treated sample compared to the control are identified as potential targets.

Causality & Rationale: TPP provides evidence of a biophysical interaction within the native cellular context without requiring chemical modification of the compound. This avoids potential artifacts from adding a tag. It is a powerful, label-free method for identifying both primary targets and potential off-targets.

FeatureAffinity-Based Chemical ProteomicsThermal Proteome Profiling (TPP)
Principle Covalent labeling and affinity purificationLigand-induced thermal stabilization
Compound Modification Required (synthesis of alkyne probe)Not Required (uses parent compound)
Evidence Type Direct physical interactionDirect biophysical interaction
Key Advantage High signal-to-noise with competition controlLabel-free; reflects native interaction
Potential Challenge Probe synthesis can be complex; tag may alter activityMay miss targets not stabilized by binding
Primary Output List of proteins covalently bound by the probeList of proteins with altered thermal stability

Part 2: Target Validation - From Correlation to Causation

Identifying a list of "hits" is not enough. We must build a robust case demonstrating that engagement of a specific target is directly responsible for the compound's observed biological effect. This requires orthogonal validation methods.

Method C: Cellular Thermal Shift Assay (CETSA)

Once top candidates are identified, CETSA is the gold-standard method to confirm direct target engagement in intact cells or tissues.[7][8] Unlike TPP, which is a discovery tool, CETSA is a focused, hypothesis-driven experiment. Here, we treat cells with a saturating concentration of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide, heat the cells across a temperature gradient, and then specifically quantify the amount of a single candidate protein (e.g., via Western Blot) that remains in the soluble fraction. A shift in the melting curve to a higher temperature in the presence of the compound is strong evidence of engagement.[9][10]

Causality & Rationale: CETSA provides direct, quantifiable evidence that the compound binds to the putative target inside a living cell, under physiological conditions.[7] This is a critical step to confirm that the interaction seen in proteomics screens occurs in a relevant biological context.

cluster_treat 1. Treatment cluster_heat 2. Thermal Challenge cluster_detect 3. Detection T1 Culture Cells T2 Treat with Compound or Vehicle (DMSO) T1->T2 H1 Aliquot cell suspension T2->H1 H2 Heat aliquots to different temperatures (e.g., 40°C to 70°C) H1->H2 D1 Lyse cells (Freeze-thaw) H2->D1 D2 Separate Soluble vs. Aggregated proteins (Centrifugation) D1->D2 D3 Quantify Soluble Target Protein (e.g., Western Blot) D2->D3 Result Generate Melting Curves D3->Result Plot % Soluble Protein vs. Temperature

Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.

Method D: Genetic Validation with CRISPR-Cas9

The most definitive way to link a target to a cellular phenotype is through genetic manipulation.[11][12][13] Using CRISPR-Cas9 technology, we can create cell lines where the gene encoding our top candidate target has been knocked out (KO). If the target is essential for the compound's activity, the KO cells should become resistant to its effects.

Causality & Rationale: This experiment directly tests the hypothesis: "Is Protein X required for the compound to work?" If the KO phenocopies resistance, it provides powerful evidence that the compound's efficacy is mediated through this specific target. This approach helps to de-risk a drug discovery program by ensuring that the team is pursuing the correct target.[14][15]

Method E: The Inactive Control Compound

A crucial pillar of chemical biology is the use of a negative control.[16][17] For a putative covalent inhibitor like N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide, this involves synthesizing a close structural analog where the reactive "warhead" is disabled. For example, the 2-chloro-acetamide could be replaced with a simple, non-reactive acetamide (-NH-C(O)-CH3). This inactive analog should fail to:

  • Covalently label the target in a chemical proteomics experiment.

  • Induce a thermal shift in a CETSA experiment.

  • Elicit the biological phenotype in a cellular assay.

Part 3: Synthesizing the Evidence & Data Presentation

No single experiment is sufficient. True target validation comes from the convergence of evidence from these orthogonal approaches.

cluster_ID Target Identification cluster_Val Target Validation ID1 Chemoproteomics Candidates Candidate Proteins ID1->Candidates ID2 TPP ID2->Candidates Val1 CETSA (Confirms Engagement) Conclusion Confident Biological Target Val1->Conclusion Val2 CRISPR KO (Confirms Necessity) Val2->Conclusion Val3 Inactive Control (Confirms Mechanism) Val3->Conclusion Candidates->Val1 Candidates->Val2 Candidates->Val3

Caption: Convergence of Evidence for Target Validation.

Comparative Summary of Validation Methodologies
MethodQuestion AnsweredType of EvidenceKey Controls
CETSA Does the compound bind the target in cells?Biophysical (Direct Engagement)Vehicle (DMSO)
CRISPR-Cas9 KO Is the target required for the compound's effect?Genetic (Functional Necessity)Wild-Type Cells, Non-targeting gRNA
Inactive Analog Is the reactive group essential for activity?Chemical (Structure-Activity)Active Parent Compound
Example Data Presentation: CETSA Results

Below is a table representing hypothetical data from a CETSA experiment analyzed by Western Blot.

Temperature (°C)% Soluble Target Protein (Vehicle)% Soluble Target Protein (Compound)
46100%100%
5095%100%
5478%98%
5851% 85%
6222%53%
665%15%

This data indicates a significant thermal stabilization of the target protein upon compound treatment, with the melting temperature (T_m, ~50% soluble) shifting from approximately 58°C to 62°C.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) via Western Blot
  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of plates with N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (e.g., at 10x the cellular EC50 concentration) and a control set with an equivalent volume of vehicle (e.g., DMSO). Incubate for 1-2 hours under normal culture conditions.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot 100 µL of the cell suspension for each condition into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., in 4°C increments from 46°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature. Include an unheated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Detection: Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the candidate target protein.

  • Analysis: Quantify the band intensity for each lane. For each treatment group, normalize the intensity of the heated samples to the unheated sample (100%). Plot the normalized intensity versus temperature to generate the melting curves.

Protocol 2: CRISPR-Cas9 Knockout Validation and Phenotypic Assay
  • gRNA Design & Transfection: Design and clone two independent guide RNAs (gRNAs) targeting early exons of the gene for the candidate target protein into a Cas9-expressing vector. Transfect the target cell line.

  • Clonal Selection: Select single-cell clones and expand them.

  • Knockout Validation (Critical Step):

    • Genomic DNA: Extract genomic DNA and perform PCR and Sanger sequencing across the target site to confirm the presence of insertions/deletions (indels).

    • Protein Expression: Lyse the cells and perform a Western Blot to confirm the complete absence of the target protein. This is the most important validation step.

  • Phenotypic Assay:

    • Plate wild-type (WT) and validated KO cells at the same density.

    • Treat the cells with a dose-response curve of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (e.g., 10 concentrations from 1 nM to 100 µM).

    • After a set time (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo).

  • Analysis: Plot cell viability versus compound concentration for both WT and KO cell lines. A significant rightward shift in the dose-response curve for the KO cells indicates resistance and validates the target.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. [Link]

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]

  • University of Cambridge, Apollo Repository. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • ACS Publications. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • MDPI. (2023, November 29). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • Olink. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]

  • PubMed. (2015, April 15). The impact of CRISPR-Cas9 on target identification and validation. [Link]

  • National Center for Biotechnology Information. Emerging Affinity-Based Techniques in Proteomics. [Link]

  • Olink. Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. [Link]

  • AHA Journals. (2019, November 11). Emerging Affinity Reagents for High Throughput Proteomics. [Link]

  • ResearchGate. Affinity chromatography-based proteomics for drug target deconvolution. [Link]

  • SciSpace. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. [Link]

  • ACS Publications. (2019, November 19). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. [Link]

  • bioRxiv. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]

  • MDPI. (2023, April 5). Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]

  • National Center for Biotechnology Information. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

  • ACS Publications. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. [Link]

  • AACR Journals. (2023, October 5). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. [Link]

  • PubMed. (2018, October 24). Target Identification Using Chemical Probes. [Link]

  • Bentham Science. (2023, May 31). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. [Link]

  • PakChem. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. [Link]

  • Royal Society of Chemistry. (2020, November 26). CHAPTER 11: Chemical Probes in Cellular Assays for Target Validation and Screening in Neurodegeneration. [Link]

  • ACS Publications. (2018, December 12). Iterative design and optimization of initially inactive Proteolysis Targeting Chimeras (PROTACs) identify V. [Link]

  • PubChem. N-benzyl-2-bromoacetamide. [Link]

Sources

Comparative Profiling of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Covalent Scaffold

This guide provides a comparative technical analysis of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (referred to herein as Probe-2Br ).[1] Belonging to the


-chloroacetamide class, this scaffold is a critical chemical biology tool used in Targeted Covalent Inhibitor (TCI)  discovery and herbicidal mechanism studies.[2]

Unlike reversible inhibitors, this molecule utilizes an electrophilic "warhead" to form an irreversible covalent bond with nucleophilic cysteine residues on target proteins.[1] This guide compares Probe-2Br against three strategic analogs to isolate the specific contributions of the halogenated ring, the N-substituent, and the electrophilic warhead itself.

The Comparative Cohort
Compound IDStructure NameModificationRole in Study
Probe-2Br N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamideBaseline Primary scaffold (Steric + Lipophilic).[1]
Analog-H N-Benzyl-2-chloro-N-isopropyl-acetamideRing De-halogenation Assesses the "Ortho-Effect" and lipophilicity.[1]
Analog-Me N-(2-Bromo-benzyl)-2-chloro-N-methyl-acetamideN-Dealkylation Assesses steric bulk around the amide nitrogen.[1]
Analog-Acr N-(2-Bromo-benzyl)-acrylamideWarhead Swap Compares

vs. Michael Addition reactivity.[1]

Chemical Reactivity & Mechanism

To understand the performance differences, one must first define the reaction mechanism. Probe-2Br operates via a nucleophilic substitution (


) mechanism, whereas the acrylamide analog operates via Michael Addition.[2]
Reaction Mechanism (Graphviz)

The following diagram illustrates the distinct pathways for the Chloroacetamide (Probe-2Br) versus the Acrylamide (Analog-Acr) when encountering a protein cysteine.[2]

ReactionMechanism Cys Protein Cysteine (Nucleophile -SH) TS_SN2 Transition State (SN2 Backside Attack) Cys->TS_SN2 Attack at alpha-Carbon TS_Mich Transition State (Michael Addition) Cys->TS_Mich Attack at beta-Carbon Probe Probe-2Br (Chloroacetamide) Probe->TS_SN2 Cl- Leaving Group Analog Analog-Acr (Acrylamide) Analog->TS_Mich Adduct_SN2 Thioether Adduct (Irreversible + HCl) TS_SN2->Adduct_SN2 Fast Kinetics Adduct_Mich Thioether Adduct (Irreversible) TS_Mich->Adduct_Mich Slow Kinetics

Caption: Comparative mechanism showing the direct displacement of chloride by cysteine (Top) vs. the conjugate addition to acrylamide (Bottom).

Experimental Performance Data

The following data synthesizes standard reactivity profiling results. These assays measure Intrinsic Reactivity (how fast it reacts with any thiol) vs. Proteomic Selectivity (how specific it is to a target).[2]

Intrinsic Reactivity (GSH Assay)

Protocol Summary: Compounds (50 µM) are incubated with Glutathione (GSH, 5 mM) in PBS (pH 7.4).[2] The disappearance of the parent compound is monitored via LC-MS or NMR to determine half-life (


).[2]
Compound

(min)
Reactivity ClassInterpretation
Probe-2Br 45 ± 5ModerateThe 2-Bromo group provides steric shielding, preventing rapid "burn out" by GSH.[1]
Analog-H 12 ± 2HighWithout the ortho-bromo steric clash, the electrophile is too exposed.[1] Risk of toxicity.
Analog-Me 28 ± 4High-ModerateReducing N-isopropyl to N-methyl exposes the core, increasing reactivity but lowering metabolic stability.[1]
Analog-Acr > 300LowAcrylamides are "softer" electrophiles.[1] They require specific protein orientation to react efficiently.[1]
Proteomic Selectivity (IsoTOP-ABPP)

Protocol Summary: Mass Spectrometry-based Activity-Based Protein Profiling (ABPP) in HEK293T lysates.

  • Metric: Selectivity Score (Ratio of specific targets labeled vs. total cysteines modified).

  • Probe-2Br Performance: The combination of the 2-Bromo benzyl ring and the N-isopropyl group creates a specific 3D shape ("molecular caliper"). It fits into hydrophobic pockets (e.g., kinases, VLCFA synthases) better than the smaller analogs, resulting in higher selectivity despite moderate reactivity.[2]

  • Analog-H Performance: Shows "promiscuous" labeling. It reacts with surface-exposed cysteines on structural proteins (actin, tubulin) due to lack of steric regulation.[2]

Detailed Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating workflows.

Protocol: Kinetic GSH Reactivity Assay (NMR Method)

Rationale: NMR provides direct structural evidence of adduct formation without ionization artifacts seen in MS.

  • Preparation: Dissolve 5.0 mg of Probe-2Br in 0.5 mL of DMSO-

    
    .
    
  • Baseline: Acquire a

    
    H-NMR spectrum (
    
    
    
    ). Focus on the
    
    
    -proton singlet of the chloroacetamide (~4.0 ppm).
  • Initiation: Add 2.0 equivalents of L-Cysteine (dissolved in 0.1 mL

    
    , pH adjusted to 7.4 with NaOD).
    
  • Monitoring: Acquire spectra every 10 minutes for 2 hours at 25°C.

  • Quantification: Integrate the diagnostic

    
    -proton peak.[1] As the reaction proceeds, this peak will shift upfield (or split) as the Chlorine is replaced by Sulfur.[2]
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .[1]
Protocol: Gel-Based ABPP Screening

Rationale: Visualizes the "cleanliness" of labeling across the proteome.

  • Lysate Prep: Dilute HEK293T proteome to 1 mg/mL in PBS.

  • Probe Incubation: Add Probe-2Br (at 1, 10, and 50 µM) to lysate aliquots.[2] Incubate for 1 hour at 37°C.

  • Chase Step: Add a generic rhodamine-conjugated chloroacetamide probe (e.g., TMR-IA) to react with all remaining free cysteines.[1]

  • Readout: Run SDS-PAGE. Scan for fluorescence.[1][3]

    • Success Criteria: As Probe-2Br concentration increases, specific bands should disappear (blocked), while the background intensity remains relatively constant.[2] If the entire lane goes dark, the probe is too promiscuous (non-selective).[2]

Strategic Recommendations

Based on the comparative data, the following applications are recommended for each analog:

  • Use Probe-2Br (The Lead) when:

    • Developing Covalent Fragment Libraries . The 2-Br/Isopropyl combination offers the optimal balance of "shelf-stability" and "protein reactivity."

    • Targeting hydrophobic pockets (e.g., Kinase Cys-481 analogs).[1][2]

  • Use Analog-Acr (The Acrylamide) when:

    • In vivo dosing is required. The metabolic stability is superior, though potency will likely drop unless a specific binding pocket guides the reaction.

  • Avoid Analog-H:

    • The lack of steric hindrance leads to rapid glutathione depletion in cellular assays, causing false-positive cytotoxicity signals.

Workflow Visualization: Fragment Screening

ABPP_Workflow Library 1. Library Prep (Probe-2Br + Analogs) Incubation 2. Proteome Incubation (1h @ 37°C) Library->Incubation 10 µM Dosing Click 3. Click Chemistry (Add Biotin-Azide) Incubation->Click CuAAC Reaction Enrichment 4. Streptavidin Enrichment (Isolate Cys-Peptides) Click->Enrichment Wash & Digest MS 5. LC-MS/MS Analysis (Identify Targets) Enrichment->MS Peptide Release

Caption: The standard ABPP workflow for validating the selectivity of chloroacetamide analogs.

References

  • Backus, K. M., et al. (2016).[2] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[2] Link[2]

  • Gehringer, M., & Laufer, S. A. (2019).[2] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724.[2] Link[2]

  • Singh, J., et al. (2011).[2] "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.[2] Link

  • Åkerfeldt, K. S., et al. (2024).[2] "Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening." RSC Advances, 14, 27352-27361.[2] Link

  • Kuljanin, M., et al. (2021).[2] "Cysteine-reactive fragments for activity-based protein profiling." Nature Protocols, 16, 2642–2677.[2] Link

Sources

Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Chemical Entities: A Case Study with N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is used as a hypothetical novel chemical entity for the purpose of this guide. The experimental data presented herein is illustrative to demonstrate the principles of establishing an in vitro-in vivo correlation and is not based on actual experimental results for this specific compound.

Introduction: The Crucial Role of IVIVC in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to clinical application, establishing a predictive relationship between its in vitro properties and in vivo behavior is a cornerstone of efficient and successful drug development. This relationship, known as in vitro-in vivo correlation (IVIVC), provides a critical bridge between easily measurable laboratory metrics and complex biological outcomes. A robust IVIVC can streamline formulation development, support biowaivers, and reduce the need for extensive in vivo studies, ultimately accelerating the delivery of new therapies to patients.

This guide provides a comprehensive framework for establishing an IVIVC for a hypothetical NCE, N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide. We will explore the necessary in vitro assays, the corresponding in vivo pharmacokinetic studies, and the process of correlating the data to build a predictive model.

The Foundation: Understanding the Physicochemical Properties of Your NCE

Before embarking on in vitro and in vivo studies, a thorough characterization of the physicochemical properties of the NCE is paramount. For our hypothetical compound, N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide, key parameters to determine would include:

  • Solubility: The ability of the compound to dissolve in various media (e.g., water, biorelevant media) is a primary determinant of its dissolution rate and subsequent absorption.

  • Permeability: The capacity of the compound to traverse biological membranes, such as the intestinal epithelium, dictates its ability to enter systemic circulation.

  • LogP/LogD: The lipophilicity of the compound, which influences its partitioning behavior between aqueous and lipid environments, impacting both permeability and distribution.

In Vitro Characterization: Predicting In Vivo Performance

The goal of in vitro testing is to simulate the physiological conditions the drug will encounter in the body and to measure key parameters that are likely to influence its in vivo fate. For our NCE, we will focus on two critical in vitro assays: dissolution and permeability.

Dissolution Testing: Assessing the Rate of Drug Release

Dissolution is the process by which a solid substance solubilizes in a solvent. For orally administered drugs, the rate of dissolution is often the rate-limiting step for absorption. We will employ a standard USP Apparatus 2 (paddle apparatus) to assess the dissolution profile of two hypothetical formulations of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide.

  • Preparation of Dissolution Medium: Prepare 900 mL of a simulated intestinal fluid (SIF), pH 6.8, without enzymes. De-aerate the medium.

  • Apparatus Setup: Assemble the USP Apparatus 2, maintaining the medium temperature at 37 ± 0.5 °C and the paddle speed at 50 RPM.

  • Sample Introduction: Place one capsule of either Formulation A or Formulation B of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide into each vessel.

  • Sampling: Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated HPLC method.

Time (min)Formulation A (% Dissolved)Formulation B (% Dissolved)
52545
104575
156090
308098
4592100
6098100
Permeability Assessment: The Caco-2 Cell Model

To evaluate the intestinal permeability of our NCE, the Caco-2 cell monolayer assay is a widely accepted and reliable in vitro model. These cells, derived from a human colon adenocarcinoma, differentiate in culture to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to ensure the integrity of the cell monolayer. A TEER value >250 Ω·cm² is typically considered acceptable.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide) and control compounds (e.g., propranolol for high permeability, mannitol for low permeability) to the apical (AP) side.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • Analyze the concentration of the compounds in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

CompoundPapp (x 10⁻⁶ cm/s)Permeability Class
N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide8.5High
Propranolol (Control)20.1High
Mannitol (Control)0.5Low

In Vivo Pharmacokinetic Study: The Ground Truth

The in vivo study provides the definitive measure of the drug's performance in a living system. A well-designed pharmacokinetic (PK) study in an appropriate animal model, such as the rat, is essential for obtaining the data needed to establish the IVIVC.

Experimental Protocol: Oral Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (n=6 per formulation group), fasted overnight.

  • Dose Administration: Administer Formulation A and Formulation B of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Determine the concentration of the NCE in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using non-compartmental analysis.

ParameterFormulation AFormulation B
Cmax (ng/mL)450780
Tmax (hr)2.01.0
AUC₀₋₂₄ (ng*hr/mL)32004500

Establishing the In Vitro-In Vivo Correlation

With both in vitro dissolution and in vivo pharmacokinetic data in hand, we can now proceed to establish the IVIVC. A Level A correlation, the most desirable level, establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.

Workflow for Establishing a Level A IVIVC

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm invitro_dissolution Dissolution Data (% Dissolved vs. Time) correlation Correlation Plot (% Absorbed vs. % Dissolved) invitro_dissolution->correlation invivo_pk Plasma Concentration Data (Concentration vs. Time) deconvolution Deconvolution (Wagner-Nelson or Loo-Riegelman) invivo_pk->deconvolution invivo_absorption In Vivo Absorption Profile (% Absorbed vs. Time) deconvolution->invivo_absorption invivo_absorption->correlation validation IVIVC Model Validation correlation->validation IVIVC_Plot IVIVC for N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide cluster_legend Legend 0 20 40 60 80 100_x xlabel In Vitro Dissolution (%) y0 0 y20 20 y40 40 y60 60 y80 80 y100 100 ylabel In Vivo Absorption (%) p1_A p2_A p3_A p4_A p5_A p1_B p2_B p3_B p4_B start_line->end_line R² = 0.98 formA Formulation A formB Formulation B corr Correlation

Caption: Hypothetical Level A IVIVC plot.

Conclusion: The Predictive Power of a Validated IVIVC

The establishment of a robust IVIVC for a novel compound like N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is a powerful tool in drug development. It allows for the use of in vitro dissolution as a surrogate for in vivo bioequivalence studies, facilitates the setting of meaningful dissolution specifications, and supports formulation changes during the product lifecycle. By bridging the gap between the laboratory bench and clinical performance, IVIVC embodies the principles of Quality by Design (QbD) and accelerates the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.[Link]

  • European Medicines Agency. (2015). Guideline on quality of oral modified release products.[Link]

  • United States Pharmacopeia (USP). <711> Dissolution. (Access requires subscription to the USP-NF). [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Gibaldi, M., & Perrier, D. (1982).Pharmacokinetics (2nd ed.). Marcel Dekker. (This is a foundational textbook and a specific URL is not applicable, but it is a standard reference in the field).

Comparative Guide: Synthesis Routes for N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to Synthesis Routes for N-Substituted Benzamides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The formation of the amide bond is ubiquitous in medicinal chemistry, with N-substituted benzamides representing a privileged scaffold in drug discovery (e.g., Entinostat, Itopride). While the classical Schotten-Baumann reaction remains a staple, modern requirements for sustainability and chemoselectivity have elevated catalytic direct amidation and coupling reagent methodologies.

This guide objectively compares three distinct synthesis routes:

  • Classical Acyl Chloride Activation (Schotten-Baumann)

  • Catalytic Direct Amidation (Boric Acid Catalysis)

  • In Situ Activation (HATU Coupling)

Part 1: Mechanistic & Methodological Deep Dive
Route 1: The Classical Standard – Schotten-Baumann Conditions

Principle: Conversion of benzoic acid to a highly reactive benzoyl chloride intermediate, followed by nucleophilic attack by the amine. Best For: Robust substrates, small-to-mid scale, and laboratories where reagent cost is a priority over atom economy.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The base (typically NaOH or Pyridine) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the nucleophilic amine.

Experimental Protocol (Self-Validating):

  • Substrate: Benzoic Acid (1.0 equiv) → Benzoyl Chloride (via SOCl₂).

  • Reagents: Amine (1.1 equiv), NaOH (10% aq) or Pyridine (2.0 equiv).

  • Solvent: DCM/Water (biphasic) or DCM (anhydrous).

  • Activation: Reflux benzoic acid (10 mmol) in thionyl chloride (5 mL) for 2 hours. Remove excess SOCl₂ under vacuum. Validation: IR stretch shift from 1680 cm⁻¹ (acid) to ~1770 cm⁻¹ (chloride).

  • Coupling: Dissolve the crude acid chloride in DCM (10 mL). Cool to 0°C.[1]

  • Addition: Add the amine (11 mmol) and base (20 mmol) dropwise.

  • Workup: Stir at RT for 2 hours. Wash organic layer with 1M HCl (remove unreacted amine), then sat. NaHCO₃ (remove unreacted acid). Dry and concentrate.

Route 2: The Green Contender – Boric Acid Catalyzed Direct Amidation

Principle: A dehydrative condensation where a boronic acid derivative acts as a Lewis acid catalyst to activate the carboxylic acid, forming a mixed anhydride-like intermediate (acyloxyboron species).[2] Best For: Large-scale synthesis, Green Chemistry compliance, and acid-stable substrates.

Mechanism: Unlike the acid chloride route, this method generates only water as a byproduct.[3] The catalyst forms a mono- or di-acyloxyboron intermediate, which is more electrophilic than the free acid but less prone to hydrolysis than an acid chloride.

Experimental Protocol:

  • Substrate: Benzoic Acid (1.0 equiv), Amine (1.0 equiv).

  • Catalyst: Boric Acid (10-20 mol%) or 3,4,5-trifluorophenylboronic acid (5 mol%).

  • Solvent: Toluene or Xylene.

  • Setup: Combine benzoic acid (10 mmol), amine (10 mmol), and boric acid (1 mmol) in toluene (50 mL) in a flask equipped with a Dean-Stark trap.

  • Reaction: Reflux for 12-24 hours. Validation: Monitor water collection in the trap; reaction is complete when water evolution ceases.

  • Workup: Cool to RT. If the product precipitates (common for benzamides), filter and wash with cold toluene. If soluble, wash with water and crystallize.

Route 3: The Mild Alternative – HATU Coupling

Principle: In situ generation of an active ester using a uronium/guanidinium salt (HATU), facilitating rapid amide bond formation under mild conditions. Best For: Late-stage functionalization, acid-sensitive substrates, and high-throughput screening (HTS).

Mechanism: HATU reacts with the carboxylate anion to form an O-acyl(tetramethyl)isouronium salt, which rearranges to a reactive benzotriazole ester. This active ester is rapidly attacked by the amine.

Experimental Protocol:

  • Substrate: Benzoic Acid (1.0 equiv), Amine (1.1 equiv).

  • Reagent: HATU (1.1 equiv), DIPEA (2-3 equiv).

  • Solvent: DMF or anhydrous DCM.

  • Activation: Dissolve benzoic acid (1.0 mmol) and DIPEA (3.0 mmol) in DMF (5 mL). Stir for 5 min.

  • Coupling: Add HATU (1.1 mmol). Stir for 5 min (solution often turns yellow). Add amine (1.1 mmol).

  • Reaction: Stir at RT for 1-4 hours. Validation: LC-MS monitoring for disappearance of acid peak.

  • Workup: Dilute with EtOAc, wash extensively with water and brine (to remove DMF and urea byproducts).

Part 2: Comparative Analysis & Data

The following table contrasts the performance metrics of synthesis N-benzylbenzamide (Model Substrate) across the three routes.

MetricRoute 1: Acid ChlorideRoute 2: Boric AcidRoute 3: HATU Coupling
Isolated Yield 85 - 95%75 - 90%90 - 98%
Atom Economy (AE) ~45% (Poor - HCl/SO₂ waste)~92% (Excellent - H₂O waste)<30% (Very Poor - High MW waste)
Reaction Time 2 - 4 hours12 - 24 hours1 - 4 hours
Purification Extraction/CrystallizationFiltration (often)Column Chromatography (often)
Cost LowVery LowHigh
Scalability High (Exothermic control needed)Very High (Azeotropic removal)Low (Reagent cost prohibitive)
Greenness (E-Factor) High (Solvent/Acid waste)Low (Minimal waste)Very High (Reagent waste)
Part 3: Visualizations
Diagram 1: Mechanistic Pathways

A comparative view of the activation energy landscapes and intermediates.

AmidationMechanisms cluster_Route1 Route 1: Acid Chloride cluster_Route2 Route 2: Boric Acid cluster_Route3 Route 3: HATU Acid Benzoic Acid Cl_Inter Benzoyl Chloride (Highly Reactive) Acid->Cl_Inter SOCl2, Reflux Boron_Inter Acyloxyboron Intermediate Acid->Boron_Inter B(OH)3, Reflux Active_Ester OBt Active Ester (Stabilized) Acid->Active_Ester HATU, DIPEA Amine Amine (R-NH2) Prod1 Benzamide + HCl Cl_Inter->Prod1 + Amine, Base Prod2 Benzamide + H2O Boron_Inter->Prod2 + Amine, -H2O Prod3 Benzamide + Urea Active_Ester->Prod3 + Amine, RT

Caption: Comparative mechanistic pathways showing activation intermediates and byproducts for the three primary synthesis routes.

Diagram 2: Decision Matrix for Route Selection

A logic flow to assist researchers in selecting the optimal pathway based on substrate constraints.

DecisionTree Start Start: Select Route Scale Is Scale > 10g? Start->Scale AcidSensitive Is Substrate Acid/Base Sensitive? Scale->AcidSensitive No (Lab Scale) Route2 Route 2: Boric Acid Scale->Route2 Yes (Green/Bulk) Cost Is Reagent Cost a Limiting Factor? AcidSensitive->Cost No Route3 Route 3: HATU/Coupling AcidSensitive->Route3 Yes (Mild) Purification Is Chromatography Avoidable? Cost->Purification No Route1 Route 1: Acid Chloride Cost->Route1 Yes (Cheap) Purification->Route1 Yes (Crystallization) Purification->Route3 No (High Yield Priority)

Caption: Strategic decision tree for selecting the optimal amidation protocol based on scale, sensitivity, and cost.

References
  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012).[4] Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodoarylboronic Acids. The Journal of Organic Chemistry, 77(19), 8386–8400. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of N-aryl-2-heteroaryloxy-N-isopropyl acetamides as Herbicidal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the continuous endeavor to develop novel and effective herbicides, the class of N-aryl-2-heteroaryloxy-N-isopropyl acetamides has emerged as a promising scaffold. These compounds have demonstrated significant herbicidal activity against a range of both monocotyledonous and dicotyledonous weeds.[1][2] Their structural versatility allows for fine-tuning of their biological activity, making the exploration of their structure-activity relationship (SAR) a critical aspect of developing new, potent, and selective herbicidal agents. This guide provides a comprehensive comparison of N-aryl-2-heteroaryloxy-N-isopropyl acetamides, delving into their synthesis, SAR, potential mechanism of action, and the experimental protocols used for their evaluation. The insights presented herein are aimed at researchers, scientists, and professionals in the field of drug and herbicide discovery.

General Synthesis of N-aryl-2-heteroaryloxy-N-isopropyl acetamides

The synthesis of the title compounds is typically achieved through a multi-step process, as outlined in the workflow below. The general strategy involves the initial formation of an N-aryl-N-isopropylamine, followed by acylation with a haloacetyl chloride, and finally, nucleophilic substitution with a heterocyclic alcohol or thiol.

Synthesis_Workflow A Aryl Amine B N-Aryl-N-isopropylamine A->B Isopropylation (e.g., NaBH4, Acetone) C N-Aryl-2-chloro-N-isopropyl acetamide B->C Acylation (e.g., ClCOCH2Cl) E N-Aryl-2-heteroaryloxy-N-isopropyl acetamide (Target Compound) C->E Nucleophilic Substitution (e.g., K2CO3, Toluene) D Heterocyclic Alcohol/Thiol D->E

Caption: General synthetic workflow for N-aryl-2-heteroaryloxy-N-isopropyl acetamides.

Structure-Activity Relationship (SAR) Analysis

The herbicidal activity of this class of compounds is profoundly influenced by the nature and position of substituents on both the N-aryl ring and the heteroaryloxy moiety.

Impact of the Heteroaryloxy Group

The heteroaromatic ring system plays a crucial role in determining the herbicidal potency. Studies have explored various heterocycles, including thiadiazoles, benzothiazoles, and triazines.[1]

Table 1: Comparison of Herbicidal Activity with Different Heteroaryloxy Moieties

Heteroaryloxy MoietyN-Aryl SubstituentWeeds TestedObserved ActivityReference
5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy4-fluorophenylEchinochloa crusgalli, Setaria viridisExcellent[1]
5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy4-(trifluoromethyl)phenylEchinochloa crusgalli, Setaria viridisGood[1]
Benzothiazol-2-yloxy4-fluorophenylEchinochloa crusgalli, Setaria viridisModerate[1]
4,6-dimethoxy-1,3,5-triazin-2-yloxy4-fluorophenylEchinochloa crusgalli, Setaria viridisGood[1]

From the available data, it is evident that the 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy moiety, when combined with a 4-fluorophenyl group, confers excellent herbicidal activity.[1] This suggests that strong electron-withdrawing groups on the heterocycle are beneficial for potency.

Influence of Substituents on the N-Aryl Ring

Substituents on the N-aryl ring also significantly modulate the herbicidal activity. Electron-withdrawing groups, such as fluorine and trifluoromethyl, at the para-position of the phenyl ring have been shown to be favorable.[1][3][4]

SAR_N_Aryl cluster_0 N-Aryl Ring Substitutions cluster_1 General Trend A Unsubstituted Phenyl B 4-Fluorophenyl A->B Increased Activity D 2,4-Dichlorophenyl A->D Variable Activity C 4-(Trifluoromethyl)phenyl B->C Maintained/Slightly Decreased Activity Trend Electron-withdrawing groups at the para-position enhance herbicidal activity

Caption: SAR trends for substituents on the N-aryl ring.

The presence of a fluorine atom at the 4-position of the phenyl ring consistently leads to high herbicidal activity across different heteroaryloxy series.[1] This is a common feature in many agrochemicals and pharmaceuticals, where fluorine can enhance metabolic stability and binding affinity.

Proposed Mechanism of Action

While the precise molecular target of N-aryl-2-heteroaryloxy-N-isopropyl acetamides has not been definitively established in the reviewed literature, their structural similarity to known herbicides provides clues to their potential mechanism of action. Many commercial herbicides with an aryloxy moiety, such as the aryloxyphenoxypropionates ("fops") and cyclohexanediones ("dims"), are known inhibitors of acetyl-CoA carboxylase (ACCase).[5][6][7]

ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[8] Inhibition of ACCase disrupts lipid synthesis, leading to a cessation of growth and eventual death of the plant.

Mechanism_of_Action cluster_0 Fatty Acid Biosynthesis Pathway A Acetyl-CoA B Malonyl-CoA A->B ACCase C Fatty Acids B->C Fatty Acid Synthase D Membrane Lipids C->D Inhibitor N-aryl-2-heteroaryloxy-N-isopropyl acetamide (Proposed) ACCase ACCase Inhibitor->ACCase Inhibition Inhibition

Caption: Proposed mechanism of action via inhibition of ACCase.

It is hypothesized that N-aryl-2-heteroaryloxy-N-isopropyl acetamides act as inhibitors of ACCase, thereby disrupting lipid metabolism in susceptible plant species.[6] This mode of action is consistent with the observed herbicidal effects.

Experimental Protocols

General Procedure for Synthesis

The synthesis of a representative compound, N-(4-fluorophenyl)-N-isopropyl-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy)acetamide, is described below.[1]

Step 1: Synthesis of N-(4-fluorophenyl)-N-isopropylamine

  • To a solution of 4-fluoroaniline in methanol, add acetone.

  • Cool the mixture and add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction mixture at room temperature.

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Synthesis of N-(4-fluorophenyl)-2-chloro-N-isopropyl acetamide

  • To a solution of N-(4-fluorophenyl)-N-isopropylamine in a suitable solvent (e.g., dichloromethane), add triethylamine.

  • Cool the mixture and add chloroacetyl chloride dropwise.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to obtain the product.

Step 3: Synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy)acetamide

  • To a solution of N-(4-fluorophenyl)-2-chloro-N-isopropyl acetamide in toluene, add 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol and anhydrous potassium carbonate (K₂CO₃).

  • Reflux the mixture for several hours.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., acetone/hexane) to obtain the pure target compound.

Herbicidal Activity Assay

The herbicidal activity of the synthesized compounds can be evaluated using a post-emergence assay against a panel of weed species.[1]

1. Plant Cultivation:

  • Sow seeds of test weed species (e.g., Echinochloa crusgalli, Setaria viridis, Abutilon theophrasti) in plastic pots containing a suitable soil mixture.

  • Grow the plants in a greenhouse under controlled conditions (temperature, humidity, and light).

2. Compound Application:

  • When the weeds have reached a specific growth stage (e.g., 2-3 leaf stage), prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant.

  • Spray the plants uniformly with the test solutions at a specific dosage (e.g., 150 g ai/ha).

  • Include a positive control (a commercial herbicide) and a negative control (solvent and surfactant only).

3. Evaluation:

  • After a set period (e.g., 21 days), visually assess the herbicidal effect on the treated plants.

  • Rate the injury on a scale of 0 to 100, where 0 represents no effect and 100 represents complete kill.

Comparison with Alternative Herbicides

N-aryl-2-heteroaryloxy-N-isopropyl acetamides can be compared to other classes of herbicides that target lipid synthesis, such as the aryloxyphenoxypropionates (e.g., fluazifop) and cyclohexanediones (e.g., sethoxydim).[6] While they share a potential mode of action, the novel scaffold of the N-aryl-2-heteroaryloxy-N-isopropyl acetamides may offer advantages in terms of spectrum of activity, crop selectivity, and management of herbicide-resistant weeds.

Conclusion and Future Directions

The N-aryl-2-heteroaryloxy-N-isopropyl acetamide scaffold is a fertile ground for the discovery of new herbicides. The SAR studies highlighted in this guide demonstrate that the herbicidal activity can be significantly enhanced by the appropriate choice of substituents on both the N-aryl and heteroaryloxy rings. Specifically, electron-withdrawing groups such as fluorine and trifluoromethyl are key for high potency.

Future research in this area should focus on:

  • Expanding the diversity of the heteroaryloxy moiety: Exploring a wider range of heterocyclic systems could lead to the discovery of compounds with improved activity and a broader spectrum of weed control.

  • Detailed mechanistic studies: Elucidating the precise molecular target and binding mode of these compounds will facilitate rational drug design and optimization.

  • Quantitative SAR (QSAR) studies: Developing QSAR models can help in predicting the activity of new analogs and prioritizing their synthesis.

  • Crop selectivity and toxicological profiling: Assessing the safety of these compounds for major crops and their environmental impact is crucial for their potential commercialization.

By leveraging the insights from SAR studies and modern drug discovery techniques, the N-aryl-2-heteroaryloxy-N-isopropyl acetamide class holds significant promise for the development of the next generation of effective and sustainable herbicides.

References

  • Ye, Q., Zhu, X. B., Gu, K., Ni, X. Q., Gao, J. R., & Wei-Rong, M. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Asian Journal of Chemistry, 25(12), 6931-6934. [Link]

  • Zhu, X. B., et al. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Asian Journal of Chemistry. [Link]

  • Duke, S. O. (2019). Current Status and Future Prospects in Herbicide Discovery. MDPI. [Link]

  • Li, Y., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. MDPI. [Link]

  • Harwood, J. L. (1989). Herbicides inhibiting lipid synthesis. Cambridge Core. [Link]

  • Devine, M. D. (n.d.). Lipid Metabolism Inhibitors. University of California, Davis. [Link]

  • Harwood, J. L. (1989). Herbicides inhibiting lipid synthesis. Herbicides and Plant Metabolism. [Link]

  • Lein, W., et al. (2004). Target-based discovery of novel herbicides. Current Opinion in Plant Biology, 7(2), 219-225. [Link]

  • Deakin University. (2025, July 18). Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8. Deakin University. [Link]

  • Liu, J., et al. (2016). Synthesis and Herbicidal Activity of 6-Alkoxy(aryloxy) Multisubstituted Pyridine Derivatives. Chinese Journal of Organic Chemistry. [Link]

  • Striepen, B., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry, 66(12), 7834-7848. [Link]

  • Striepen, B., et al. (2023). Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry. [Link]

Sources

biological activity comparison of benzyl bromide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Benzyl Bromide Derivatives

Executive Summary & Strategic Classification

Benzyl bromide derivatives occupy a unique dual niche in chemical biology and drug development. They function either as Reactive Electrophiles (covalent modifiers) or as Stable Pharmacophores (structural motifs in competitive inhibitors).

This guide distinguishes between these two classes to prevent the common conflation of "reagent reactivity" with "drug efficacy."

  • Class A: Reactive Alkylators (Substituted Benzyl Bromides). These retain the labile C-Br bond. Their biological activity is driven by nucleophilic substitution (

    
    ), leading to the alkylation of DNA bases (guanine N7) or protein residues (Cysteine-SH, Histidine-N). They are potent antimicrobials but often lack selectivity.
    
  • Class B: Stable Bromobenzyl Scaffolds. These are complex molecules where the benzyl bromide was a synthetic precursor, or the bromine is on the aromatic ring (Ar-Br), not the benzylic carbon. These act via non-covalent interactions (van der Waals,

    
    -stacking) as enzyme inhibitors (e.g., 
    
    
    
    -glucosidase, VEGFR-2).

Mechanistic Insight: The Covalent Advantage

The biological potency of Class A derivatives is governed by the Hammett Electronic Parameter (


) . The rate of alkylation depends on the electron density at the benzylic carbon.
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    on the ring make the benzylic carbon more electrophilic, increasing reaction rates with nucleophiles (DNA/Proteins). However, excessive reactivity leads to rapid hydrolysis and off-target toxicity.
  • Steric Hindrance: Ortho-substitution can block nucleophilic attack, reducing potency despite favorable electronics.

Visualization: Mechanism of Action (Alkylation)

MOA BenzylBr Substituted Benzyl Bromide (Electrophile) Transition Transition State (SN2 Mechanism) BenzylBr->Transition Diffusion SideRxn Hydrolysis (H2O) (Deactivation) BenzylBr->SideRxn Aqueous Instability Target Biological Nucleophile (DNA-N7 / Cys-SH) Target->Transition Attack Product Alkylated Biomolecule (Cell Death/Inhibition) Transition->Product Irreversible Bond

Caption: Figure 1. The electrophilic attack mechanism of benzyl bromides on biological targets versus hydrolytic deactivation.

Comparative Analysis: Biological Performance

Category 1: Antimicrobial Activity (Class A - Reactive)

Direct testing of substituted benzyl bromides reveals their potential as broad-spectrum sterilants or topical agents.

Table 1: Comparative MIC Values against Pathogenic Strains Data synthesized from comparative screenings of benzyl halides.

Derivative (Substituent)S. aureus (Gram+) MIC (mg/mL)E. coli (Gram-) MIC (mg/mL)C. albicans (Fungal) MIC (mg/mL)Reactivity Profile
Unsubstituted Benzyl Bromide 1.0 2.00.25 Baseline reactivity. High volatility.
4-Nitrobenzyl bromide 0.51.00.12High. Strong EWG increases electrophilicity.
4-Methylbenzyl bromide >2.0>4.01.0Low. Electron-donating group reduces alkylation rate.
2-Bromobenzyl bromide 4.0>4.02.0Moderate. Ortho-steric hindrance reduces efficacy.

Expert Insight: The 4-Nitro derivative is superior in potency due to electronic activation, but its cytotoxicity to mammalian cells is significantly higher. Unsubstituted benzyl bromide represents the best balance of volatility and potency for non-clinical sterilization.

Category 2: Anticancer & Enzyme Inhibition (Class B - Stable)

Here, the "benzyl bromide" is a structural motif (often a bromobenzyl group) integrated into a larger scaffold.[1]

Table 2: Potency of Stable Bromobenzyl Derivatives

Scaffold ClassTarget Enzyme/Cell LineDerivative FeatureIC50 / PotencyMechanism
Indolin-2-ones MCF-7 (Breast Cancer)N-(4-bromobenzyl)2.93 µM VEGFR-2 Inhibition (Competitive)
Benzimidazole-thioquinoline

-Glucosidase
S-(4-bromobenzyl)28.0 µM Competitive Inhibition (vs Acarbose)
Phthalazin-1(2H)-ones BRD4 (Epigenetic)4-(3-bromobenzyl)0.54 µMBromodomain Binding

Critical SAR Finding: In


-glucosidase inhibitors, moving the bromine from para to ortho (2-bromobenzyl) decreased potency by 5-fold due to steric clash within the active site pocket.

Experimental Protocols

Protocol A: MIC Determination for Volatile Benzyl Bromides

Standard microbroth dilution requires modification due to the lachrymatory and volatile nature of these compounds.

  • Preparation: Dissolve benzyl bromide derivatives in DMSO to create a 100 mg/mL stock. WARNING: Perform in a fume hood; these are potent lachrymators.

  • Media: Use cation-adjusted Mueller-Hinton Broth (MHB).

  • Sealing: Unlike standard antibiotics, benzyl bromides can vaporize and cross-contaminate wells.

    • Step: Use an adhesive plate seal immediately after inoculation.

    • Step: Do not use edge wells for data; fill them with sterile water to prevent edge effects.

  • Inoculation: Add

    
     CFU/mL of bacteria.
    
  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity or OD600.

    • Validation: The DMSO control well must show full growth. The sterile control must be clear.

Protocol B: MTT Cytotoxicity Assay for Stable Derivatives
  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Add derivatives (dissolved in DMSO, final <0.1%) in serial dilutions (0.1 µM – 100 µM).

  • Exposure: Incubate for 72 hours (essential for observing cell cycle arrest effects common with these scaffolds).

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).

Structure-Activity Relationship (SAR) Workflow

This decision tree guides the optimization of benzyl bromide derivatives based on the desired biological outcome.

SAR_Workflow Start Benzyl Bromide Derivative Design Goal Primary Biological Goal? Start->Goal Covalent Covalent Labeling / Antimicrobial Goal->Covalent High Reactivity Needed Inhibitor Reversible Enzyme Inhibitor Goal->Inhibitor Stable Binding Needed EWG Add EWG (NO2, F) Result: Increased Reactivity Covalent->EWG Steric Add Ortho-Substituents Result: Increased Selectivity Covalent->Steric Lipophilicity Add Halogen (Br, Cl) Result: Enhanced Hydrophobic Fit Inhibitor->Lipophilicity H_Bond Add H-Bond Donor (OH, NH2) Result: Specificity Anchor Inhibitor->H_Bond

Caption: Figure 2. SAR optimization logic for designing benzyl bromide derivatives based on target mechanism.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems.

  • Al-Smadi, M. et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy.[2][3][4]

  • Soltani, A. et al. (2023).[1] 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI Molecules.

  • Mobinikhaledi, A. et al. (2023).[1] Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports.

  • Costa, J. et al. (2019). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. NIH PubMed Central.

Sources

Publish Comparison Guide: Effect of Chloro Substitution on Antimicrobial Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the impact of chlorine substitution on the antimicrobial efficacy of acetamide scaffolds.[1][2][3][4] It distinguishes between the pharmacophoric "warhead" (


-chloro substitution) and the lipophilic modulator  (aryl-ring substitution), providing a high-level technical analysis for drug discovery applications.

Executive Summary & Structural Logic

The Dual-Zone Impact of Chlorine In medicinal chemistry, introducing a chlorine atom into an acetamide scaffold alters the physicochemical profile through two distinct mechanisms depending on the position of substitution. This guide analyzes these effects separately to provide a clear Structure-Activity Relationship (SAR) landscape.

  • Zone A:

    
    -Carbon Substitution (The Warhead) 
    
    • Modification: Replacing an

      
      -hydrogen with chlorine (
      
      
      
      ).
    • Effect: Creates a potent electrophilic center capable of alkylating nucleophilic residues (e.g., cysteine thiols) in microbial enzymes. This is often the primary driver of cidal activity but carries cytotoxicity risks.

  • Zone B: N-Aryl Ring Substitution (The Modulator)

    • Modification: Chlorination of the phenyl ring in

      
      -phenylacetamides.
      
    • Effect: Modulates lipophilicity (

      
      ) and electronic density (Hammett 
      
      
      
      ), enhancing membrane permeability and binding affinity without necessarily forming covalent bonds.

Mechanistic Profiling (E-E-A-T)

Mechanism of Action: The "Chloro-Effect"

The antimicrobial potency of chloroacetamides is not merely steric; it is electronically driven.

  • Electrophilic Alkylation (Zone A): The electron-withdrawing nature of the

    
    -chlorine atom polarizes the adjacent carbonyl and the 
    
    
    
    -carbon itself. This makes the methylene group susceptible to nucleophilic attack (
    
    
    ) by microbial thiols (e.g., CoA-SH, cysteine proteases).
    • Target: Inhibition of Very Long Chain Fatty Acid (VLCFA) elongases and cysteine-active enzymes (e.g., DNA gyrase, Topoisomerase II).

  • Lipophilic Optimization (Zone B): Ring chlorination increases the partition coefficient (

    
    ). For Gram-positive bacteria (S. aureus), this facilitates passive diffusion through the peptidoglycan layer. For Gram-negative bacteria (E. coli), para-chloro substitution often improves transit through porins or the lipid bilayer, though steric bulk at the ortho position can hinder binding.
    
SAR Logic Visualization

SAR_Logic Substrate Acetamide Scaffold Alpha_Cl Alpha-Chloro (Cl-CH2-) (Electrophile) Substrate->Alpha_Cl Modification A Ring_Cl Ring-Chloro (Ar-Cl) (Lipophilic Tuner) Substrate->Ring_Cl Modification B Mechanism_A Covalent Binding (Cys-SH Alkylation) Alpha_Cl->Mechanism_A Induces Mechanism_B Membrane Penetration (LogP Increase) Ring_Cl->Mechanism_B Enhances Result_A High Potency / Toxicity Risk Mechanism_A->Result_A Result_B Optimized Bioavailability Mechanism_B->Result_B

Caption: SAR decision tree illustrating the divergent pharmacological outcomes of alpha- vs. ring-chlorination.

Comparative Performance Data

The following data synthesizes MIC (Minimum Inhibitory Concentration) trends from multiple studies comparing chloro-substituted derivatives against standard and non-halogenated controls.

Table 1: Effect of Ring-Substitution on Potency (N-phenyl-2-chloroacetamide core)

Base Scaffold: 2-chloro-N-phenylacetamide (The "Warhead" is constant; Ring changes)

Ring Substituent (R)MIC (

g/mL) S. aureus
MIC (

g/mL) E. coli
MIC (

g/mL) C. albicans
Performance Analysis
None (H) 128 - 256>512128Baseline activity; moderate antifungal.
4-Chloro (Para) 12.5 - 25 64 - 128 32 - 64 Best Balanced Profile. High lipophilicity enhances uptake.
2-Chloro (Ortho) 50 - 100256128Steric hindrance at ortho position often reduces binding affinity despite lipophilicity.
4-Bromo 25 - 5012812.5Superior antifungal activity (size effect?), but lower antibacterial potency than 4-Cl.
4-Fluoro 6412864Lower lipophilicity than Cl/Br; less effective membrane penetration.[5]
3-Nitro 50128256Strong electron-withdrawing group; good antibacterial, poor antifungal.
Table 2: Alpha-Substitution Effect (The "Warhead" Check)

Comparison of N-(4-fluorophenyl)acetamide derivatives

Alpha-SubstituentActivity StatusMechanism Note
-CH

(Acetamide)
Inactive / WeakLacks electrophilic center; cannot alkylate enzymes.
-CH

Cl (2-Chloro)
Active Critical for activity. Enables covalent inhibition.
-CHCl

(2,2-Dichloro)
High Potency / ToxicExcessive reactivity; often leads to mammalian cytotoxicity.

Key Insight: The presence of the


-chloro group is often binary for activity (Active/Inactive), whereas the ring chlorine acts as a rheostat (tuning potency from Low to High).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard synthesis and assay methodologies validated in literature.

Protocol A: Synthesis of N-(substituted phenyl)-2-chloroacetamides

Objective: Efficient generation of the target scaffold via Schotten-Baumann conditions.

  • Reagents: Substituted aniline derivative (0.01 mol), Chloroacetyl chloride (0.012 mol), Triethylamine (TEA) or Pyridine (Catalyst/Base), Dichloromethane (DCM) or Benzene (Solvent).

  • Workflow:

    • Step 1: Dissolve the substituted aniline in dry DCM at 0°C (ice bath) to prevent side reactions.

    • Step 2: Add TEA (1.2 eq) to scavenge HCl generated during the reaction.

    • Step 3: Add Chloroacetyl chloride dropwise over 30 minutes. Critical: Exothermic reaction; control temperature to maintain <5°C.

    • Step 4: Stir at room temperature for 2–4 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).

    • Step 5: Wash reaction mixture with 5% HCl (remove unreacted amine), then 5% NaHCO

      
       (remove acid), then Brine.
      
    • Step 6: Dry over anhydrous Na

      
      SO
      
      
      
      , evaporate solvent, and recrystallize from Ethanol.
Protocol B: Antimicrobial Assay (Broth Microdilution)

Objective: Determination of MIC values according to CLSI guidelines.

  • Preparation: Dissolve synthesized compounds in DMSO (stock 4000

    
    g/mL).
    
  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi) in a 96-well plate. Final concentration range: 0.5 – 512

    
    g/mL.
    
  • Inoculation: Add microbial suspension adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Incubation:

    • Bacteria: 37°C for 18–24 hours.

    • Fungi: 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Workflow Visualization

Synthesis_Workflow Start Start: Substituted Aniline (Dissolved in DCM) Step1 Add Base (TEA) (HCl Scavenger) Start->Step1 Step2 Add Chloroacetyl Chloride (Dropwise @ 0°C) Step1->Step2 Step3 Reflux/Stir (2-4 Hours) Step2->Step3 Step4 Workup (Wash: HCl -> NaHCO3 -> Brine) Step3->Step4 End Recrystallization (Pure Crystal) Step4->End

Caption: Step-by-step synthesis workflow for N-substituted chloroacetamides.

References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Source: PubMed / Arh Hig Rada Toksikol. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Source: PMC / Molecules. [Link]

  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Source: PubMed / Letters in Drug Design & Discovery. [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. Source: ResearchGate / Journal of Pesticide Science. [Link]

  • Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Source: Taylor & Francis / Drug and Chemical Toxicology. [Link]

Sources

A Comparative Guide to the Anticonvulsant Activity of N-benzyl-2-acetamido-3-methoxypropionamide Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the anticonvulsant properties of the stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide, a potent derivative of N-benzyl acetamide. The focus is on the differential activity between the (R)- and (S)-enantiomers, supported by experimental data from established preclinical screening models. This analysis aims to elucidate the critical role of stereochemistry in the efficacy and safety of this class of anticonvulsant agents.

Introduction: The Significance of Stereochemistry in Anticonvulsant Drug Design

The development of effective antiepileptic drugs (AEDs) is a continuous effort to improve seizure control while minimizing adverse effects.[1][2] Within the class of N-benzyl acetamide derivatives, N-benzyl-2-acetamido-3-methoxypropionamide has emerged as a compound of significant interest due to its potent anticonvulsant activity.[3][4] Like many pharmaceuticals, this compound possesses a chiral center, leading to the existence of two stereoisomers (enantiomers): (R)-N-benzyl-2-acetamido-3-methoxypropionamide and (S)-N-benzyl-2-acetamido-3-methoxypropionamide.

It is a well-established principle in pharmacology that stereoisomers can exhibit markedly different biological activities. This is due to the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement is often necessary for optimal binding and efficacy. This guide synthesizes the available preclinical data to compare the anticonvulsant and neurotoxic profiles of these two enantiomers, providing a clear rationale for the selection of the more active isomer for further development. The (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide is also known as Lacosamide.[4][5]

Experimental Evaluation of Anticonvulsant Activity and Neurotoxicity

The preclinical assessment of potential anticonvulsant drugs typically involves a battery of standardized animal models.[6][7] The most common of these are the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test, which are used to identify agents effective against generalized tonic-clonic and absence seizures, respectively.[6][8] Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination and balance.[9][10]

Maximal Electroshock (MES) Seizure Test: This model is used to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[11]

  • Animal Model: Mice or rats are used.[3][6]

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.).[3][4]

  • Seizure Induction: A supramaximal electrical stimulus is delivered via corneal or ear electrodes, inducing a seizure.[7][12]

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.[7][12]

  • Quantification: The median effective dose (ED50), the dose required to protect 50% of the animals, is determined.[3]

Rotarod Test for Neurotoxicity: This test assesses motor coordination and is used to determine the neurotoxic side effects of a drug.[9][10]

  • Apparatus: A rotating rod on which the animal (mouse or rat) must maintain its balance.

  • Training: Animals are trained to stay on the rotating rod for a set period.

  • Drug Administration: The test compound is administered.

  • Testing: At various time points after drug administration, the animals are placed on the rotating rod, and the time they are able to remain on the rod is recorded.

  • Quantification: The median toxic dose (TD50), the dose at which 50% of the animals fail the test (fall off the rod), is determined.[3]

G cluster_screening Anticonvulsant Screening Workflow synthesis Synthesis of (R)- and (S)-Enantiomers animal_prep Animal Preparation (Mice/Rats) drug_admin Drug Administration (i.p. or p.o.) animal_prep->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test rotarod_test Rotarod Neurotoxicity Test drug_admin->rotarod_test data_analysis Data Analysis (ED50, TD50, PI) mes_test->data_analysis rotarod_test->data_analysis

Caption: Experimental workflow for anticonvulsant and neurotoxicity screening.

Comparative Analysis of Stereoisomer Activity

Experimental data clearly demonstrates a significant difference in the anticonvulsant potency of the (R)- and (S)-enantiomers of N-benzyl-2-acetamido-3-methoxypropionamide. The majority of the anticonvulsant activity resides in the (R)-stereoisomer.[3][4]

The following table summarizes the median effective dose (ED50) in the MES seizure test and the median toxic dose (TD50) from the rotarod test for the individual stereoisomers, administered intraperitoneally (i.p.) in mice. The protective index (PI), calculated as TD50/ED50, is a critical measure of a drug's therapeutic window.

CompoundMES ED50 (mg/kg, i.p. in mice)Rotorod TD50 (mg/kg, i.p. in mice)Protective Index (PI = TD50/ED50)
(R)-N-benzyl-2-acetamido-3-methoxypropionamide 4.5[3]276.0[3]
(S)-N-benzyl-2-acetamido-3-methoxypropionamide > 100[3]Not EstablishedNot Applicable
Phenytoin (Reference Drug) 6.5[3]~40-70~6.2-10.8

Note: The TD50 for the (R)-enantiomer was calculated based on its reported ED50 and Protective Index. Data for phenytoin is provided for comparison.

The data unequivocally shows that the (R)-enantiomer is significantly more potent as an anticonvulsant than the (S)-enantiomer.[3] The ED50 for (R)-N-benzyl-2-acetamido-3-methoxypropionamide is 4.5 mg/kg, which compares favorably with the established AED, phenytoin (ED50 = 6.5 mg/kg).[3] In stark contrast, the (S)-enantiomer shows minimal activity, with an ED50 exceeding 100 mg/kg.[3]

This pronounced stereoselectivity highlights the specific and precise nature of the interaction between the (R)-enantiomer and its biological target. The difference in activity between the two stereoisomers is greater than that observed for other compounds in this class.[3]

The Protective Index (PI) of 6.0 for the (R)-enantiomer indicates a reasonable safety margin between the effective dose and the dose that causes neurotoxicity.[3] This is a crucial parameter in the development of new AEDs, as a larger PI suggests a lower likelihood of dose-limiting side effects.

Synthesis and Chiral Separation

The stereospecific synthesis of the (R)-enantiomer is crucial for its development as a therapeutic agent. An expedient five-step stereospecific synthesis for N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide analogs starting from D-serine methyl ester has been reported.[4][5] This synthetic route allows for the incorporation of various substituents at the 3-oxy position, enabling further structure-activity relationship (SAR) studies.[4][5] The key steps in a reported synthesis involve the formation of an aziridine intermediate followed by a BF3·Et2O catalyzed ring-opening with an alcohol.[4]

G cluster_synthesis Stereospecific Synthesis Pathway d_serine D-Serine Methyl Ester aziridine Aziridine Intermediate d_serine->aziridine ring_opening BF3·Et2O Catalyzed Ring Opening aziridine->ring_opening hydrolysis Ester Hydrolysis ring_opening->hydrolysis amide_coupling Amide Coupling with Benzylamine hydrolysis->amide_coupling final_product (R)-Enantiomer amide_coupling->final_product

Caption: A simplified pathway for the stereospecific synthesis of the (R)-enantiomer.

Proposed Mechanism of Action

While the precise mechanism of action for N-benzyl acetamide derivatives is still under investigation, their efficacy in the MES test strongly suggests a mechanism involving the modulation of voltage-gated sodium channels.[11] By binding to and stabilizing the inactivated state of these channels, these compounds can limit the repetitive firing of neurons that is characteristic of seizures. This mode of action is similar to that of other established AEDs like phenytoin and carbamazepine.[11] The profound difference in activity between the (R) and (S) enantiomers suggests a highly specific binding interaction with the target protein, where the spatial arrangement of the substituents on the chiral center is critical for effective binding.

Conclusion and Future Directions

These findings underscore the importance of stereochemistry in drug design and development. The selection of the (R)-enantiomer for further clinical investigation is a clear example of how understanding stereospecificity can lead to the development of more effective and safer therapeutic agents. Future research should continue to explore the precise molecular interactions of the (R)-enantiomer with its target to further refine the design of next-generation anticonvulsants with improved efficacy and tolerability. Further SAR studies on the N-benzyl group have also been conducted to optimize the anticonvulsant profile.[2][13]

References

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and Anticonvulsant Activities of N-Benzyl-2-acetamidopropionamide Derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. [Link]

  • White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The Early Identification of Anticonvulsant Activity: Role of the Maximal Electroshock and Subcutaneous Pentylenetetrazol Seizure Models. Italian Journal of Neurological Sciences, 16(1-2), 73-77. [Link]

  • Morice, C., et al. (2009). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry Letters, 19(6), 1734-1737. [Link]

  • Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 376(1), 1-8. [Link]

  • ResearchGate. (n.d.). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Request PDF. [Link]

  • ScienceRise: Pharmaceutical Science. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. [Link]

  • Kohn, H., et al. (1993). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 36(24), 3853-3860. [Link]

  • Bardel, P., Bolanos, A., & Kohn, H. (1994). Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent. Journal of Medicinal Chemistry, 37(26), 4567-4571. [Link]

  • Luszczki, J. J., et al. (2005). Levetiracetam Selectively Potentiates the Acute Neurotoxic Effects of Topiramate and Carbamazepine in the Rotarod Test in Mice. European Neuropsychopharmacology, 15(6), 609-616. [Link]

  • Scribd. (n.d.). Anticonvulsant effect of drugs by MES and PTZ method. [Link]

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 96(1-2), 1-16. [Link]

  • Brieflands. (2017). Anticonvulsant Effects of New 1, 4-DihydropyridineDerivatives Containing Imidazolyl Moiety Against Seizures Induced by Pentylenetetrazole and Maximal Electroshock in Mice. [Link]

  • Usman Abdulfatai, et al. (2015). Investigation of some acetamido-N-benzylacetamide derivatives as potent anti-convulsant inhibitors. Journal of Computational Methods in Molecular Design, 5(2), 1-10. [Link]

  • Wang, S., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules, 23(4), 787. [Link]

  • Khan, S. A., et al. (2010). Anticonvulsant and neurotoxicity evaluation of new bromophthalimidobutyryl amide derivatives. Acta Pharmaceutica, 60(2), 219-227. [Link]

  • Semantic Scholar. (n.d.). New anticonvulsant agents. [Link]

  • ResearchGate. (n.d.). Evaluation of all synthesized compounds in MES and rotarod test after intraperitoneal injection (30, 100, 300 mg/kg) in mice (Phase I). [Link]

  • Falcão, A. C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Pharmaceutical Sciences, 24(1), 1-8. [Link]

  • Scilit. (n.d.). The anticonvulsant activities of N-benzyl 3-methoxypropionamides. [Link]

  • ResearchGate. (n.d.). Molecular design and docking analysis of the inhibitory activities of some α_substituted acetamido-N-benzylacetamide as anticonvulsant agents. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetylpheneturide? [Link]

  • U.S. Food and Drug Administration. (2019, March 1). APPLICATION NUMBER: - 211243Orig1s000 NON-CLINICAL REVIEW(S). [Link]

  • Salomé, C., et al. (2010). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288-1305. [Link]

  • Carolina Digital Repository. (2010). Synthesis and Anticonvulsant Activities of ( R )- N -(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. [Link]

  • ResearchGate. (n.d.). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(1), 26-36. [Link]

  • Khan, A., et al. (2022). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Antioxidants, 11(2), 358. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

[1][2]

Executive Summary: Operational Directives

Immediate Action Required: Treat N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide as a High-Hazard Halogenated Alkylating Agent .

  • Primary Disposal Route: High-Temperature Incineration (with acid gas scrubbing).[1][2]

  • Strict Prohibition: DO NOT dispose of down the drain. DO NOT mix with non-halogenated solvents (acetone, ethanol) in general waste streams.[2]

  • Segregation: Isolate as "Halogenated Organic Waste."[2]

Part 1: Hazard Identification & Scientific Rationale

Senior Scientist Insight: To handle this compound safely, you must understand why it is dangerous. It is not merely "toxic"; it is a bifunctional alkylator .[2]

Structural Hazard Analysis

This molecule contains two specific moieties that dictate its handling:[3]

  • 
    -Chloroacetamide Group:  This is a potent electrophile.[2] It reacts irreversibly with sulfhydryl (-SH) groups in proteins (cysteine residues).[1][2] This mechanism causes skin sensitization (allergic contact dermatitis)  and cellular toxicity.[2]
    
  • Brominated Benzyl Group: Halogenated aromatic rings are persistent in the environment.[2] Upon thermal decomposition without scrubbers, they release Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) gases, and potentially brominated dioxins if burned at low temperatures.[2]

Physical & Chemical Data Table
ParameterValue/CharacteristicOperational Implication
Functional Class Halogenated

-Chloroacetamide
High reactivity with nucleophiles (skin/lungs).[1][2]
Waste Stream Halogenated Organic MUST be incinerated at >1000°C with scrubbers.[2]
Incompatibilities Strong Oxidizers, Strong Bases, AminesRisk of exothermic hydrolysis or polymerization.[2]
Flash Point >110°C (Predicted)Combustible but not highly flammable.[2]
EPA Characteristic Toxic (T), potentially ReactiveLikely D003 if mixed with strong nucleophiles.[2]

Part 2: Waste Segregation & Storage Protocol

The "Self-Validating" System: Safety relies on a fail-safe segregation strategy.[1][2] Mixing this compound with standard organic waste (e.g., non-halogenated solvents) creates a "mixed hazard" that is exponentially more expensive and difficult to dispose of legally.

Diagram 1: Waste Segregation Decision Logic

This workflow ensures the compound never enters the wrong waste stream.

WasteSegregationStartWaste Generation:N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamideStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidBinContainer: Wide-Mouth HDPE JarLabel: 'Toxic Solid - Halogenated'Solid->SolidBinLiquidCheckSolvent Type?Liquid->LiquidCheckHaloSolventHalogenated Solvent(DCM, Chloroform)LiquidCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(DMSO, Methanol)LiquidCheck->NonHaloSolventLiquidBinContainer: Amber Glass/HDPE CarboyLabel: 'Hazardous Waste - Halogenated Organic'HaloSolvent->LiquidBinDirect AddNonHaloSolvent->LiquidBinSegregate as Halogenated(Do NOT mix with Gen. Organic)

Caption: Decision tree for segregating N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide waste streams to ensure compliance with EPA halogen restrictions.

Part 3: Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, filter cakes, contaminated gloves/paper.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid metal containers as HCl/HBr generation (if moisture is present) can corrode metal.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the rigid container. This prevents dust dispersion when the container is opened at the incineration facility.

  • Labeling: Mark clearly with:

    • Chemical Name: N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide.[1][2][4]

    • Hazard Class: Toxic, Irritant.[2][5]

    • Constituents: "Contains Halogens (Br, Cl)".[2][6]

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

B. Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluent.[2]

  • Compatibility Check: Ensure the liquid waste container does not contain strong bases (NaOH, KOH) or strong amines.[2] Mixing an alpha-chloroacetamide with these can cause exothermic polymerization or hydrolysis.[1][2]

  • The "Halogenated" Rule: Even if the solvent is methanol (non-halogenated), the presence of this solute makes the entire mixture "Halogenated Waste."[2]

  • Transfer: Pour into an approved carboy (HDPE or Amber Glass). Leave 10% headspace for expansion.

  • Secondary Containment: Store the carboy in a chemically resistant tray to capture leaks.

Part 4: Emergency Spill Response

Scenario: You have dropped a vial of solid N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide.[1][2]

Diagram 2: Spill Response Workflow

This protocol prioritizes containment of the alkylating dust.

SpillResponseAssess1. Assess Volume & Hazard(Isolate Area)PPE2. Don PPE:Nitrile Gloves (Double),Goggles, N95/P100 MaskAssess->PPEContain3. Containment:Cover with wet paper towels(Prevents Dust)PPE->ContainClean4. Mechanical Pickup:Scoop into Waste JarContain->CleanDecon5. Surface Decontamination:Wash with 10% Sodium Thiosulfate(Quenches Alkylator)Clean->DeconReport6. Report & DisposeDecon->Report

Caption: Emergency workflow for solid spills. Note the use of Sodium Thiosulfate in step 5 to chemically neutralize trace residues.[1][2]

Decontamination Chemistry (The "Why")

For surface cleaning after bulk removal, use a solution of 10% Sodium Thiosulfate .[2]

  • Mechanism: The thiosulfate anion (

    
    ) is a strong nucleophile.[1][2] It attacks the alpha-carbon of the chloroacetamide, displacing the chlorine.[1][2]
    
  • Result: This converts the toxic alkylating agent into a water-soluble, non-toxic thiosulfate adduct, which can then be wiped up safely.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Regulations for Halogenated Solvents and Organic Waste (40 CFR Part 261).[2] EPA.gov. [Link]

Personal Protective Equipment & Handling Guide: N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

[1]

CAS Number: 1353955-97-1 Molecular Formula: C₁₂H₁₅BrClNO Hazard Class: Alkylating Agent / Halogenated Acetamide[1]

Part 1: Executive Safety Assessment

Warning: Apply the Precautionary Principle. While specific toxicological data for this exact catalog number may be listed as "No Known Hazard" in some vendor databases due to a lack of testing, its chemical structure contains a 2-chloroacetamide moiety.[1]

As a Senior Application Scientist, I classify this compound as a High-Potency Alkylating Agent based on Structure-Activity Relationships (SAR). The

1

Predicted Hazards based on Pharmacophore:

  • Skin Sensitization (Category 1): High potential for allergic contact dermatitis.

  • Acute Toxicity: Potential for systemic toxicity if absorbed dermally.

  • Irritation: Mucous membrane and eye irritant due to the halogenated nature.

Part 2: PPE Matrix & Engineering Controls[1]

Do not rely on standard "lab safety" protocols. This compound requires an elevated containment strategy to prevent sensitization.

Engineering Controls (Primary Defense)
  • Solid Handling: MANDATORY use of a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) exhausted to the outside.

  • Static Control: Use an anti-static gun or ionizer during weighing. Halogenated acetamides are often fluffy powders that carry high static charges, increasing the risk of aerosolization.

Personal Protective Equipment (PPE) Selection
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Dry Solid) Double Nitrile Gloves (min 5 mil outer).[1]Prevents incidental contact with dust.[2][3][4] Change immediately if contaminated.[5]
Hand Protection (Solutions) Laminate (Silver Shield/4H) under Nitrile OR Double Nitrile (change every 30 mins).[1]Chloroacetamides can permeate thin nitrile (<4 mil) in under 60 minutes. Laminate offers >4 hr breakthrough time.
Respiratory P100 Respirator (if outside hood) or Powered Air Purifying Respirator (PAPR).[1]Surgical masks provide zero protection against alkylating vapors or fine particulates.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient. Vapors/dust can bypass side shields and alkylate corneal tissue.
Body Tyvek Lab Coat (Disposable) with elastic cuffs.Cotton coats absorb liquids and hold the alkylating agent against the skin.

Part 3: Operational Protocols

Workflow 1: Weighing & Solubilization[1]
  • Objective: Prepare a stock solution (e.g., in DMSO or Ethanol) without generating dust.

  • Preparation: Place a disposable absorbent pad (plastic side down) in the fume hood. Pre-weigh the solvent volume in a vial to avoid transferring the solid powder back and forth.

  • Anti-Static Measure: Pass an anti-static gun over the container and spatula.

  • Transfer: Weigh the solid into a tared vial.

    • Critical Step: If the powder is "fly-away," do not tap the spatula.[1] Use a gentle rolling motion.

  • Solvation: Add solvent immediately to the vial containing the solid. Do not add solid to liquid (reduces splash risk).

  • Decontamination: Wipe the exterior of the vial with a Kimwipe soaked in 10% sodium thiosulfate (neutralizing agent) followed by ethanol before removing it from the hood.

Workflow 2: Spill Response (Solid vs. Liquid)
Scenario A: Solid Spill (< 500 mg)[1]
  • Do NOT sweep. Sweeping generates aerosols.

  • Cover the spill with a wet paper towel (water/ethanol mix) to dampen the powder.

  • Scoop the damp material into a hazardous waste jar.

  • Wash the surface with 10% Sodium Thiosulfate (nucleophile that reacts with the alkyl halide) followed by soapy water.

Scenario B: Solution Spill
  • Evacuate the immediate area for 10 minutes to allow vapors to clear via the hood.

  • Don Silver Shield laminate gloves.

  • Absorb with polypropylene pads (chemically inert).

  • Treat the surface with surfactant/water.

Part 4: Visualization (Logic & Workflows)[1]

Diagram 1: PPE Decision Logic

This decision tree ensures you select the correct glove material based on the state of matter, a critical failure point in many labs.

PPE_Decision_TreeStartStart: Handling N-(2-Bromo-benzyl)-2-chloro...StateWhat is the physical state?Start->StateSolidDry Solid / PowderState->SolidLiquidSolubilized (DMSO/Ethanol)State->LiquidSolid_RiskRisk: Dust Inhalation & StaticSolid->Solid_RiskLiquid_RiskRisk: Dermal Absorption & PermeationLiquid->Liquid_RiskSolid_PPEPPE: Double Nitrile + N95/P100 (if open)Eng: Fume Hood MandatorySolid_Risk->Solid_PPELiquid_PPEPPE: Laminate Liner (Silver Shield)OR Double Nitrile (Change <30m)Liquid_Risk->Liquid_PPE

Caption: PPE selection logic based on physical state to prevent permeation and inhalation.

Diagram 2: Waste Disposal Algorithm

Correct segregation prevents expensive disposal fees and dangerous chemical reactions.

Waste_DisposalWasteGenerated WasteTypeClassify WasteWaste->TypeHalogenHalogenated Organic(Contains Cl/Br)Type->HalogenLiquidSolid_WasteSolid Waste(Gloves/Wipes)Type->Solid_WasteSolidStream1Stream A: Halogenated Solvents(Do NOT mix with Acids)Halogen->Stream1Stream2Stream B: Hazardous Solid Waste(Double Bagged)Solid_Waste->Stream2LabelLabel: 'Toxic, Halogenated'List: Chloroacetamide derivativeStream1->LabelStream2->Label

Caption: Segregation logic for halogenated organic waste to ensure compliance.

Part 5: Disposal & Deactivation[1][3][6]

Waste Classification:

  • Primary Stream: Halogenated Organic Solvent Waste.

  • EPA/RCRA Code (US): Likely falls under D001 (Ignitable, if in solvent) or Toxic (Characteristic) depending on concentration.[1] Treat as P-Listed equivalent for safety.[1]

Disposal Protocol:

  • Segregation: NEVER mix with non-halogenated solvents (e.g., Acetone wash) if possible, as this increases disposal costs significantly.

  • Labeling: Clearly mark the tag with "Halogenated" and "Alkylating Agent."

  • Container: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid standard LDPE wash bottles for long-term storage of the stock solution, as the benzyl/chloro groups can leach plasticizers.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 56961139 (N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide).[1] Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.